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  • Product: 2-Bromo-4-methoxyaniline hydrochloride
  • CAS: 1774893-42-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-methoxyaniline Hydrochloride

This guide provides a comprehensive overview of the physical properties of 2-Bromo-4-methoxyaniline hydrochloride (CAS No: 1774893-42-3), a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties of 2-Bromo-4-methoxyaniline hydrochloride (CAS No: 1774893-42-3), a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind its characterization.

Molecular Structure and Identification

2-Bromo-4-methoxyaniline hydrochloride is the hydrochloride salt of 2-Bromo-4-methoxyaniline. The formation of the salt enhances the compound's solubility in aqueous solutions, a desirable characteristic for many synthetic applications.[1]

The structural attributes of this compound are fundamental to its physical and chemical behavior. The presence of a bromine atom ortho to the amino group and a methoxy group in the para position creates a unique electronic and steric profile that dictates its reactivity.[1] The electron-withdrawing nature of the bromine atom and the electron-donating character of the methoxy group influence the molecule's overall electronic distribution.[1]

Below is a diagram illustrating the logical relationship between the parent compound and its hydrochloride salt.

G 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline hydrochloride 2-Bromo-4-methoxyaniline hydrochloride 2-Bromo-4-methoxyaniline->2-Bromo-4-methoxyaniline hydrochloride Protonation HCl HCl HCl->2-Bromo-4-methoxyaniline hydrochloride Salt Formation G cluster_prep Sample Preparation cluster_measurement Measurement Powder Sample Powder Sample Pack Capillary Pack Capillary Powder Sample->Pack Capillary Place in Apparatus Place in Apparatus Pack Capillary->Place in Apparatus Controlled Heating Controlled Heating Place in Apparatus->Controlled Heating Record Range Record Range Controlled Heating->Record Range

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A quantitative understanding of solubility is vital for reaction setup and purification processes.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

  • Isothermal Equilibrium Method: A known excess of 2-Bromo-4-methoxyaniline hydrochloride is added to a known volume of the solvent in a thermostatted vessel.

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Data Reporting: Solubility is reported in units of mg/mL or mol/L at the specified temperature.

Spectral Analysis

Spectroscopic data provides irrefutable confirmation of the molecular structure. While specific spectra for the hydrochloride salt were not found, data for the parent aniline is available and serves as a reference.

Table 3: Available Spectral Information for 2-Bromo-4-methoxyaniline

Spectroscopic TechniqueAvailability/Reference
GC-MS JOC-78-5106-11 (DOI: 10.1021/jo4006987) [2]
NMR, HPLC, LC-MS, UPLC Available from some suppliers [3]

Safety and Handling

Due to the limited specific safety data for 2-Bromo-4-methoxyaniline hydrochloride, it is prudent to handle it with the same precautions as its constituent parts and related compounds. [1]Aromatic amines can be irritants, and hydrochloric acid is corrosive. [1]The safety data for the parent compound, 2-Bromo-4-methoxyaniline, and the related 4-Bromo-2-methoxyaniline should be consulted.

GHS Hazard Information for Related Compounds:

  • 2-Bromo-4-methoxyaniline: May be harmful if swallowed and is classified as an irritant. [4]* 4-Bromo-2-methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. Recommended Handling Precautions:

  • Use in a well-ventilated area. [4][5]* Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. [4][5]* Avoid inhalation of dust and contact with skin and eyes. [4]* Wash hands thoroughly after handling. [4][5]* Store in a cool, dry, well-ventilated area in a tightly sealed container. [4][5]

G Handling Handling Ventilation Ventilation Handling->Ventilation Ensure PPE PPE Handling->PPE Wear Avoid Contact Avoid Contact Handling->Avoid Contact Practice Hygiene Hygiene Handling->Hygiene Maintain Storage Storage Handling->Storage Proper

Caption: Key Safety and Handling Practices.

Conclusion

2-Bromo-4-methoxyaniline hydrochloride is a valuable chemical intermediate with distinct physical properties derived from its unique molecular structure. While a comprehensive dataset for the hydrochloride salt is still emerging, the properties of the parent aniline provide a strong foundation for its use. Adherence to rigorous experimental protocols for characterization and strict safety measures are paramount for its successful and safe application in research and development.

References

  • Smolecule. (2023, August 16). Buy 2-Bromo-4-methoxyaniline hydrochloride | 1774893-42-3.
  • Apollo Scientific. 2-Bromo-4-methoxyaniline.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • PubChem. 2-Bromo-4-methoxyaniline | C7H8BrNO | CID 10899671.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. 2-Bromo-4-methoxyaniline.
  • BLD Pharm. 32338-02-6|2-Bromo-4-methoxyaniline.
  • Sigma-Aldrich. 2-Bromo-4-methoxyaniline.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Bromo-2-methoxyaniline | 59557-91-4.

Sources

Exploratory

A Technical Guide to 2-Bromo-4-methoxyaniline Hydrochloride: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary 2-Bromo-4-methoxyaniline and its hydrochloride salt are pivotal intermediates in the fields of pharmaceutical and agrochemical synthesis. The strategic placement of the bromo, methoxy, and amino functio...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-4-methoxyaniline and its hydrochloride salt are pivotal intermediates in the fields of pharmaceutical and agrochemical synthesis. The strategic placement of the bromo, methoxy, and amino functional groups on the aniline scaffold provides a unique combination of reactivity and electronic properties, making it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthesis strategies, key applications in drug development—particularly its role in palladium-catalyzed cross-coupling reactions and its interaction with metabolic enzymes—and essential protocols for safe handling and storage. The hydrochloride form is often preferred due to its enhanced stability, aqueous solubility, and improved handling characteristics, which are critical for consistent performance in sensitive synthetic processes.[1]

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a reagent's fundamental properties is the cornerstone of its effective application in research and development. This section delineates the precise chemical structure, nomenclature, and key physical properties of 2-Bromo-4-methoxyaniline hydrochloride.

The formal IUPAC name for this compound is 2-bromo-4-methoxyaniline;hydrochloride .[2] It is the salt formed from the reaction of the free base, 2-bromo-4-methoxyaniline, with hydrochloric acid. The structure features a benzene ring substituted with a bromine atom and an amino group at positions 2 and 1, respectively, and a methoxy group at position 4.

chemical_structure cluster_main 2-Bromo-4-methoxyaniline Hydrochloride C1 C2 C1->C2 N1 NH₃⁺ C1->N1 C3 C2->C3 Br1 Br C2->Br1 C4 C3->C4 C5 C4->C5 O1 O C4->O1 C6 C5->C6 C6->C1 C7 CH₃ O1->C7 Cl1 Cl⁻

Caption: Chemical structure of 2-Bromo-4-methoxyaniline hydrochloride.

For unambiguous identification and data retrieval, the following identifiers are critical.

IdentifierValueSource
CAS Number 1774893-42-3[2]
Free Base CAS 32338-02-6[1][3]
Molecular Formula C₇H₉BrClNO[2]
IUPAC Name 2-bromo-4-methoxyaniline;hydrochloride[2]
Synonyms 2-bromo-4-methoxybenzenamine hydrochloride[2][3]
SMILES COC1=CC(=C(C=C1)N)Br.Cl[2]
InChI Key BGQGCYSNWCTMLX-UHFFFAOYSA-N[2]

The hydrochloride salt is specifically engineered to overcome some limitations of the free base, such as stability and solubility.

PropertyValueRationale / Significance
Molecular Weight 238.51 g/mol Essential for stoichiometric calculations in synthesis.[2]
Appearance Brown-yellow powderA key visual identifier for material verification.[1][4]
Purity Typically ≥98.0%High purity is crucial for pharmaceutical intermediates to avoid side reactions and ensure product quality.[4][5]
Solubility Soluble in waterThe hydrochloride form enhances aqueous solubility, which is advantageous for certain reaction conditions and formulations.[1][2]
Boiling Point (Free Base) 265.1 ± 20.0 °CIndicates relatively low volatility under standard conditions.[5]
Stability Enhanced as hydrochloride saltSalt formation improves stability and shelf-life compared to the free base, which is susceptible to oxidation.[1]

Strategic Synthesis and Purification

The synthesis of 2-Bromo-4-methoxyaniline is a classic example of regioselective electrophilic aromatic substitution, where precise control over reaction conditions is paramount to achieving the desired isomer and high purity.

The starting material, 4-methoxyaniline (p-anisidine), contains two activating groups: an amino (-NH₂) group and a methoxy (-OCH₃) group. Both are ortho-, para-directing. Since they are para to each other, the positions ortho to the powerful amino group (positions 2 and 6) are highly activated and are the primary targets for electrophilic substitution. The challenge lies in achieving mono-bromination selectively at the 2-position while preventing di-bromination and other side reactions.

Two primary strategies are employed, differing in their approach to controlling the reactivity of the aniline ring.

synthesis_workflow cluster_direct Route A: Direct Bromination cluster_protected Route B: Protection Strategy start Start: 4-Methoxyaniline A3 Direct Mono-bromination start->A3 B1 Protect Amine Group (e.g., Acetylation) start->B1 A1 Brominating Agent (NBS) A1->A3 A2 Controlled Conditions (0-5°C, CH₂Cl₂ or Acetic Acid) A2->A3 end_product Product: 2-Bromo-4-methoxyaniline A3->end_product B2 Bromination of Acetanilide B1->B2 B3 Deprotection (Hydrolysis) B2->B3 B3->end_product

Caption: Comparative workflow for the synthesis of 2-Bromo-4-methoxyaniline.

This method is often preferred for its efficiency but requires stringent control.

  • Principle: N-bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine. Low temperatures are used to decrease the rate of reaction, which enhances selectivity and minimizes the formation of the dibrominated byproduct.[1]

  • Methodology:

    • Dissolve 4-methoxyaniline in a suitable solvent (e.g., dichloromethane or acetic acid) in a reaction vessel equipped with a stirrer and a cooling bath.

    • Cool the solution to 0-5°C. Causality: This temperature range is critical for controlling the exothermic reaction and preventing over-bromination.

    • Slowly add a solution of N-bromosuccinimide (1.0 equivalent) in the same solvent, ensuring the temperature remains below 5°C.

    • Stir the reaction mixture at this temperature for 2-4 hours, monitoring progress via TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted NBS.

    • Proceed with standard aqueous workup, extraction with an organic solvent, drying, and solvent evaporation to yield the crude product.

  • Principle: The free aniline base is reacted with hydrochloric acid to form the ammonium salt. This process leverages the basicity of the amino group.

  • Rationale: The resulting hydrochloride salt is typically a more stable, crystalline solid that is less susceptible to aerial oxidation.[1] Its improved water solubility can also be beneficial for downstream applications.[1]

  • Methodology:

    • Dissolve the purified 2-Bromo-4-methoxyaniline free base in a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Achieving ≥98% purity is non-negotiable for pharmaceutical applications. Recrystallization is the primary method for purifying the crude product or its hydrochloride salt.[1] The choice of solvent is critical and must be determined empirically to ensure high recovery of pure crystals.

Applications in Drug Development and Organic Synthesis

The utility of 2-Bromo-4-methoxyaniline hydrochloride stems from the distinct reactivity of its functional groups, which can be addressed in a controlled, sequential manner.

This compound is a key intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5][6] The bromine atom serves as a versatile handle for introducing molecular complexity.

The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) complexes, making it an ideal substrate for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

  • Expertise Insight: The Suzuki-Miyaura coupling is particularly powerful for forming new carbon-carbon bonds. In this reaction, the bromine atom of 2-Bromo-4-methoxyaniline is replaced by an organic group from a boronic acid or ester derivative. This transformation is fundamental to the construction of biaryl structures commonly found in active pharmaceutical ingredients (APIs).[4]

suzuki_coupling reactant1 2-Bromo-4-methoxyaniline (Ar-Br) catalyst Pd(0) Catalyst + Base reactant1->catalyst reactant2 Boronic Acid (R-B(OH)₂) reactant2->catalyst product Coupled Product (Ar-R) catalyst->product C-C bond formation

Caption: Simplified schematic of a Suzuki-Miyaura cross-coupling reaction.

Emerging research has identified 2-Bromo-4-methoxyaniline hydrochloride as a potential inhibitor of certain cytochrome P450 (CYP) enzymes, specifically CYP1A2.[2]

  • Implications for Drug Development: CYP enzymes are the primary drivers of drug metabolism in the body. Inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs, potentially leading to adverse effects or changes in efficacy.[2] Therefore, understanding the interaction of this chemical scaffold with CYP enzymes is crucial during early-stage drug discovery and lead optimization to predict and mitigate potential drug-drug interactions.

Safety, Handling, and Storage Protocols

Due to its toxicity profile, strict adherence to safety protocols is mandatory when handling 2-Bromo-4-methoxyaniline and its hydrochloride salt.

Hazard ClassCategoryStatement
Acute Toxicity (Oral, Dermal, Inhalation) 3 / 4Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][7]
Skin Corrosion/Irritation 2Causes skin irritation.[7][8]
Serious Eye Damage/Irritation 2Causes serious eye irritation.[7][8]
Specific Target Organ Toxicity (Single Exposure) 3May cause respiratory irritation.[7][8]
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a face shield.[7]

    • Lab Coat: A standard lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or physician if you feel unwell.[7]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[7][8]

  • Ingestion: Rinse mouth. Immediately call a poison center or physician.[9]

To maintain the integrity and purity of the compound, proper storage is essential.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][7]

  • Keep containers tightly sealed to prevent moisture absorption and degradation.[7]

  • For optimal long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[1]

  • Protect from direct light.[1]

Conclusion

2-Bromo-4-methoxyaniline hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure and predictable reactivity provide chemists with a reliable platform for constructing novel and complex molecules. By understanding its synthesis, handling the material with the required safety precautions, and leveraging its unique properties in modern synthetic methodologies like palladium-catalyzed coupling, researchers can continue to advance the frontiers of drug development and chemical synthesis.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • Smolecule. (2023, August 16). Buy 2-Bromo-4-methoxyaniline hydrochloride | 1774893-42-3.
  • Apollo Scientific. (n.d.). 2-Bromo-4-methoxyaniline Safety Data Sheet.
  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline. National Center for Biotechnology Information.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 4-Bromo-2-methoxyaniline.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromo-4-methoxyaniline: Synthesis, Properties, and Applications as a Key Organic Intermediate.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Bromo-4-methylaniline.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Tejapharm.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate.

Sources

Foundational

2-Bromo-4-methoxyaniline hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to 2-Bromo-4-methoxyaniline Hydrochloride: Synthesis, Applications, and Handling Introduction 2-Bromo-4-methoxyaniline hydrochloride is a significant chemical intermediate, prized by researche...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-methoxyaniline Hydrochloride: Synthesis, Applications, and Handling

Introduction

2-Bromo-4-methoxyaniline hydrochloride is a significant chemical intermediate, prized by researchers and drug development professionals for its versatile role in advanced organic synthesis. The strategic placement of bromo, methoxy, and amino functional groups on the aniline core provides a reactive and adaptable platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, synthesis, purification, key applications, and essential safety protocols, providing a holistic resource for its effective and safe utilization in a laboratory setting.

Part 1: Chemical Identity and Physicochemical Properties

2-Bromo-4-methoxyaniline hydrochloride is the salt form of the parent compound, 2-bromo-4-methoxyaniline. The conversion to a hydrochloride salt is a common strategy in synthetic chemistry to enhance the stability, crystallinity, and aqueous solubility of amine-containing compounds, which simplifies handling, purification, and formulation processes.[1]

Below is a summary of the key chemical identifiers and properties for both the hydrochloride salt and its free base form.

Property2-Bromo-4-methoxyaniline hydrochloride2-Bromo-4-methoxyaniline (Free Base)
CAS Number 1774893-42-3[2]32338-02-6[1][2][3][4][5]
Molecular Formula C₇H₉BrClNO[2]C₇H₈BrNO[2][3][5]
Molecular Weight 238.51 g/mol [2]202.05 g/mol [2][3][6]
IUPAC Name 2-bromo-4-methoxyaniline;hydrochloride[2]2-bromo-4-methoxyaniline[6]
Appearance Not specified (typically a solid)Brown-yellow powder[1][7]
Boiling Point Not applicable265.1 °C at 760 mmHg[2][7]
Melting Point Not applicable64 °C[2]
Solubility Soluble in water[2]Not specified (generally lower than HCl salt)

Part 2: Synthesis, Purification, and Hydrochloride Formation

The synthesis of 2-bromo-4-methoxyaniline is a targeted process that requires careful control to ensure regioselectivity—the specific placement of the bromine atom at the ortho-position to the amino group.

Causality in Synthesis: Achieving Regioselectivity

The laboratory synthesis of 2-bromo-4-methoxyaniline typically begins with 4-methoxyaniline.[1] The amino (-NH₂) and methoxy (-OCH₃) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. Since the para-position is blocked by the methoxy group, incoming electrophiles are directed to the ortho-positions. To achieve mono-bromination at a single ortho-position and prevent unwanted side reactions like dibromination, specific brominating agents and controlled reaction conditions are employed.[1] A common and effective reagent is N-bromosuccinimide (NBS), which provides a source of electrophilic bromine under milder conditions than elemental bromine.[8]

Experimental Protocol: Synthesis of 2-Bromo-4-methoxyaniline
  • Reaction Setup : Dissolve 4-methoxyaniline in a suitable solvent, such as dichloromethane or acetic acid, in a reaction vessel.[1]

  • Temperature Control : Cool the solution to between 0-5°C using an ice bath. This low temperature is critical to moderate the reaction rate and minimize the formation of undesired byproducts.[1]

  • Bromination : Slowly add a stoichiometric equivalent of N-bromosuccinimide (NBS) to the cooled solution. The slow addition ensures the concentration of the brominating agent remains low, further enhancing selectivity.[8]

  • Reaction Monitoring : Allow the reaction to proceed at a low temperature, monitoring its progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Upon completion, quench the reaction and wash the organic layer with an aqueous solution to remove any remaining reagents and succinimide byproduct.

  • Purification : The crude product is then purified. Recrystallization is a highly effective method to achieve the high purity (≥98.0%) required for subsequent applications, particularly in pharmaceutical synthesis.[1]

Protocol: Conversion to Hydrochloride Salt

The purified 2-bromo-4-methoxyaniline free base is converted to its hydrochloride salt to improve its handling properties.[1]

  • Dissolve the purified free base in a suitable solvent.

  • Add a solution of hydrochloric acid (HCl).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent to remove any residual acid, and dry under a vacuum.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and salt formation process.

Synthesis_Workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation Start 4-Methoxyaniline Solvent Dissolve in Dichloromethane Start->Solvent Cooling Cool to 0-5°C Solvent->Cooling Bromination Slow Addition of N-Bromosuccinimide (NBS) Cooling->Bromination Purification Recrystallization Bromination->Purification Product_Base 2-Bromo-4-methoxyaniline (Free Base) Purification->Product_Base Dissolve_Base Dissolve Free Base Product_Base->Dissolve_Base Proceed to Salt Formation Add_HCl Add Hydrochloric Acid Dissolve_Base->Add_HCl Precipitation Precipitation & Filtration Add_HCl->Precipitation Final_Product 2-Bromo-4-methoxyaniline HCl Precipitation->Final_Product

Caption: Synthesis and salt formation workflow.

Part 3: Applications in Research and Drug Development

2-Bromo-4-methoxyaniline is not typically an active pharmaceutical ingredient itself but rather a crucial building block. Its utility stems from the reactivity of its functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions : The bromine atom serves as an excellent reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] These reactions are fundamental in modern organic chemistry for creating new carbon-carbon bonds, allowing for the assembly of complex molecular scaffolds found in many pharmaceutical agents and advanced materials.[7]

  • Nucleophilic Substitution : The bromine atom can be displaced by a wide range of nucleophiles, enabling the introduction of new functional groups and the synthesis of diverse derivatives.[2]

  • Influence on Biological Activity : The presence and position of the bromo and methoxy groups can significantly influence the electronic and steric properties of molecules synthesized from this intermediate.[2] Research has indicated that 2-Bromo-4-methoxyaniline hydrochloride may act as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which is vital for drug metabolism.[2] This inhibitory action is a critical consideration in drug development, as it can affect the pharmacokinetics and potential drug-drug interactions of new chemical entities.[2]

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when working with 2-bromo-4-methoxyaniline and its hydrochloride salt.

Hazard Identification

Based on available safety data sheets (SDS), this class of compounds presents several hazards:

  • Toxicity : Harmful if swallowed and toxic in contact with skin or if inhaled.[4]

  • Irritation : Causes skin and serious eye irritation, and may cause respiratory irritation.[4][9][10]

  • Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazard : Very toxic to aquatic life with long-lasting effects.

Safe Handling and Personal Protective Equipment (PPE)
  • Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9][10]

  • Hygiene : Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[9] Contaminated work clothes should be laundered separately before reuse.[9]

  • Spill Management : In case of a spill, avoid generating dust. Contain and absorb the spill with an inert material like sand or vermiculite and place it in a suitable, labeled container for disposal.[9]

Storage Recommendations
  • Container : Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][9]

  • Incompatible Materials : Store away from incompatible materials and foodstuff containers.[9]

  • Atmosphere : For long-term stability and to prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][3]

  • Protection : Protect containers from physical damage and exposure to light and moisture.[1]

Conclusion

2-Bromo-4-methoxyaniline hydrochloride is a versatile and valuable intermediate in the fields of chemical synthesis and drug discovery. Its well-defined reactivity, coupled with the enhanced stability and handling characteristics of its hydrochloride form, makes it an indispensable tool for chemists. A thorough understanding of its synthesis, properties, and, most importantly, its safety and handling requirements is essential for leveraging its full potential in advancing scientific research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline. National Center for Biotechnology Information. [Link]

  • BuyersGuideChem. (n.d.). 2-Bromo-4-methoxyaniline | 32338-02-6. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. [Link]

  • Synthesis Digest. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

Sources

Exploratory

Solubility Profile of 2-Bromo-4-methoxyaniline Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-4-methoxyaniline hydrochloride (CAS No. 1774893-42-3), a key building block in medicinal chemistry. We will explore the physicochemical properties that govern its solubility, present a qualitative solubility profile across a range of common laboratory solvents, and provide a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of 2-Bromo-4-methoxyaniline Hydrochloride

2-Bromo-4-methoxyaniline hydrochloride is a substituted aniline derivative utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Its structure, featuring a brominated and methoxylated aromatic ring, provides a versatile scaffold for creating more complex molecules. The hydrochloride salt form is often preferred in laboratory and industrial settings over its free base counterpart (2-Bromo-4-methoxyaniline, CAS No. 32338-02-6) for several practical reasons, including enhanced stability and, most critically, improved solubility in aqueous media.[2]

A thorough understanding of this compound's solubility is not merely academic; it directly impacts:

  • Reaction Kinetics & Yield: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, maximizing reaction rates and simplifying product isolation.

  • Purification Processes: Solubility differences are exploited in crystallization and chromatographic purification techniques.

  • Formulation & Bioavailability: For downstream pharmaceutical applications, the solubility of an intermediate can influence the properties of the final API. Aqueous solubility is a key determinant of a drug's bioavailability.

  • Analytical Method Development: Choosing the right solvent is essential for preparing samples for techniques like HPLC, GC, and NMR.

This guide will deconstruct the factors governing the solubility of 2-Bromo-4-methoxyaniline hydrochloride and equip the reader with the knowledge to handle it effectively.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The hydrochloride salt formation is a deliberate chemical modification designed to alter these properties advantageously.

Molecular Characteristics

The structure of 2-Bromo-4-methoxyaniline hydrochloride combines several features that dictate its interaction with solvents:

  • Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic.

  • Functional Groups: The electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atom (-Br) influence the electron distribution of the aromatic ring.[1]

  • Ammonium Group (-NH₃⁺): The aniline nitrogen is protonated to form an ammonium cation. This ionic center is the primary driver of solubility in polar solvents.

  • Chloride Anion (Cl⁻): The counter-ion completes the salt structure.

The presence of the ionic ammonium chloride group transforms the molecule from a relatively nonpolar aromatic amine into a polar, ionic salt. This is the single most important factor for its solubility profile.

Key Property Summary

The table below summarizes the key physicochemical properties for both the hydrochloride salt and its corresponding free base for comparative analysis.

Property2-Bromo-4-methoxyaniline Hydrochloride2-Bromo-4-methoxyaniline (Free Base)
CAS Number 1774893-42-3[1]32338-02-6[1]
Molecular Formula C₇H₉BrClNO[1]C₇H₈BrNO[1]
Molecular Weight 238.51 g/mol [1]202.05 g/mol [1]
Appearance Brown-yellow powder[2]Solid
Melting Point Not specified64 °C[1]
Boiling Point Not specified265.1 °C at standard pressure[1]
SMILES COC1=CC(=C(C=C1)N)Br.Cl[1]COC1=CC(=C(C=C1)N)Br[3]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding concept for predicting solubility.[4] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

  • In Polar Protic Solvents (e.g., Water, Methanol): As an ionic salt, 2-Bromo-4-methoxyaniline hydrochloride is expected to be most soluble in polar protic solvents. The solvent's hydrogen bond donor and acceptor capabilities, along with its high dielectric constant, can effectively solvate both the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻) through strong ion-dipole interactions. The compound is known to be soluble in water.[1][2]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate cations, but they lack acidic protons and are less effective at solvating anions through hydrogen bonding. Good solubility is still expected, though perhaps less than in highly protic solvents.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The energy required to break the strong ionic lattice of the salt is not compensated by the weak van der Waals forces that would form between the salt and a nonpolar solvent. Therefore, solubility is expected to be extremely low or negligible. Aromatic amines are generally soluble in organic solvents like benzene and ether, but this applies to the free base, not the highly polar hydrochloride salt.[5]

Qualitative Solubility Profile

While precise quantitative data is not widely published, a qualitative assessment based on first principles and available information provides a reliable starting point for laboratory work.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Freely SolubleStrong ion-dipole interactions and hydrogen bonding effectively solvate the ammonium and chloride ions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleHigh dielectric constant and strong dipole moment solvate the cation well.
Chlorinated Dichloromethane (DCM)Slightly Soluble to InsolubleModerate polarity is insufficient to overcome the ionic lattice energy of the salt.
Ethers Diethyl Ether, Tetrahydrofuran (THF)InsolubleLow polarity and inability to form strong interactions with ions.
Hydrocarbons Hexane, TolueneInsolubleNonpolar nature provides no favorable interactions to dissolve an ionic salt.

Field Insight: When working with amine hydrochlorides, if dissolution in a less polar solvent like DCM is required for a reaction, the addition of a phase-transfer catalyst or the in-situ neutralization of the salt with a non-aqueous base (e.g., triethylamine) to form the more organic-soluble free base is a common strategy.

Standard Protocol: Experimental Solubility Determination

To move beyond qualitative prediction, a robust and reproducible experimental method is required. The Isothermal Equilibrium (Shake-Flask) Method is the gold standard for determining thermodynamic solubility.[6][7]

Objective

To determine the equilibrium solubility of 2-Bromo-4-methoxyaniline hydrochloride in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials
  • 2-Bromo-4-methoxyaniline hydrochloride (purity >99%)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and 0.22 µm syringe filters

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep 1. Add excess solid to known volume of solvent equil 2. Agitate in thermostatic bath (e.g., 24-48h at 25°C) prep->equil sep1 3. Allow suspension to settle equil->sep1 sep2 4. Centrifuge to pellet undissolved solid sep1->sep2 analysis1 5. Filter supernatant (0.22 µm syringe filter) sep2->analysis1 analysis2 6. Dilute aliquot with mobile phase analysis1->analysis2 analysis3 7. Quantify concentration via HPLC-UV analysis2->analysis3

Caption: Isothermal shake-flask method workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions: Add an excess amount of 2-Bromo-4-methoxyaniline hydrochloride to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] Preliminary experiments should be run to determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period. Centrifuge the vials to pellet the excess solid.[6]

  • Sample Preparation & Analysis: Carefully withdraw a clear aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of the compound.

  • Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the final solubility reported as the mean ± standard deviation (e.g., in mg/mL or mol/L).

Critical Factors Influencing Solubility

  • pH: For an amine hydrochloride, pH is a critical variable in aqueous solutions. The salt is stable and soluble in acidic to neutral conditions. However, in basic conditions (pH > pKa of the conjugate acid), the ammonium group will be deprotonated, leading to the precipitation of the less soluble free base, 2-Bromo-4-methoxyaniline.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, although this relationship must be determined empirically.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form being used.

Safety and Handling

The free base, 2-Bromo-4-methoxyaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][8] It is also known to cause skin and eye irritation and may cause respiratory irritation.[9][10] Although a specific safety data sheet for the hydrochloride salt is less common, it should be handled with the same level of caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[9]

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to maintain integrity.[2]

Conclusion

2-Bromo-4-methoxyaniline hydrochloride is a polar, ionic salt with good solubility in polar protic solvents such as water and alcohols, and moderate solubility in polar aprotic solvents like DMSO. Its solubility is negligible in nonpolar organic solvents. This profile is a direct consequence of its conversion to a hydrochloride salt, which greatly enhances its utility in aqueous-based reactions and simplifies handling. For precise quantitative needs, the isothermal shake-flask method detailed in this guide provides a reliable and universally accepted procedure. A thorough understanding of these solubility principles is essential for any scientist aiming to leverage this versatile intermediate in their research and development efforts.

References

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Available at: [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available at: [Link]

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  • PubChem. 2-Bromo-4-methoxyaniline | C7H8BrNO | CID 10899671. Available at: [Link]

  • LUXI CHEMICAL COMPANY. Diethylenetriaminepentaacetic Acid CAS 67-43-6. Available at: [Link]

  • Macsen Labs. Pentetic acid API | DTPA | 67-43-6 | Manufacturer & Supplier. Available at: [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
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  • Quora. (2018, May 12). How does branching increase the solubility in amines? Available at: [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • BuyersGuideChem. 2-Bromo-4-methoxyaniline | 32338-02-6. Available at: [Link]

  • Apollo Scientific. 32338-02-6 Cas No. | 2-Bromo-4-methoxyaniline. Available at: [Link]

  • PubChem. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422. Available at: [Link]

  • ResearchGate. (2020, May 14). abstract about aromatic amines. Available at: [Link]

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Foundational

2-Bromo-4-methoxyaniline hydrochloride mechanism of action in biological systems

An In-Depth Technical Guide on the Biological Activities and Mechanistic Postulates of 2-Bromo-4-methoxyaniline Hydrochloride Executive Summary This document provides a comprehensive technical overview of 2-Bromo-4-metho...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activities and Mechanistic Postulates of 2-Bromo-4-methoxyaniline Hydrochloride

Executive Summary

This document provides a comprehensive technical overview of 2-Bromo-4-methoxyaniline hydrochloride, a compound of significant interest in synthetic and medicinal chemistry. While current research has not elucidated a specific, direct mechanism of action for this molecule in biological systems, this guide synthesizes the available data on its known biological activities and the functions of its structural analogs and derivatives. The primary role of 2-Bromo-4-methoxyaniline hydrochloride is as a versatile chemical intermediate in the development of pharmaceuticals and other fine chemicals.[1][2][3] Research indicates that the core structure is relevant for interactions with key enzyme systems. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, suggesting a role in modulating drug metabolism.[1] Furthermore, derivatives and structurally related compounds have demonstrated inhibitory activity against critical signaling proteins, including anaplastic lymphoma kinase (ALK), rho kinase, and Heat Shock Protein 90 (Hsp90), highlighting the potential of this scaffold in developing targeted therapeutics, particularly in oncology.[1][4][5] This guide will delve into its physicochemical properties, documented biological interactions, and propose robust experimental workflows for researchers seeking to further investigate its mechanistic pathways.

Part 1: Physicochemical Profile and Synthetic Versatility

2-Bromo-4-methoxyaniline hydrochloride (C₇H₉BrClN) is an organic salt with a molecular weight of 238.51 g/mol .[1] Its structure is characterized by an aniline ring substituted with a bromine atom at the ortho-position and a methoxy group at the para-position relative to the amino group.[1] This specific arrangement of functional groups creates a unique electronic and steric profile that dictates its reactivity. The bromine atom at the ortho-position imparts a significant electron-withdrawing effect, while the methoxy group at the para-position is electron-donating.[1]

This electronic dichotomy makes the compound a highly valuable and versatile intermediate in organic synthesis. The bromine atom serves as an excellent leaving group and a reactive handle for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Such reactions are fundamental for constructing complex molecular frameworks, which form the backbone of numerous modern pharmaceuticals and specialized chemicals.[2] The hydrochloride salt form often enhances stability, water solubility, and improves crystallization properties, which are advantageous for handling and formulation processes.[3]

PropertyValueSource(s)
CAS Number 1774893-42-3 (for hydrochloride); 32338-02-6 (for free base)[1][6]
Molecular Formula C₇H₉BrClN[1]
Molecular Weight 238.51 g/mol [1]
Appearance Brown-yellow powder[2][3]
Boiling Point 265.1±20.0 °C at 760 mmHg[2]
Purity ≥98.0%[2]

Part 2: Known and Inferred Biological Interactions

While a definitive mechanism of action for the parent compound remains uncharacterized, analysis of its direct interactions and the activity of its derivatives provides a strong foundation for mechanistic hypotheses.

Direct Enzyme Inhibition: Cytochrome P450

Research has identified 2-Bromo-4-methoxyaniline hydrochloride as a potential inhibitor of cytochrome P450 (CYP450) enzymes, specifically CYP1A2.[1] CYP450 enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceutical drugs.

  • Causality: The aniline scaffold can interact with the active site of CYP enzymes. Inhibition of CYP1A2 can significantly alter the pharmacokinetics of co-administered drugs that are substrates for this enzyme, potentially leading to increased plasma concentrations and a higher risk of toxicity. This interaction is a critical consideration in drug development and formulation, as it flags the potential for drug-drug interactions.[1]

Inferred Activity from Structural Analogs and Derivatives

The true therapeutic potential of the 2-Bromo-4-methoxyaniline scaffold is most evident in the biological activity of the more complex molecules synthesized from it.

  • Kinase Inhibition: Structurally related compounds have been shown to be potent inhibitors of anaplastic lymphoma kinase (ALK) and rho kinase.[1]

    • ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer.

    • Rho kinase (ROCK) is a serine/threonine kinase involved in regulating cell shape, motility, and contraction. Its dysregulation is implicated in cardiovascular diseases and cancer metastasis.

  • Hsp90 Chaperone Inhibition: A study focused on bromoaniline derivatives revealed their potential as inhibitors of the Heat Shock Protein 90 (Hsp90) chaperone.[4][5] Hsp90 is essential for the stability and function of numerous oncogenic "client" proteins, making it a prime target for cancer therapy.

  • Mer/c-Met Kinase Inhibition: Recently, 2-substituted aniline pyrimidine derivatives, which can be synthesized using intermediates like 2-bromo-4-methoxyaniline, have been evaluated as potent dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in various tumors and are targets for anti-cancer drugs.[7]

Postulated Biological Interaction Pathways cluster_0 Parent Compound & Direct Interaction cluster_1 Synthetic Derivatives & Downstream Targets 2-Bromo-4-methoxyaniline HCl 2-Bromo-4-methoxyaniline HCl CYP450 Enzymes (e.g., CYP1A2) CYP450 Enzymes (e.g., CYP1A2) 2-Bromo-4-methoxyaniline HCl->CYP450 Enzymes (e.g., CYP1A2) Inhibition of Drug Metabolism Derivatives Derivatives 2-Bromo-4-methoxyaniline HCl->Derivatives Synthetic Intermediate Kinases Kinases Derivatives->Kinases Inhibition Chaperone Proteins Chaperone Proteins Derivatives->Chaperone Proteins Inhibition ALK ALK Kinases->ALK Rho Kinase Rho Kinase Kinases->Rho Kinase Mer/c-Met Mer/c-Met Kinases->Mer/c-Met Hsp90 Hsp90 Chaperone Proteins->Hsp90

Postulated interaction pathways for 2-Bromo-4-methoxyaniline HCl and its derivatives.

Part 3: Proposed Experimental Workflows for Mechanistic Elucidation

For researchers aiming to define the mechanism of action, a systematic, multi-tiered approach is essential. The following protocols represent a self-validating system, where initial broad screening informs subsequent, more specific mechanistic studies.

Workflow 1: In Vitro Enzyme Inhibition and Cytotoxicity Screening

This initial phase aims to confirm the inferred enzymatic interactions and assess the compound's general biological effect.

Step 1: Kinase Inhibition Profiling

  • Objective: To determine if 2-Bromo-4-methoxyaniline hydrochloride directly inhibits ALK, Rho kinase, or a broader panel of kinases.

  • Methodology:

    • Utilize a commercial luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a dilution series of the test compound (e.g., 10 concentrations from 100 µM to 1 nM).

    • In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

  • Causality: This assay directly measures the compound's ability to interfere with enzyme-catalyzed ATP-to-ADP conversion, the fundamental action of a kinase. A low IC₅₀ value provides strong evidence of direct inhibition.

Step 2: Cytochrome P450 Inhibition Assay

  • Objective: To quantify the inhibitory potential against key CYP450 isoforms.

  • Methodology:

    • Use a fluorescent probe-based assay with recombinant human CYP enzymes (e.g., CYP1A2, 2D6, 3A4).

    • Incubate the specific enzyme, a fluorogenic substrate, and a NADPH-regenerating system with varying concentrations of the test compound.

    • Monitor the rate of fluorescent product formation over time using a fluorescence plate reader.

    • Compare the rates to a vehicle control (e.g., DMSO) to determine the percent inhibition.

    • Calculate IC₅₀ values.

  • Causality: This method provides a direct measure of functional enzyme activity. A decrease in fluorescence indicates the compound is preventing the enzyme from metabolizing its substrate.

Step 3: Cellular Viability/Cytotoxicity Assay

  • Objective: To assess the compound's effect on the viability of various human cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cells (e.g., ALK-positive lung cancer line H3122, breast cancer line MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of 2-Bromo-4-methoxyaniline hydrochloride for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm.

    • Calculate the concentration that inhibits cell growth by 50% (GI₅₀).

  • Causality: This assay measures mitochondrial reductase activity, a proxy for cell viability. A dose-dependent decrease in signal suggests the compound is either cytotoxic or cytostatic.

Experimental Workflow for Mechanistic Elucidation cluster_screen cluster_mechanistic cluster_target_val start 2-Bromo-4-methoxyaniline HCl screen Phase 1: In Vitro Screening kinase_assay Kinase Panel Inhibition Assay (IC50) start->kinase_assay Test direct enzyme effect cyp_assay CYP450 Inhibition Assay (IC50) start->cyp_assay cyto_assay Cancer Cell Line Cytotoxicity Screen (GI50) start->cyto_assay Test cellular effect mechanistic Phase 2: Cellular Mechanism of Action target_val Phase 3: Target Validation pull_down Chemical Pulldown Mass Spectrometry kinase_assay->pull_down Identify unknown binding partners western Western Blot Analysis (Phospho-protein levels) cyto_assay->western If cytotoxic in kinase-driven cell line migration Cell Migration/Invasion Assay western->migration Confirm downstream effects apoptosis Apoptosis Assay (Caspase-Glo, Annexin V) western->apoptosis thermal_shift Cellular Thermal Shift Assay (CETSA) western->thermal_shift Confirm direct target engagement in cells

Proposed experimental workflow for elucidating the mechanism of action.

Part 4: Toxicology and Safety Profile

The toxicological profile of 2-Bromo-4-methoxyaniline and its hydrochloride salt necessitates careful handling with appropriate personal protective equipment (PPE). It is classified as acutely toxic and an irritant.

Hazard ClassGHS ClassificationSource(s)
Acute Toxicity (Oral) H301/H302: Toxic or Harmful if swallowed[6][8]
Acute Toxicity (Dermal) H311: Toxic in contact with skin[6][8][9]
Acute Toxicity (Inhalation) H331: Toxic if inhaled[6][8]
Skin Corrosion/Irritation H315: Causes skin irritation[6][9]
Eye Damage/Irritation H319: Causes serious eye irritation[6][9]
Aquatic Hazard H412: Harmful to aquatic life with long lasting effects[8]
  • Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid creating dust. All personal contact, including inhalation, should be avoided.[9]

  • Exposure Measures: In case of contact with eyes, immediately flush with running water.[9] If inhaled, move to fresh air. If swallowed or in case of significant skin contact, seek immediate medical attention.

Part 5: Conclusion and Future Directions

2-Bromo-4-methoxyaniline hydrochloride is a chemical entity whose biological significance is currently defined more by its potential as a synthetic scaffold than by its intrinsic activity. The primary established biological interaction is the inhibition of cytochrome P450 enzymes, a critical consideration for medicinal chemists using this intermediate.[1]

The compelling anti-cancer activities of its derivatives against validated targets like ALK, Hsp90, and Mer/c-Met strongly suggest that the bromo-methoxyaniline core is a privileged structure for kinase and chaperone inhibition.[1][4][7] This guide provides a clear, actionable framework for researchers to:

  • Systematically screen the parent compound against relevant enzyme and cellular models.

  • Elucidate downstream signaling consequences of target engagement.

  • Validate direct protein-drug interactions in a cellular context.

Future research should focus on executing these proposed workflows to definitively characterize the direct biological targets of 2-Bromo-4-methoxyaniline hydrochloride and to rationally design next-generation derivatives with enhanced potency and selectivity for therapeutic applications.

References

  • Smolecule. (2023, August 16). Buy 2-Bromo-4-methoxyaniline hydrochloride | 1774893-42-3.

  • Chemical Label. (n.d.). 2-Bromo-4-methoxyaniline.

  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline | C7H8BrNO | CID 10899671.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate.

  • Apollo Scientific. (n.d.). 2-Bromo-4-methoxyaniline Safety Data Sheet.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.

  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257.

  • Pen-Publication. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-3-methoxyaniline.

  • Meenakumari, M., & Girija, R. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences.

  • Meenakumari, M., & Girija, R. (2022, August 6). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate.

  • CymitQuimica. (n.d.). CAS 59557-91-4: 4-Bromo-2-methoxyaniline.

  • MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.

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Exploratory

The Therapeutic Potential of 2-Bromo-4-methoxyaniline Derivatives: A Guide for Drug Discovery

An In-Depth Technical Guide Introduction: The Strategic Value of the 2-Bromo-4-methoxyaniline Scaffold In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount strate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the 2-Bromo-4-methoxyaniline Scaffold

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount strategic importance. The 2-Bromo-4-methoxyaniline structure is a prime example of a versatile building block, prized for its unique combination of a bromine atom and a methoxy group on an aniline framework.[1] This arrangement provides diverse reactivity, making it a cornerstone for synthesizing complex molecules with significant therapeutic potential, particularly in pharmaceuticals and agrochemicals.[1][2]

The chemical properties of this scaffold are inherently intriguing for drug design. The aniline amine group provides a key site for hydrogen bonding and further derivatization. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring.[3] Crucially, the bromine atom serves as a strategic functional handle. Its presence not only enhances the lipophilicity of derivatives, potentially improving membrane permeability, but also acts as an excellent leaving group or a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.[3] This guide provides a technical overview of the potential biological activities stemming from this scaffold, focusing on anticancer, antimicrobial, and anti-inflammatory applications, and details the robust experimental frameworks required for their evaluation.

Part 1: Anticancer Activity of Bromo-Aniline Derivatives

The search for novel anticancer agents with improved selectivity and reduced side effects is a continuous effort in oncology.[4] Bromo-substituted heterocyclic compounds, including those derived from anilines and quinazolines, have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] Derivatives of 2-Bromo-4-methoxyaniline are potential candidates for drug development due to their structural similarities to other biologically active bromophenols and anilines that have shown anticancer effects.[7][8]

Core Mechanism: Induction of Apoptosis and Cell Cycle Arrest

While the precise mechanisms must be elucidated for each derivative, the anticancer activity of similar compounds often involves the induction of programmed cell death (apoptosis) and interference with key cellular processes. For instance, some bromo-substituted azulene derivatives have been shown to exert an anti-proliferative effect on breast and prostate cancer cells.[8][9] The presence of halogen atoms can enhance the binding affinity of molecules to biological targets, potentially inhibiting crucial enzymes or signaling pathways necessary for cancer cell survival and proliferation, such as the HSP90 chaperone system.[10]

Experimental Workflow: Assessing In Vitro Cytotoxicity

A tiered approach is essential for evaluating the anticancer potential of novel derivatives, starting with broad in vitro screening.[11] The primary goal is to determine a compound's potency (e.g., IC50 value) and its selectivity, comparing its effect on cancer cells versus non-malignant cells.[12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[11]

Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, SNB-75 for CNS cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][11]

  • Compound Treatment: Prepare serial dilutions of the 2-Bromo-4-methoxyaniline derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a standard anticancer drug like Doxorubicin).[4]

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Seed Cancer & Normal Cell Lines in 96-Well Plates B Prepare Serial Dilutions of Test Derivatives C Treat Cells with Derivatives (24-72h Incubation) B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability vs. Control F->G H Determine IC50 & Selectivity Index G->H G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis A Prepare Serial Dilutions of Derivatives in 96-Well Plate B Standardize Bacterial Inoculum (5x10^5 CFU/mL) C Inoculate Wells with Bacterial Suspension B->C D Incubate Plate (37°C for 18-24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Identify Lowest Concentration with No Growth E->F G Record MIC Value F->G G Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (Activation) Receptor->IKK Phosphorylation Phosphorylation & Degradation of IκBα IKK->Phosphorylation IkB IκBα NFkB_cytoplasm NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB_cytoplasm->NFkB_nucleus Translocation IkB_NFkB IκBα NF-κB IkB_NFkB->Phosphorylation Inhibition Derivative Inhibits Here Inhibition->Phosphorylation Phosphorylation->NFkB_cytoplasm Release Nucleus Nucleus NFkB_nucleus->Nucleus Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes

Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory drugs.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Simple, cost-effective in vitro assays are valuable for the initial screening of compounds for anti-inflammatory properties. T[14]he inhibition of protein denaturation is a widely used method, as protein denaturation is a well-documented cause of inflammation in conditions like arthritis.

[15][16]##### Experimental Protocol 3: Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins, often by heat, results in the loss of their tertiary and secondary structures, which is implicated in inflammatory processes. An agent that can prevent this denaturation is considered to have potential anti-inflammatory activity. Bovine serum albumin (BSA) or egg albumin is commonly used.

[17][15]Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in a phosphate-buffered saline (PBS).

  • Compound Addition: In test tubes, add 0.5 mL of the BSA solution to 4.5 mL of varying concentrations of the test derivatives (e.g., 100 to 500 µg/mL).

  • Controls: Prepare a test control (BSA solution with the vehicle) and a product control (test derivative solution without BSA). A standard anti-inflammatory drug like Diclofenac sodium is used as a positive reference. 4[16]. Incubation (Denaturation): Incubate all tubes at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation. 5[16]. Cooling & Measurement: Cool the solutions to room temperature. Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Data Presentation: Comparative Anti-denaturation Activity

The results are expressed as the percentage of inhibition, allowing for a direct comparison of the efficacy of different derivatives.

Derivative IDConcentration (µg/mL)% Inhibition of Protein Denaturation
BMA-0110025.4 ± 2.1
25048.9 ± 3.5
50075.1 ± 4.2
BMA-0710031.2 ± 2.8
25060.5 ± 4.1
50088.3 ± 5.0
Diclofenac10035.8 ± 2.5
(Control)25068.2 ± 3.9
50092.6 ± 4.8

Table 3: Hypothetical anti-inflammatory activity of 2-Bromo-4-methoxyaniline derivatives.

Conclusion and Future Directions

The 2-Bromo-4-methoxyaniline scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of its functional groups provides a rich chemical space for creating derivatives with potent and potentially selective biological activities. The preliminary in vitro data, supported by the mechanistic rationale from related compounds, strongly suggests that these derivatives warrant further investigation as anticancer, antimicrobial, and anti-inflammatory agents.

Future work should focus on a multi-pronged approach:

  • Lead Optimization: Synthesizing a broader library of derivatives to establish clear Structure-Activity Relationships (SAR).

  • Mechanistic Studies: For promising hits, elucidating the precise molecular targets and pathways using techniques like Western blotting, qPCR, and enzyme inhibition assays.

  • In Vivo Validation: Advancing the most potent and selective compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Computational Analysis: Employing in silico tools like molecular docking and 3D-QSAR to predict bioactivity and guide the design of next-generation derivatives.

[10][18]By integrating these robust experimental and computational strategies, the full therapeutic potential of 2-Bromo-4-methoxyaniline derivatives can be unlocked, paving the way for new and effective treatments for a range of human diseases.

References

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Foundational

The Strategic Intermediate: A Technical Guide to 2-Bromo-4-methoxyaniline Hydrochloride in Modern Synthesis

Introduction: Unveiling a Versatile Building Block In the landscape of fine chemical synthesis, the strategic selection of intermediates is paramount to the successful and efficient construction of complex molecular arch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of fine chemical synthesis, the strategic selection of intermediates is paramount to the successful and efficient construction of complex molecular architectures. 2-Bromo-4-methoxyaniline hydrochloride (CAS No. 1774893-42-3) has emerged as a pivotal building block, particularly within the pharmaceutical and materials science sectors.[1][2] Its unique substitution pattern—a bromine atom ortho to the amino group and a methoxy group in the para position—imparts a distinct reactivity profile that synthetic chemists can exploit for a multitude of transformations.[1] This guide provides an in-depth technical exploration of 2-Bromo-4-methoxyaniline hydrochloride, from its synthesis and inherent chemical logic to its application in cutting-edge research and development.

The hydrochloride salt form of 2-bromo-4-methoxyaniline offers enhanced stability, improved aqueous solubility, and favorable crystallization properties, which are significant advantages for handling, purification, and formulation in pharmaceutical applications.[1][3] This document will delve into the causality behind its synthetic utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Rationale

The utility of 2-Bromo-4-methoxyaniline hydrochloride as an intermediate is fundamentally rooted in its electronic and steric properties. The electron-donating methoxy group at the 4-position increases the electron density of the aromatic ring, activating it towards certain reactions. Conversely, the electron-withdrawing bromine atom at the 2-position modulates this reactivity and provides a key handle for a variety of coupling reactions.[1]

PropertyValueSource
CAS Number 1774893-42-3[1]
Molecular Formula C₇H₉BrClNO[1]
Molecular Weight 238.51 g/mol [1]
Appearance Brown-yellow powder[2][3]
Solubility Water soluble[1]
Free Base CAS No. 32338-02-6[1][2][3][4][5][6][7][8]
Free Base M.W. 202.05 g/mol [1][8]
Free Base M.P. 64 °C[1]
Free Base B.P. 265.1 °C at 760 mmHg[1][2]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of 2-Bromo-4-methoxyaniline is a well-established process that hinges on the regioselective bromination of 4-methoxyaniline.[3] The choice of brominating agent and reaction conditions is critical to achieving high yields and minimizing the formation of di-brominated and other side products.[3]

Experimental Protocol: Synthesis of 2-Bromo-4-methoxyaniline

Objective: To synthesize 2-Bromo-4-methoxyaniline via electrophilic aromatic substitution, with subsequent conversion to its hydrochloride salt.

Pillar of Trustworthiness: This protocol incorporates a purification step that ensures a high-purity final product (≥98.0%), which is essential for its use as a pharmaceutical intermediate.[2][3]

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline in a suitable solvent such as dichloromethane or acetic acid. Cool the solution to 0-5 °C in an ice bath.[3] The low temperature is crucial for controlling the reaction rate and selectivity.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution.[3] The use of NBS is often preferred over liquid bromine for its ease of handling and milder reaction conditions. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction mixture by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to achieve high purity.[3]

  • Hydrochloride Salt Formation: Dissolve the purified 2-Bromo-4-methoxyaniline free base in a suitable solvent and add a stoichiometric amount of hydrochloric acid. The hydrochloride salt will precipitate out of the solution.[1][3]

  • Final Product Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 2-Bromo-4-methoxyaniline hydrochloride as a brown-yellow powder.[3]

Synthesis_Workflow cluster_synthesis Synthesis of 2-Bromo-4-methoxyaniline cluster_salt_formation Hydrochloride Salt Formation Start 4-Methoxyaniline in DCM Bromination Add NBS at 0-5°C Start->Bromination Electrophilic Aromatic Substitution Workup Quench with NaHCO₃ Extract with DCM Bromination->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product_Base 2-Bromo-4-methoxyaniline Purification->Product_Base Salt_Formation Add HCl Product_Base->Salt_Formation Final_Product 2-Bromo-4-methoxyaniline HCl Salt_Formation->Final_Product Precipitation caption Synthesis and Salt Formation Workflow

Caption: Synthesis and Salt Formation Workflow.

Core Reactivity and Applications in Drug Discovery

The true value of 2-Bromo-4-methoxyaniline hydrochloride lies in its versatility as a chemical intermediate. Its functional groups can be independently or concertedly manipulated to build complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2][9] The Suzuki-Miyaura coupling, in particular, is widely employed to introduce aryl or vinyl groups at the 2-position.[2][10][11]

Suzuki_Coupling Intermediate 2-Bromo-4-methoxyaniline Product 2-Aryl/Vinyl-4-methoxyaniline Intermediate->Product Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)₂ (Aryl, Vinyl, etc.) Boronic_Acid->Product Catalyst Pd Catalyst + Base Catalyst->Product caption Suzuki-Miyaura Cross-Coupling Reaction

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

This reactivity is crucial in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules. For instance, derivatives of 2-Bromo-4-methoxyaniline have been used as intermediates in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors, a class of targeted cancer therapeutics.[1]

Other Key Transformations
  • Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups.[1]

  • Reactions of the Amino Group: The primary amine is a versatile functional group that can undergo a wide range of reactions, including acylation, alkylation, and diazotization to form azo compounds used in the dye industry.[1]

  • Heterocycle Synthesis: The ortho-haloaniline moiety is a classic precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinolines, and quinoxalines, which are prevalent in medicinal chemistry.

Biological Activity and Pharmacological Relevance

Beyond its role as a synthetic intermediate, 2-Bromo-4-methoxyaniline hydrochloride and its derivatives have shown direct biological activity. Research has indicated that it can act as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is involved in the metabolism of numerous drugs.[1] This inhibitory action is an important consideration in drug development, as it can affect the pharmacokinetics of co-administered therapeutic agents.[1]

Safety and Handling

As a responsible scientist, it is imperative to handle 2-Bromo-4-methoxyaniline hydrochloride with appropriate safety precautions. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][12][13][14] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[6][12]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[12]

  • Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[12][14]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[12][14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Store locked up.[3][14]

Conclusion: A Cornerstone of Modern Synthesis

2-Bromo-4-methoxyaniline hydrochloride is more than just a chemical intermediate; it is a strategic tool that empowers chemists to construct complex and high-value molecules with precision and efficiency. Its well-defined reactivity, coupled with the enhanced properties of its hydrochloride salt form, solidifies its position as a cornerstone in pharmaceutical synthesis and beyond. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential in the pursuit of scientific innovation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. [Link]

  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • BuyersGuideChem. 2-Bromo-4-methoxyaniline | 32338-02-6. [Link]

  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • Sci-Hub. Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. [Link]

  • chemical label. 2-Bromo-4-methoxyaniline. [Link]

  • PubChem. 2-Bromo-4-methoxyaniline | C7H8BrNO | CID 10899671. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

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Exploratory

An In-Depth Technical Guide on the Electron-Donating and Withdrawing Effects in 2-Bromo-4-methoxyaniline

Abstract This technical guide provides a comprehensive analysis of the electronic properties of 2-bromo-4-methoxyaniline, a versatile intermediate in organic synthesis.[1] The molecule's reactivity and utility are govern...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-bromo-4-methoxyaniline, a versatile intermediate in organic synthesis.[1] The molecule's reactivity and utility are governed by the interplay of electron-donating and electron-withdrawing effects originating from its three key functional groups: the amino (-NH₂), methoxy (-OCH₃), and bromo (-Br) substituents. This document will dissect the inductive and resonance effects of each substituent, explain how their positions on the aniline ring dictate the molecule's overall electronic character, and explore the implications for synthetic applications, particularly in the realm of drug development and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the nuanced reactivity of this important chemical building block.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone of modern organic chemistry, serving as privileged structures in medicinal chemistry and materials science.[2][3] Their utility stems from the tunable nature of the aniline scaffold, where the introduction of various substituents allows for the fine-tuning of electronic and steric properties.[2] This modulation of properties is critical in drug discovery for optimizing pharmacological profiles, including bioavailability, solubility, and receptor selectivity. 2-Bromo-4-methoxyaniline (CAS: 32338-02-6) is a prime example of a polysubstituted aniline where competing electronic effects create a unique reactivity profile.[1][4] Understanding the dominant electronic forces within this molecule is paramount for predicting its behavior in chemical reactions and for designing rational synthetic pathways.

Deconstructing the Electronic Effects: A Tale of Three Substituents

The electronic character of 2-bromo-4-methoxyaniline is a direct consequence of the inductive and resonance effects exerted by its amino, methoxy, and bromo substituents. These effects alter the electron density of the aromatic ring, influencing its nucleophilicity and the regioselectivity of subsequent reactions.[5][6]

The Amino Group (-NH₂): A Powerful Activating Group

The amino group is a potent activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[7] This activation is primarily due to a strong electron-donating resonance effect (+R). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system.[6][8] This delocalization is most pronounced at the ortho and para positions relative to the amino group, as illustrated by the resonance structures below.

While the nitrogen atom is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant.[6]

The Methoxy Group (-OCH₃): A Strong Resonance Donor

Similar to the amino group, the methoxy group is also an activating group due to its strong positive resonance effect (+R).[5][9] The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through π-conjugation.[8][10] This increases the electron density at the ortho and para positions.

However, the oxygen atom is highly electronegative, resulting in a significant electron-withdrawing inductive effect (-I) through the sigma bond framework.[6][10] In the case of the methoxy group, the +R effect generally outweighs the -I effect, leading to overall ring activation.[10]

The Bromo Group (-Br): An Anomaly of Deactivation and Ortho, Para Direction

Halogens, including bromine, present a unique case. They are considered deactivating groups, meaning they decrease the electron density of the ring and slow down the rate of electrophilic aromatic substitution compared to benzene.[5][9] This is due to their strong electron-withdrawing inductive effect (-I) stemming from their high electronegativity.[6][8]

Despite being deactivating, halogens are ortho, para-directors.[5] This is because they can participate in electron donation to the ring through resonance (+R) via their lone pairs.[8] While this resonance effect is weaker than their inductive effect, it serves to stabilize the carbocation intermediates formed during electrophilic attack at the ortho and para positions more than the meta position.[5][6]

The Interplay of Effects in 2-Bromo-4-methoxyaniline

In 2-bromo-4-methoxyaniline, the three substituents are strategically positioned, leading to a complex interplay of their electronic contributions.

  • Amino Group (-NH₂ at C1): The primary director of reactivity, strongly activating the ring, particularly at its ortho (C2 and C6) and para (C4) positions.

  • Methoxy Group (-OCH₃ at C4): Located para to the amino group, its strong +R effect reinforces the electron-donating nature of the amino group, further increasing the electron density of the ring. Its -I effect is also at play.

  • Bromo Group (-Br at C2): Positioned ortho to the amino group, its strong -I effect withdraws electron density, partially counteracting the activating effects of the amino and methoxy groups. Its +R effect, though weaker, contributes to the overall electronic distribution.

The net effect is a highly activated aromatic ring with specific sites of enhanced nucleophilicity. The positions ortho and para to the powerful amino and methoxy activating groups are the most electron-rich.

Electronic_Effects cluster_molecule 2-Bromo-4-methoxyaniline cluster_effects Electronic Effects cluster_directing Directing Influence mol { C1-NH2 |  C2-Br |  C3-H |  C4-OCH3 |  C5-H |  C6-H} NH2 Amino (-NH2) Strong +R >> -I (Activating) OCH3 Methoxy (-OCH3) Strong +R > -I (Activating) Br Bromo (-Br) Strong -I > +R (Deactivating) Directing Overall Effect: - Highly activated ring - Ortho, Para directing NH2->Directing Dominant Activator OCH3->Directing Reinforcing Activator Br->Directing Weakening Deactivator

Quantitative Analysis: Hammett Substituent Constants

The electronic influence of substituents can be quantified using Hammett substituent constants (σ).[11] These constants are derived from the ionization of substituted benzoic acids.[11] A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The position of the substituent (meta or para) is crucial.[12]

Substituentσ (meta)σ (para)Dominant Effect (in para position)
-NH₂ -0.16-0.66Strong Electron Donating (+R)
-OCH₃ +0.10-0.28Electron Donating (+R > -I)
-Br +0.39+0.23Electron Withdrawing (-I > +R)

(Data sourced from various Hammett constant tables, including Leffler & Grunwald, 1963)[13]

These values quantitatively confirm the qualitative discussion:

  • The large negative σₚ value for -NH₂ highlights its powerful electron-donating character via resonance.[13]

  • The negative σₚ for -OCH₃ indicates that its resonance donation outweighs its inductive withdrawal.[10][13]

  • The positive σ values for -Br confirm its net electron-withdrawing nature.[13]

Implications for Reactivity and Synthesis

The unique electronic landscape of 2-bromo-4-methoxyaniline makes it a valuable and versatile intermediate in organic synthesis.[1]

Electrophilic Aromatic Substitution

The high electron density of the ring makes it highly reactive towards electrophiles. The directing effects of the amino and methoxy groups will channel incoming electrophiles to the positions ortho to the amino group (C6) and ortho to the methoxy group (C3 and C5). Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing bromo group allows for nucleophilic aromatic substitution reactions, although the strongly activating amino and methoxy groups make this less favorable than in rings with multiple strong electron-withdrawing groups.

Cross-Coupling Reactions

The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1]

Experimental Protocol: Synthesis of 2-Bromo-4-methoxyaniline

A common laboratory synthesis involves the regioselective bromination of 4-methoxyaniline.[14] Careful control of reaction conditions is crucial to prevent over-bromination.

Objective: To synthesize 2-bromo-4-methoxyaniline from 4-methoxyaniline.

Materials:

  • 4-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 4-methoxyaniline (1 equivalent) in a suitable solvent like dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.[14]

  • Bromination: Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[14] The slow addition is critical to minimize the formation of dibrominated byproducts.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any acid and destroy any remaining NBS.

  • Extraction: If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. If acetic acid was used, dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a brown-yellow powder, can be purified by recrystallization or column chromatography on silica gel to achieve high purity (≥98.0%).[1][14]

Synthesis_Workflow Start Dissolve 4-methoxyaniline in DCM Cool Cool to 0-5°C Start->Cool Add_NBS Add N-Bromosuccinimide (NBS) (portion-wise) Cool->Add_NBS Monitor Monitor via TLC Add_NBS->Monitor Quench Quench with NaHCO3 solution Monitor->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Purify Purify (Recrystallization/Column) Concentrate->Purify

Conclusion: A Molecule of Tuned Reactivity

2-Bromo-4-methoxyaniline is a testament to the principles of physical organic chemistry, where the predictable yet nuanced interplay of inductive and resonance effects creates a molecule with a distinct and synthetically valuable reactivity profile. The powerful electron-donating amino and methoxy groups render the aromatic ring highly nucleophilic, while the deactivating but ortho, para-directing bromo group provides a handle for further functionalization. For researchers in drug discovery and materials science, a thorough understanding of these competing electronic influences is not merely academic; it is the key to unlocking the full potential of this versatile chemical intermediate.

References

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  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]

  • Journal of Chemical Education. (2018). Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methoxyaniline. PubChem Compound Database. Retrieved from [Link]

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Foundational

Spectroscopic Characterization of 2-Bromo-4-methoxyaniline Hydrochloride: A Technical Guide

Introduction 2-Bromo-4-methoxyaniline hydrochloride is a substituted aniline derivative of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-methoxyaniline hydrochloride is a substituted aniline derivative of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and other high-value chemical entities.[1] Its chemical structure, featuring a bromine atom, a methoxy group, and an anilinium cation, presents a unique electronic and steric profile that dictates its reactivity. Accurate and comprehensive characterization of this molecule is paramount for ensuring the identity, purity, and quality of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—expected for 2-Bromo-4-methoxyaniline hydrochloride. We will delve into the theoretical underpinnings of the spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The foundation of interpreting any spectroscopic data lies in a thorough understanding of the molecule's structure. 2-Bromo-4-methoxyaniline hydrochloride is the salt formed from the reaction of 2-bromo-4-methoxyaniline with hydrochloric acid. The protonation of the basic amino group to form an anilinium ion significantly influences the electronic environment of the entire molecule, a change that is readily observable across different spectroscopic techniques.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 2-Bromo-4-methoxyaniline hydrochloride, the analysis would typically be performed on the free base after in-source dissociation or by using a soft ionization technique.

Expected Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): A prominent molecular ion peak for the free base (2-bromo-4-methoxyaniline) is expected at m/z 201 and 203 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. [2]* Key Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃) from the molecular ion to give a fragment at m/z 186/188.

    • Loss of a CO molecule from the [M-CH₃]⁺ fragment to yield a fragment at m/z 158/160.

    • Loss of the bromine atom (-Br) to give a fragment at m/z 122.

Expertise in Experimental Choices: While EI-MS is a common technique, for a hydrochloride salt, electrospray ionization (ESI) would be a more direct method. In positive ion mode ESI-MS, the primary ion observed would be the protonated free base [M+H]⁺ at m/z 202/204. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the analysis of aniline derivatives, often providing excellent separation and clear fragmentation patterns. [1][13][14][15]

Experimental Protocols
NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 2-Bromo-4-methoxyaniline hydrochloride for ¹H NMR, and 20-50 mg for ¹³C NMR. [3]2. Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). [4][5][6]3. Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette. [5][6]

ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2-Bromo-4-methoxyaniline hydrochloride onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Collection: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of 2-Bromo-4-methoxyaniline hydrochloride in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Instrument Setup: Set up the electrospray ionization source in positive ion mode.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of 2-Bromo-4-methoxyaniline hydrochloride is a critical step in its application in research and development. This guide has provided a comprehensive overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and the influence of the anilinium moiety. By following the outlined experimental protocols and understanding the rationale behind the spectral features, researchers can confidently verify the structure and purity of this important chemical intermediate.

References
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • ResearchGate. (n.d.). Figure 5. FTIR spectra of the products of oxidation of 0.2 M aniline.... Retrieved from [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Dasgupta, A., et al. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 19(3), 133-136.
  • ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline.... Retrieved from [Link]

  • Szafran, M., et al. (2000).
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  • Paulson, G. D., & Portnoy, J. W. (1978). Mass spectra of aniline glucuronides. Biomedical mass spectrometry, 5(6), 409-412.
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  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • Wasylishen, R., & Schaefer, T. (1972). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 50(16), 2710-2714.
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  • Taylor & Francis Online. (2022). Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants. Retrieved from [Link]

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Exploratory

2-Bromo-4-methoxyaniline hydrochloride safety, handling, and storage guidelines

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Bromo-4-methoxyaniline Hydrochloride Introduction: Understanding 2-Bromo-4-methoxyaniline Hydrochloride 2-Bromo-4-methoxyaniline hydrochloride is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Bromo-4-methoxyaniline Hydrochloride

Introduction: Understanding 2-Bromo-4-methoxyaniline Hydrochloride

2-Bromo-4-methoxyaniline hydrochloride is a substituted aniline derivative widely utilized as a crucial intermediate in the synthesis of fine chemicals and complex pharmaceutical agents.[1] Its molecular structure, featuring a bromine atom ortho to the amine and a methoxy group in the para position, provides a unique reactivity profile for various coupling and substitution reactions.[1] The compound is typically supplied as a hydrochloride salt, a form which confers enhanced stability, improved water solubility, and more favorable crystallization properties compared to the free base, making it more amenable to handling and formulation in a research and development setting.[1][2]

However, the same chemical reactivity that makes this compound valuable also necessitates a comprehensive understanding of its potential hazards. Like many aromatic amines, 2-Bromo-4-methoxyaniline hydrochloride presents a significant toxicological profile that demands strict adherence to safety protocols. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its safe handling, storage, and emergency management to ensure a secure laboratory environment.

Section 1: Hazard Identification & Toxicological Profile

A thorough understanding of the toxicological risks is the foundation of safe handling. The primary hazards associated with 2-Bromo-4-methoxyaniline hydrochloride are its acute toxicity via multiple routes of exposure, its potential for severe irritation, and the risk of organ damage through prolonged contact.[3]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. Below is a summary of the classifications for 2-Bromo-4-methoxyaniline and its hydrochloride salt, aggregated from multiple supplier safety data sheets.

Hazard Class Category Hazard Statement Citations
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[3][4][5]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[3][4][6]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[6][7]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[3]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[3]
Toxicological Insights

The primary routes of occupational exposure are inhalation of the dust, dermal contact, and accidental ingestion.

  • Systemic Toxicity : Aromatic amines as a class are known to pose systemic risks. Absorption into the body can lead to the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen, a condition known as methemoglobinemia.[3] Symptoms can include headache, cyanosis (a bluish discoloration of the skin), cardiac dysrhythmia, and a drop in blood pressure.[3] The onset of these symptoms may be delayed for several hours following exposure.[3]

  • Organ Damage : Prolonged or repeated exposure may lead to kidney and liver injury.[3]

  • Local Effects : Direct contact with the compound can cause significant irritation to the skin, eyes, and respiratory tract.[8][9]

G cluster_exposure Routes of Exposure cluster_effects Target Organs & Effects Inhalation Inhalation Respiratory System Respiratory System Inhalation->Respiratory System Irritation Blood (Methemoglobinemia) Blood (Methemoglobinemia) Inhalation->Blood (Methemoglobinemia) Systemic Absorption Dermal Contact Dermal Contact Skin Skin Dermal Contact->Skin Irritation Eyes Eyes Dermal Contact->Eyes Irritation (transfer) Dermal Contact->Blood (Methemoglobinemia) Systemic Absorption Ingestion Ingestion Ingestion->Blood (Methemoglobinemia) Systemic Absorption Liver & Kidneys Liver & Kidneys Blood (Methemoglobinemia)->Liver & Kidneys Organ Damage (Repeated Exposure)

Caption: Primary exposure routes and associated toxicological effects.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount. A multi-layered approach, starting with robust engineering controls and supplemented by diligent use of PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Bromo-4-methoxyaniline hydrochloride, especially in its solid, dusty form, is a properly functioning chemical fume hood.[8] All weighing, transfers, and solution preparations should be conducted within the hood to contain dust and vapors at the source. Additionally, ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8][9][10]

Caption: The hierarchy of controls, prioritizing engineering solutions.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

When engineering controls cannot eliminate all risk of exposure, a comprehensive PPE protocol is mandatory.[6]

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[10] For operations with a higher risk of splashing, such as transferring solutions, a full-face shield should be worn in addition to goggles. Standard safety glasses are insufficient.[9]

  • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[7] Ensure gloves are inspected for tears or pinholes before use and are changed immediately if contamination is suspected. Contaminated work clothes should be laundered separately from personal attire.[6]

  • Respiratory Protection : If work cannot be conducted within a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.[9][10] A particulate filter (e.g., N95, P100) is appropriate for the solid compound. Follow OSHA respirator regulations (29 CFR 1910.134) for fit-testing and maintenance.[10]

Section 3: Safe Handling & Storage Protocols

Adherence to standardized procedures for handling and storage is critical to preventing accidental exposure and maintaining the chemical's integrity.

Standard Operating Procedure for Handling
  • Preparation : Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.

  • Work Area : Designate a specific area within a chemical fume hood for handling the compound.

  • Weighing : When weighing the solid, use a draft shield or conduct the operation in a powder-containment hood to minimize dust dispersal. Use anti-static weigh boats.

  • Transfers : Use spatulas and other tools carefully to avoid generating dust. If making a solution, add the solid slowly to the solvent to prevent splashing.

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[6] After handling is complete and before leaving the work area, remove gloves and wash hands thoroughly with soap and water.[6][7]

  • Decontamination : Clean the work surface and any contaminated equipment thoroughly after use.

Storage Requirements

Improper storage can lead to degradation of the compound and create additional hazards. The hydrochloride salt form is relatively stable, but specific conditions must be maintained.[2]

Parameter Requirement Rationale Citations
Temperature Cool, room temperaturePrevents thermal decomposition.[2][6][11]
Atmosphere Dry, inert atmosphere (e.g., nitrogen, argon) recommendedProtects from moisture and oxidation, which can degrade the compound.[2][11]
Container Tightly sealed, original containerPrevents contamination and release into the environment.[6][7][8]
Light Keep in a dark placeProtects from light-induced degradation.[2][11]
Incompatibilities Store away from strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches)Avoids vigorous or explosive reactions.[6]

Section 4: Emergency Procedures & First Aid

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before working with the compound.

Accidental Release Measures (Spills)
  • Evacuate : Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Control : Prevent further spread of the spill. For solids, avoid sweeping with a dry broom, as this can generate dust.[12][13]

  • Cleanup :

    • Wearing full PPE (including respiratory protection), gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[6]

    • Carefully scoop the mixture into a suitable, labeled container for hazardous waste disposal.[7][8]

    • Wipe the spill area with a damp cloth (if compatible with the solvent used) and decontaminate the surface.

    • Place all contaminated materials, including PPE, into the hazardous waste container.

G start Chemical Spill Occurs alert Alert personnel Evacuate area start->alert assess Assess spill size & hazard alert->assess minor_spill Minor Spill (Manageable by lab staff) assess->minor_spill Small major_spill Major Spill (Requires emergency response) assess->major_spill Large / Uncontrolled ppe Don appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe call_ehs Call Emergency Services / EH&S major_spill->call_ehs contain Contain spill with inert absorbent ppe->contain cleanup Collect material into waste container contain->cleanup decon Decontaminate area and equipment cleanup->decon dispose Dispose of waste per regulations decon->dispose

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation : Remove the person to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration.[3] Call a physician or poison control center immediately.[5]

  • Skin Contact : Take off all contaminated clothing immediately.[3] Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[7][8] Seek immediate medical attention.[3]

  • Eye Contact : Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[6] Remove contact lenses if present and easy to do.[7] Call an ophthalmologist or seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, immediately have them drink water (two glasses at most).[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Firefighting Measures

While the compound is combustible, it is considered a slight fire hazard.[6]

  • Suitable Extinguishing Media : Use foam, dry chemical powder, or carbon dioxide.[6][7] For large fires, water spray or fog may be used.[6]

  • Specific Hazards : Heating may cause containers to rupture violently.[6] During a fire, toxic and corrosive fumes will be emitted, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[3][7]

  • Protective Actions : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][6]

Section 5: Disposal Considerations

2-Bromo-4-methoxyaniline hydrochloride and its containers must be treated as hazardous waste.

  • Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to federal, state, and local regulations (e.g., US EPA 40 CFR 261.3).[7]

  • Disposal : Do not allow the product to enter drains or waterways.[3][7] All waste must be disposed of through an authorized hazardous waste collection point or a licensed disposal company.[6][12]

Section 6: Physical & Chemical Properties

A summary of key physical and chemical properties for the parent compound and its hydrochloride salt.

Property 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline HCl Citations
Appearance Brown-yellow powder/solidSolid[2][14]
Molecular Formula C₇H₈BrNOC₇H₉BrClNO[1][4][15]
Molecular Weight 202.05 g/mol 238.51 g/mol [1][4][14]
CAS Number 32338-02-61774893-42-3[1][11]
Melting Point 64 °CNot specified[1]

References

  • Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Bromo-4-methoxyaniline Safety Data Sheet. (2023). Apollo Scientific.
  • 2-Bromo-4-methoxyaniline hydrochloride. (2023). Smolecule.
  • 4-Bromoaniline Safety Data Sheet. (2024). Sigma-Aldrich.
  • 2-Bromo-4-methoxyaniline. (n.d.). PubChem.
  • 2-Bromo-4-fluoro-6-methoxyaniline Safety Data Sheet. (n.d.). Apollo Scientific.
  • 2-Bromo-5-methoxyaniline Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 2-Bromo-4-methoxyaniline. (n.d.). BLD Pharm.
  • 4-Bromo-2-methoxyaniline Safety & Regulations. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 4-Bromo-2-methoxyaniline Safety Data Sheet. (2024). Fisher Scientific.
  • 2-Bromo-4-methylaniline Safety Data Sheet. (2025). Fisher Scientific.
  • 4-Bromo-3-methoxyaniline Safety Data Sheet. (n.d.). Fisher Scientific.
  • 4-Bromo-3-fluoro-2-methoxyaniline Safety Data Sheet. (2023). CymitQuimica.
  • 2-Bromo-4-methoxyaniline Properties. (n.d.). Sigma-Aldrich.
  • 2-Bromo-4-methoxyaniline Safety Information. (n.d.). Sigma-Aldrich.
  • 4-Bromo-2-nitroaniline Safety Data Sheet. (n.d.). Fisher Scientific.
  • CAS 32338-02-6 2-Bromo-4-methoxyaniline. (n.d.). Alfa Chemistry.

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-Bromo-4-methoxyaniline Hydrochloride from 4-methoxyaniline

Abstract This document provides a comprehensive guide for the synthesis of 2-Bromo-4-methoxyaniline hydrochloride, a key intermediate in the pharmaceutical and fine chemical industries.[1][2][3] The protocol starts from...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-4-methoxyaniline hydrochloride, a key intermediate in the pharmaceutical and fine chemical industries.[1][2][3] The protocol starts from the readily available precursor, 4-methoxyaniline, and proceeds through a regioselective bromination followed by conversion to its hydrochloride salt. This application note details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for product characterization and purification. The causality behind critical experimental choices is explained to ensure reproducibility and high-purity outcomes, targeting researchers and professionals in drug development and organic synthesis.

Introduction and Rationale

2-Bromo-4-methoxyaniline is a valuable building block in organic synthesis, primarily due to the strategic placement of its functional groups—amino, methoxy, and bromo—which allow for a diverse range of chemical transformations.[3][4] The bromine atom, for instance, serves as a reactive handle for palladium-catalyzed cross-coupling reactions, essential for constructing complex molecular frameworks.[4] Its hydrochloride salt form is often preferred as it offers enhanced stability, improved aqueous solubility, and better crystallization properties, which are highly advantageous for handling, storage, and subsequent formulation processes.[1]

The synthesis route from 4-methoxyaniline (p-anisidine) is a common and efficient method. It leverages the principles of electrophilic aromatic substitution, a cornerstone of aromatic chemistry. This guide provides a robust and validated protocol for this transformation.

Scientific Principles and Reaction Mechanism

The synthesis is a two-step process: (1) Electrophilic bromination of 4-methoxyaniline and (2) Formation of the hydrochloride salt.

2.1. Electrophilic Aromatic Bromination

The core of this synthesis is the electrophilic aromatic substitution reaction. The aniline ring of 4-methoxyaniline is highly activated by two electron-donating groups: the amino (-NH₂) group and the methoxy (-OCH₃) group. Both are powerful ortho-, para-directing groups. The incoming electrophile (Br⁺) is directed to the positions ortho and para to these activating groups.

  • Regioselectivity: Since the para position is already occupied by the methoxy group (relative to the amino group), the substitution occurs at one of the ortho positions. The amino group is a stronger activating group than the methoxy group, thus the bromination occurs regioselectively at the position ortho to the amino group and meta to the methoxy group.

  • Choice of Brominating Agent: Direct bromination can be achieved with reagents like N-bromosuccinimide (NBS) or bromine (Br₂).[1][5] NBS is often preferred in laboratory settings as it is a solid and easier to handle than liquid bromine, offering controlled release of Br⁺ and minimizing side reactions like dibromination, especially when the reaction is conducted under controlled temperatures (e.g., 0-5°C).[1]

2.2. Hydrochloride Salt Formation

The purified 2-Bromo-4-methoxyaniline free base is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).[1][2] The basic amino group is protonated by the acid, forming the ammonium salt. This process typically improves the compound's stability and handling characteristics.[1]

Reaction Scheme

Caption: Overall synthesis of 2-Bromo-4-methoxyaniline hydrochloride.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialCAS No.Molar Mass ( g/mol )PuritySupplier Example
4-Methoxyaniline (p-Anisidine)104-94-9123.15>99%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5177.98>98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93>99.8%Fisher Scientific
Hydrochloric Acid (37% aq.)7647-01-036.4637%Fisher Scientific
Isopropanol (IPA)67-63-060.10>99.5%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACSVWR
Magnesium Sulfate (MgSO₄), anhyd7487-88-9120.37>97%VWR
Equipment
Round-bottom flasks----
Magnetic stirrer and stir bars----
Dropping funnel----
Ice bath----
Rotary evaporator----
Buchner funnel and filter paper----
pH paper----
Standard laboratory glassware----

3.2. Quantitative Data

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
4-Methoxyaniline123.1510.081.21.0
N-Bromosuccinimide177.9814.4581.21.0

3.3. Step-by-Step Synthesis Procedure

Part A: Synthesis of 2-Bromo-4-methoxyaniline (Free Base)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (81.2 mmol) of 4-methoxyaniline in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Maintaining this low temperature is critical to control the reaction rate and prevent the formation of di-brominated byproducts.[1]

  • Addition of Brominating Agent: In a separate beaker, dissolve 14.45 g (81.2 mmol) of N-bromosuccinimide (NBS) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Slow Addition: Add the NBS solution dropwise to the stirred 4-methoxyaniline solution over approximately 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir in the ice bath for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic species.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part B: Purification and Hydrochloride Salt Formation

  • Purification: The crude 2-Bromo-4-methoxyaniline is a brown-yellow solid or oil.[1][4] It can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel if necessary to achieve high purity (≥98.0%).[1]

  • Salt Formation:

    • Dissolve the purified 2-Bromo-4-methoxyaniline free base in a minimal amount of isopropanol (IPA) or diethyl ether.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl diluted in IPA, or HCl gas) dropwise while stirring.

    • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold isopropanol or ether to remove any residual impurities.

  • Drying: Dry the final product, 2-Bromo-4-methoxyaniline hydrochloride, under vacuum to a constant weight. The expected product is a solid.

Safety and Handling Precautions

All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

  • 4-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. Handle with care.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes skin and eye irritation. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation of vapors.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage.[9] Handle with extreme caution.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][9]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Brown-yellow powder.[1][4]

  • Molecular Weight: 238.51 g/mol (hydrochloride salt).[2]

  • Melting Point: The free base (2-Bromo-4-methoxyaniline) has a reported melting point of 64 °C.[2] The melting point of the hydrochloride salt should be determined and compared to literature values.

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the proton environment and regiochemistry of bromine substitution.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify characteristic functional group vibrations (e.g., N-H, C-O, C-Br).

    • LC-MS: To confirm the molecular weight and purity.[10]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during work-up.Monitor reaction by TLC to ensure completion. Be careful during extractions to avoid loss into the aqueous layer.
Formation of Di-bromo Product Reaction temperature too high; excess brominating agent.Strictly maintain the reaction temperature at 0-5 °C. Use precise stoichiometry (1.0 equivalent of NBS).[1]
Product is an Oil/Gummy Solid Impurities present; residual solvent.Purify via column chromatography. Ensure the product is thoroughly dried under vacuum.
Salt does not Precipitate Solution is too dilute; insufficient HCl added.Concentrate the solution carefully. Add more HCl solution dropwise. Try cooling or scratching the flask.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and analysis.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 2-Bromo-4-methoxyaniline hydrochloride. By carefully controlling reaction conditions, particularly temperature, and adhering to the outlined safety procedures, researchers can consistently obtain a high-purity product. The provided rationale for each step and the troubleshooting guide serve to empower scientists to not only replicate the procedure but also to adapt it based on a solid understanding of the underlying chemical principles.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • Smolecule. (2023, August 16). Buy 2-Bromo-4-methoxyaniline hydrochloride.
  • Apollo Scientific. (n.d.). 2-Bromo-4-methoxyaniline Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
  • ECHEMI. (n.d.). 4-BROMO-3-METHOXYANILINE SDS, 19056-40-7 Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). 3-Bromo-2-chloro-5-methoxyaniline Safety Data Sheet.
  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-3-methoxyaniline.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxyaniline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-bromoaniline.
  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate.
  • BLD Pharm. (n.d.). 32338-02-6|2-Bromo-4-methoxyaniline.
  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-4-methoxyaniline: Synthesis, Properties, and Applications as a Key Organic Intermediate.
  • Synthesis Med Chem. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

Sources

Application

Application Notes & Protocols: Strategic Use of 2-Bromo-4-methoxyaniline Hydrochloride in Palladium-Catalyzed Suzuki-Miyaura Coupling

Introduction: The Strategic Value of 2-Bromo-4-methoxyaniline The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with exceptional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-4-methoxyaniline

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed transformation is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Within the vast arsenal of building blocks for this reaction, substituted haloanilines are of particular interest. 2-Bromo-4-methoxyaniline, and its hydrochloride salt, is a highly versatile intermediate for constructing biaryl and heteroaryl aniline motifs, which are core structures in numerous pharmacologically active compounds.[1][3] The hydrochloride salt form is often preferred for its enhanced stability and improved solubility in certain solvent systems, making it easier to handle and store.[4]

The reactivity of this substrate is governed by a nuanced interplay of electronic effects. The methoxy group at the 4-position is electron-donating, while the bromine atom at the 2-position provides a reactive site for palladium insertion, acting as an excellent leaving group in the catalytic cycle.[3][5] This guide provides a detailed exploration of the mechanistic principles, optimization strategies, and practical protocols for leveraging 2-Bromo-4-methoxyaniline hydrochloride in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Bromo-4-methoxyaniline (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K₃PO₄) Boronate Boronate Complex [Ar'-B(OH)₃]⁻ Base->Boronate Activates Boronic Aryl Boronic Acid (Ar'-B(OH)₂) Boronic->Boronate Boronate->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_diaryl Rate-Limiting Step RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methoxyaniline. The reactivity of halogens follows the trend I > Br > OTf >> Cl, making the C-Br bond an ideal reactive site for this initial, often rate-limiting, step.[6][8] The electron-rich nature of the aniline can influence the kinetics of this process.[8]

  • Transmetalation: This step requires a base to activate the organoboron species (e.g., an arylboronic acid) into a more nucleophilic "ate" complex (a boronate).[9] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide. This step is often the rate-determining step of the entire cycle.[9]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product.[6][7] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Optimizing the Reaction: A Guide to Key Components

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of each component. For a substrate like 2-bromo-4-methoxyaniline hydrochloride, several factors warrant special consideration.

The Substrate: 2-Bromo-4-methoxyaniline Hydrochloride

The hydrochloride salt is stable but the free amine is the reactive species. The base used in the reaction serves the dual purpose of neutralizing the HCl salt in situ and facilitating the transmetalation step. While unprotected ortho-anilines were once considered challenging substrates due to potential coordination with the palladium catalyst, modern ligand systems have largely overcome this limitation, allowing for efficient coupling without the need for protecting groups.[1][10]

The Palladium Catalyst System

The choice of catalyst is paramount. The system consists of a palladium source (precatalyst) and a stabilizing ligand.

ComponentExamplesRationale & Field Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycle precatalysts (e.g., CataXCium A Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective sources of Pd(0) upon in situ reduction. Palladacycles are often more stable, air-tolerant, and can provide higher activity at lower loadings, proving especially effective for ortho-bromoanilines.[1][6][11]
Ligand Bulky, Electron-Rich Phosphines: SPhos, XPhos, RuPhos, o-(di-tert-butylphosphino)biphenylLigands are not optional spectators; they are critical for catalyst stability and reactivity. Bulky, electron-rich ligands accelerate both the oxidative addition and the final reductive elimination steps.[8][12] They are essential for coupling sterically hindered or electron-rich substrates like anilines.
The Boron Reagent

Arylboronic acids are common, but their corresponding boronate esters (e.g., pinacol esters) offer distinct advantages. Esters are generally more robust and less prone to the common side reaction of protodeboronation, which is the undesired cleavage of the C-B bond.[7][8]

The Base

The base is a critical lever for optimization. Its primary role is to activate the boronic acid for transmetalation.[9][13]

BaseExamplesApplication Context
Carbonates K₂CO₃, Cs₂CO₃Widely used and effective. Cesium carbonate is more soluble in organic solvents and more basic, often providing better results for challenging couplings.
Phosphates K₃PO₄A strong, non-nucleophilic base that is often the "go-to" for difficult substrates, including heteroaryl and sterically hindered partners.[11] It is highly effective in many solvent systems.
Hydroxides NaOH, KOHStrong bases that can be effective but may promote side reactions, including protodeboronation, if conditions are not carefully controlled.[6]
The Solvent

The solvent must solubilize the reactants and, crucially, the base. Ethereal solvents like 1,4-dioxane or THF, and aromatic solvents like toluene, are common choices, often used with a small amount of water to aid in dissolving the base.[7][14] Crucially, all solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[15]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

General Protocol for Coupling of 2-Bromo-4-methoxyaniline HCl with an Arylboronic Acid

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask (Aniline HCl, Boronic Acid, Base, Catalyst/Ligand) B 2. Seal & Purge (Evacuate and backfill with Argon/N₂ 3x) A->B C 3. Add Degassed Solvent (via syringe) B->C D 4. Heat to Temperature (e.g., 80-110 °C with stirring) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool and Quench (Dilute with EtOAc/H₂O) E->F G 7. Extract & Dry (Separate layers, dry organic phase with Na₂SO₄) F->G H 8. Purify (Silica Gel Chromatography) G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromo-4-methoxyaniline hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Component Summary:

ComponentMolar Equiv.Mol %Purpose
2-Bromo-4-methoxyaniline HCl1.0-Aryl Halide Substrate
Arylboronic Acid1.2-Coupling Partner
Pd₂(dba)₃-1.5%Palladium(0) Source
SPhos-3.0%Ligand
K₃PO₄2.5-Base
Dioxane/H₂O (5:1)--Solvent System

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methoxyaniline hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.0 mol%).[15]

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the starting aniline.[15]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final biaryl product.

Troubleshooting Guide

Even robust reactions can encounter issues. The following table outlines common problems and validated solutions.

ProblemPotential Cause(s)Recommended Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Inappropriate base or solvent.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[15]2. Screen alternative bases (e.g., Cs₂CO₃) and solvent systems.[8]3. Increase the reaction temperature in increments.
Protodeboronation 1. Boronic acid instability.2. Excessively harsh basic/aqueous conditions.1. Switch to the corresponding boronic ester (e.g., pinacol ester), which is more stable.[7][8]2. Use anhydrous conditions if possible, or a milder base like K₂CO₃.
Dehalogenation The Ar-Pd-Br intermediate is reduced to Ar-H instead of undergoing transmetalation.1. Ensure the boronic acid is sufficiently reactive.2. Re-evaluate the ligand and solvent choice; sometimes a faster transmetalation can outcompete this side reaction.[7]
Homocoupling of Boronic Acid Oxidative coupling of two boronic acid molecules.1. Minimize oxygen in the reaction.2. Lower the catalyst loading or change the palladium source.

Conclusion

2-Bromo-4-methoxyaniline hydrochloride is a powerful and versatile building block for the synthesis of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the role of each component—from the palladium catalyst and ligand system to the base and solvent—is essential for success. By implementing the robust protocols and troubleshooting strategies outlined in this guide, researchers can effectively harness the synthetic potential of this valuable intermediate to advance projects in drug discovery, materials science, and beyond.

References

  • Technical Support Center: Troubleshooting Suzuki Reactions of Halogen
  • Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids - Benchchem.
  • Buy 2-Bromo-4-methoxyaniline hydrochloride | 1774893-42-3 - Smolecule.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Journal of the American Chemical Society.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogen
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline - NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - Journal of the American Chemical Society.
  • Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermedi
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchG
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals.

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Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The ability to couple aryl halides with a wide range of primary and secondary amines under relatively mild conditions has made this transformation an indispensable tool in both academic and industrial research.[3]

This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of a specific and important substrate: 2-bromo-4-methoxyaniline. This electron-rich aniline derivative presents unique considerations for reaction optimization due to the electronic and steric influence of its substituents. The methodologies and insights presented herein are designed to equip researchers with the knowledge to successfully and reliably perform this key transformation.

The Substrate: Understanding the Reactivity of 2-Bromo-4-methoxyaniline

2-Bromo-4-methoxyaniline is a versatile building block in organic synthesis.[4] Its key structural features, a bromine atom ortho to the amine and a methoxy group para to the amine, dictate its reactivity in cross-coupling reactions. The bromine atom serves as an excellent leaving group for palladium-catalyzed reactions, while the electron-donating methoxy and amino groups influence the electronic properties of the aromatic ring, making it electron-rich.[4] This increased electron density can impact the oxidative addition step in the Buchwald-Hartwig catalytic cycle.

Physical and Chemical Properties:

PropertyValue
Chemical Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Brown-yellow powder
Boiling Point 265.1 ± 20.0 °C at 760 mmHg
CAS Number 32338-02-6

Data sourced from PubChem CID 10899671[5]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] A general understanding of this mechanism is crucial for rationalizing experimental choices and troubleshooting reactions.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigEx Amine Coordination (R₂NH) PdII->LigEx AmineComplex [Ar-Pd(II)-NHR₂(L_n)]⁺X⁻ LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)-NR₂(L_n) Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methoxyaniline to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst.

Key Parameters for Success: A Guide to Reaction Optimization

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key parameters. For an electron-rich substrate like 2-bromo-4-methoxyaniline, these choices are particularly critical.

Palladium Precatalyst:

Both Pd(0) and Pd(II) sources can be effective. Pd(II) precatalysts require an initial reduction step to enter the catalytic cycle.[6] Common choices include:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and relatively air-stable Pd(0) source.

  • Pd(OAc)₂ (Palladium(II) acetate): A widely used Pd(II) precatalyst.

Ligands: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and prevent the formation of undesired side products. For electron-rich aryl bromides like 2-bromo-4-methoxyaniline, ligands that facilitate the oxidative addition step are also beneficial.

Recommended Ligands:

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly effective and versatile ligand for a broad range of substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides excellent results for electron-rich and sterically hindered substrates.[7]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylAnother highly active ligand, particularly for challenging couplings.[7]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bidentate ligand that can be effective in certain cases, particularly with DBU as a base.[8]
Base: The Driving Force of Deprotonation

A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.

Commonly Used Bases:

BasepKa of Conjugate AcidComments
Sodium tert-butoxide (NaOtBu) ~19The most common and often most effective base.
Potassium tert-butoxide (KOtBu) ~19Similar in strength to NaOtBu.
Cesium carbonate (Cs₂CO₃) ~10A milder base, sometimes used for substrates sensitive to strong alkoxides.[9]
Potassium phosphate (K₃PO₄) ~12Another milder inorganic base option.
Solvent: The Reaction Medium

Anhydrous, non-polar aprotic solvents are generally preferred to prevent catalyst deactivation.

Recommended Solvents:

  • Toluene: A widely used and effective solvent for Buchwald-Hartwig reactions.[9]

  • 1,4-Dioxane: Another common choice, often interchangeable with toluene.[9]

  • Tetrahydrofuran (THF): Can be used, but its lower boiling point may limit the reaction temperature.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 2-bromo-4-methoxyaniline. Optimization of reaction conditions may be necessary for specific amine coupling partners to achieve the desired yield and purity.

Protocol 1: General Procedure for the Amination of 2-Bromo-4-methoxyaniline with an Aniline Derivative

This protocol is a general guideline for the coupling of 2-bromo-4-methoxyaniline with a substituted aniline.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pd Precatalyst - Ligand - Base - 2-Bromo-4-methoxyaniline - Aniline Derivative setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute - Wash monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-4-methoxyaniline (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base, 2-bromo-4-methoxyaniline, and the aniline derivative.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of 2-Bromo-4-methoxyaniline with a Secondary Aliphatic Amine

This protocol provides a general guideline for the coupling of 2-bromo-4-methoxyaniline with a secondary aliphatic amine (e.g., morpholine).

Materials:

  • 2-Bromo-4-methoxyaniline (1.0 equiv)

  • Secondary aliphatic amine (1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vial with a magnetic stir bar.

  • Addition of Reagents: Add 2-bromo-4-methoxyaniline to the vial.

  • Solvent and Amine Addition: Add anhydrous 1,4-dioxane followed by the secondary aliphatic amine via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄).
Formation of Hydrodehalogenated Byproduct - β-hydride elimination from the amido complex- Use a bulkier ligand to sterically disfavor this pathway.- Lower the reaction temperature.
Formation of Diarylated Product - The product amine is more reactive than the starting amine- Use a slight excess of the starting amine.- Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Reaction - Catalyst deactivation- Insufficient reaction time or temperature- Increase catalyst loading.- Increase reaction time or temperature.

Conclusion

The Buchwald-Hartwig amination of 2-bromo-4-methoxyaniline is a powerful transformation for the synthesis of a diverse range of N-substituted 4-methoxyanilines. A thorough understanding of the reaction mechanism and the careful selection of the palladium precatalyst, phosphine ligand, base, and solvent are paramount for achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.

References

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Google Patents (2011).
  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • PubMed Central (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • ResearchGate (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. [Link]

  • PubChem (n.d.). 2-Bromo-4-methoxyaniline. [Link]

  • Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Buchwald, S. L., et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Royal Society of Chemistry. [Link]

Sources

Application

Application Notes and Protocols: 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis

Abstract This document provides a detailed technical guide on the application of 2-Bromo-4-methoxyaniline (CAS: 32338-02-6) as a pivotal intermediate in the synthesis of pharmaceutical compounds. We explore its chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of 2-Bromo-4-methoxyaniline (CAS: 32338-02-6) as a pivotal intermediate in the synthesis of pharmaceutical compounds. We explore its chemical properties, versatile reactivity, and role in constructing complex molecular architectures central to modern drug discovery. The core focus is on its utility in palladium-catalyzed cross-coupling reactions, which are foundational to the synthesis of numerous targeted therapies, particularly kinase inhibitors. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided, alongside a practical example of its application in synthesizing a core scaffold relevant to kinase inhibitors.

Introduction: The Strategic Value of 2-Bromo-4-methoxyaniline

2-Bromo-4-methoxyaniline is a highly functionalized aniline derivative that serves as a versatile building block in organic synthesis.[1][2] Its structure is strategically equipped with three distinct functional groups, each conferring specific reactivity that can be selectively addressed.

  • Amino Group (-NH₂): A nucleophilic center and a directing group, readily participating in amidation, alkylation, or diazotization reactions. It can also be used to form heterocyclic rings.

  • Bromo Group (-Br): An excellent leaving group, making its position a prime handle for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.[2]

  • Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties and reactivity of the aromatic ring. It can also serve as a potential site for demethylation to reveal a phenol, offering another point for diversification.[2]

This trifecta of functionality makes 2-Bromo-4-methoxyaniline a valuable starting material for creating libraries of complex molecules in the pursuit of novel active pharmaceutical ingredients (APIs).[1]

PropertyValueSource
CAS Number 32338-02-6[3]
Molecular Formula C₇H₈BrNO[3]
Molecular Weight 202.05 g/mol [3]
Appearance Brown-yellow powder[2][4]
Purity ≥98.0%[1][2]
Boiling Point 265.1 ± 20.0 °C[1][2]
Density 1.5 ± 0.1 g/cm³[1][2]

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MeO -- main [ltail=MeO, lhead=main, head_lp="1.5,-1", tail_lp="2.5,-1.5"];

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Caption: Key reactive sites of 2-Bromo-4-methoxyaniline.

Core Applications in Palladium-Catalyzed Cross-Coupling

The bromine atom on the aniline ring is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern pharmaceutical synthesis due to their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[5][6] In this context, 2-Bromo-4-methoxyaniline serves as the aryl halide partner, enabling the introduction of various aryl, heteroaryl, or vinyl groups. This is particularly useful for building the core scaffolds of bi-aryl kinase inhibitors.

Causality Behind the Method:

  • Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂.

  • Ligand: Phosphine ligands (e.g., dppf, PPh₃) are crucial. They stabilize the palladium center, promote the key steps of the catalytic cycle, and prevent catalyst decomposition.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[5]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R) transmetalation->pd_r_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elim->product aryl_halide Ar-Br (2-Bromo-4-methoxyaniline) aryl_halide->oxidative_add

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[7][8] This reaction couples an aryl halide with a primary or secondary amine. Using 2-Bromo-4-methoxyaniline as the substrate allows for the direct attachment of various amine-containing fragments, which is a key step in the synthesis of many kinase inhibitors that feature a substituted aniline moiety linked to a heterocyclic core (e.g., quinazoline, pyrrolo[2,3-d]pyrimidine).[9][10]

Causality Behind the Method:

  • Catalyst & Ligand: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. However, the ligands are often more specialized, typically bulky, electron-rich phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are essential for promoting the challenging reductive elimination step that forms the C-N bond.[8][11][12]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for the catalytic cycle.[7]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and ensure high yields.

Application Example: Synthesis of a Kinase Inhibitor Scaffold

Many clinically approved tyrosine kinase inhibitors, such as Gefitinib and Lapatinib, are based on a 4-anilinoquinazoline core.[13][14] The aniline portion is critical for binding to the ATP pocket of the kinase domain. 2-Bromo-4-methoxyaniline is an ideal precursor for creating analogues of these important structures.

Here, we demonstrate its use in a two-step synthesis of a versatile intermediate for a kinase inhibitor library. The strategy involves a Buchwald-Hartwig amination to couple 2-Bromo-4-methoxyaniline to a chlorinated pyrimidine core, a common scaffold in kinase inhibitor design.[9]

Workflow start 2-Bromo-4-methoxyaniline + 2,4-Dichloropyrimidine step1 Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base Toluene, 100 °C start->step1 intermediate Intermediate: 2-((2-bromo-4-methoxyphenyl)amino)-4-chloropyrimidine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) Secondary Amine (e.g., Morpholine) DIPEA, n-Butanol, 120 °C intermediate->step2 product Final Product: Kinase Inhibitor Scaffold step2->product

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling 2-Bromo-4-methoxyaniline with an arylboronic acid.

Materials:

  • 2-Bromo-4-methoxyaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-methoxyaniline, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the starting aniline.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

ParameterTypical Reagents/ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Provides the active Pd(0) species for the catalytic cycle.
Ligand SPhos, XPhos, dppfStabilizes the catalyst and facilitates key reaction steps.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reagents and allows for appropriate reaction temperatures.
Protocol 2: Synthesis of 2-((2-bromo-4-methoxyphenyl)amino)-4-chloropyrimidine

This protocol provides a specific application of the Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-4-methoxyaniline (2.02 g, 10.0 mmol, 1.0 equiv)

  • 2,4-Dichloropyrimidine (1.49 g, 10.0 mmol, 1.0 equiv)

  • Pd₂(dba)₃ (183 mg, 0.20 mmol, 2 mol%)

  • Xantphos (347 mg, 0.60 mmol, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (4.89 g, 15.0 mmol, 1.5 equiv)

  • Anhydrous, degassed Toluene (50 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar and condenser

Procedure:

  • Reaction Setup: Add 2-Bromo-4-methoxyaniline, 2,4-dichloropyrimidine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to the Schlenk flask inside a glovebox or under a strong flow of argon.

  • Solvent Addition: Add degassed toluene via syringe.

  • Reaction: Place the flask under a positive pressure of argon and heat the mixture to 100 °C in an oil bath with vigorous stirring for 16 hours. Monitor for the disappearance of starting materials via LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting solid by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the product as a solid.

Expected Results:

  • Yield: 75-85%

  • Appearance: Off-white to light yellow solid

  • Purity (LC-MS/¹H NMR): >95%

Conclusion

2-Bromo-4-methoxyaniline is a high-value, versatile building block for pharmaceutical synthesis. Its strategically positioned functional groups enable its participation in robust and scalable synthetic transformations, most notably palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and application examples provided herein demonstrate its utility in the efficient construction of complex molecular scaffolds, particularly those relevant to the development of modern targeted therapies like kinase inhibitors. By understanding the causality behind the experimental choices, researchers can confidently leverage this intermediate to accelerate drug discovery and development programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-methoxyaniline: Synthesis, Properties, and Applications as a Key Organic Intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • ResearchGate. (n.d.). Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6519-6567.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(15), 5587-5597. Available at: [Link]

  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 1266-1273.
  • PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

Sources

Method

Role of 2-Bromo-4-methoxyaniline hydrochloride in the manufacturing of azo dyes

Application Notes & Protocols Topic: The Role of 2-Bromo-4-methoxyaniline Hydrochloride in the Manufacturing of Azo Dyes Audience: Researchers, scientists, and drug development professionals. Executive Summary Azo dyes c...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of 2-Bromo-4-methoxyaniline Hydrochloride in the Manufacturing of Azo Dyes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azo dyes constitute the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that form a conjugated system between aromatic rings.[1][2] The specific properties of these dyes, including their color, intensity, and fastness, are directly influenced by the chemical nature of the aromatic precursors. This guide focuses on 2-Bromo-4-methoxyaniline hydrochloride, a substituted aniline that serves as a valuable diazo component in the synthesis of specialized azo dyes. The presence of both an electron-withdrawing bromo group and an electron-donating methoxy group on the aniline ring allows for the fine-tuning of the resulting dye's chromophoric properties.

This document provides a comprehensive overview of the underlying chemical principles, a detailed step-by-step protocol for synthesis, and expert insights into the critical parameters governing the successful use of 2-Bromo-4-methoxyaniline hydrochloride in azo dye manufacturing.

Foundational Principles: The Chemistry of Azo Dye Synthesis

The synthesis of an azo dye is a classic two-stage process: diazotization followed by azo coupling .[1][3] Understanding the causality behind each stage is critical for achieving high yield and purity.

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[4] The amine, in this case, 2-Bromo-4-methoxyaniline, is treated with nitrous acid (HNO₂).

  • Causality of Reagents: Nitrous acid is unstable and must be generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[2][3] The use of 2-Bromo-4-methoxyaniline in its hydrochloride salt form is advantageous as it enhances solubility in the acidic aqueous medium and improves stability.[5]

  • Criticality of Temperature: The reaction is highly exothermic and the resulting diazonium salt is only stable at low temperatures (0–5 °C).[1][2] If the temperature rises, the diazonium salt will readily decompose, liberating nitrogen gas and forming undesired phenolic byproducts, which drastically reduces the yield of the target dye.

Stage 2: Azo Coupling

The diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[6][7][8]

  • The Coupling Component: Typical coupling components are phenols (like β-naphthol) or other aromatic amines. These molecules contain strongly activating, electron-donating groups (e.g., -OH, -NH₂) that are necessary for the reaction with the weakly electrophilic diazonium ion.

  • The Role of pH: pH control is arguably the most critical parameter in the coupling stage.

    • For coupling with phenols , the reaction must be conducted under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to form the much more strongly activating phenoxide ion, accelerating the electrophilic attack.[8] However, if the pH is too high, the diazonium salt itself converts to a non-reactive diazotate ion.

    • For coupling with anilines , the reaction is best performed in a slightly acidic medium (pH 5-7) to ensure a sufficient concentration of the diazonium ion while preventing protonation of the coupling amine's nitrogen atom, which would deactivate it.[8]

Experimental Workflow and Key Parameters

The overall process can be visualized as a sequential flow from starting materials to the final, characterized product.

G cluster_0 Preparation cluster_1 Reaction Stages cluster_2 Downstream Processing Start 2-Bromo-4-methoxyaniline HCl + NaNO₂ / HCl Diazotization Diazotization (0-5 °C) Start->Diazotization In situ HNO₂ Coupling_Component Coupling Component (e.g., β-Naphthol in NaOH) Coupling Azo Coupling (pH & Temp Control) Coupling_Component->Coupling Add to coupling solution Diazotization->Coupling Add diazonium salt Isolation Isolation (Vacuum Filtration) Coupling->Isolation Precipitate forms Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (UV-Vis, FT-IR) Purification->Characterization

Caption: High-level workflow for azo dye synthesis.

Table 1: Physicochemical Properties of the Diazo Component
PropertyValueSource
Chemical Name2-Bromo-4-methoxyaniline hydrochloride-
CAS Number1774893-42-3 (for hydrochloride)[9]
Molecular FormulaC₇H₉BrClNO-
Molecular Weight238.51 g/mol -
AppearanceBrown-yellow powder[5]
FormSolid[10]
Storage ConditionsKeep in a cool, dry, well-ventilated place, protected from light.[5][11]

Detailed Protocol: Synthesis of (E)-1-((2-bromo-4-methoxyphenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a vibrant red azo dye using 2-Bromo-4-methoxyaniline hydrochloride and β-naphthol.

Materials & Equipment
  • 2-Bromo-4-methoxyaniline hydrochloride (1.19 g, 5.0 mmol)

  • Concentrated Hydrochloric Acid (HCl, ~37%, 2.5 mL)

  • Sodium Nitrite (NaNO₂, 0.38 g, 5.5 mmol)

  • Urea (small spatula tip)

  • β-Naphthol (0.72 g, 5.0 mmol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water & Ice

  • Beakers (100 mL, 250 mL), Magnetic Stirrer, Stir Bar, Glass Rod

  • Graduated Cylinders, Pipettes

  • Buchner Funnel, Filter Flask, Filter Paper

  • Melting Point Apparatus, UV-Vis Spectrophotometer, FT-IR Spectrometer

Part A: Diazotization of 2-Bromo-4-methoxyaniline HCl
  • Acidic Amine Solution: In a 100 mL beaker, suspend 1.19 g (5.0 mmol) of 2-Bromo-4-methoxyaniline hydrochloride in 10 mL of deionized water.

  • Add 2.5 mL of concentrated HCl. Stir the mixture until a fine suspension or solution is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous magnetic stirring. It is imperative to maintain this temperature range for the stability of the diazonium salt.[2][12]

  • Nitrite Solution: In a separate small beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold, stirring amine solution over 10 minutes. Keep the thermometer in the reaction mixture to ensure the temperature does not exceed 5 °C.

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. A small amount of urea can be added to quench any excess nitrous acid. The resulting clear solution contains the 2-bromo-4-methoxydiazonium chloride and should be used immediately.

Part B: Azo Coupling with β-Naphthol
  • Coupling Solution: In a 250 mL beaker, dissolve 0.72 g (5.0 mmol) of β-naphthol in 20 mL of a 1 M sodium hydroxide solution.

  • Cooling: Cool this alkaline solution to ~5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly and with continuous stirring, add the cold diazonium salt solution (from Part A) to the alkaline β-naphthol solution.

  • Observation: An intensely colored red precipitate should form immediately. The coupling reaction is an electrophilic attack on the electron-rich naphthoxide ring.[6]

  • pH Maintenance: Maintain the alkalinity of the mixture (pH 8-10) during the addition. If necessary, add more 1 M NaOH dropwise.

  • Completion: Continue to stir the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification
  • Filtration: Collect the solid azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral. This removes any unreacted salts or base.

  • Drying: Press the solid dry on the filter and then transfer it to a watch glass to air dry. For a more efficient process, dry in a vacuum oven at a low temperature (~60 °C).

  • Purification (Optional): The crude dye can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid to obtain a product with a sharp melting point.

Caption: Chemical reaction scheme for the synthesis.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][13]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Bromo-4-methoxyaniline hydrochloride: Harmful if swallowed and toxic in contact with skin or if inhaled. Avoid creating dust.

    • Concentrated HCl: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

    • Sodium Nitrite: Oxidizing agent and is toxic if swallowed.

  • Diazonium Salts: While stable in a cold aqueous solution, isolated, dry diazonium salts can be explosive and should never be prepared.[2] Always use the diazonium salt solution immediately after its preparation.

Characterization and Validation

To validate the synthesis, the final product should be characterized using standard analytical techniques.

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., DMSO, ethanol) and record the absorption spectrum. The wavelength of maximum absorbance (λmax) provides quantitative data on the color of the compound.

  • FT-IR Spectroscopy: The presence of a characteristic peak for the N=N stretch (typically around 1400–1490 cm⁻¹) confirms the formation of the azo group.

  • ¹H-NMR Spectroscopy: Provides information on the proton environment of the molecule, confirming the successful coupling at the expected position on the aromatic rings.[14]

Conclusion

2-Bromo-4-methoxyaniline hydrochloride is a highly effective precursor for creating custom azo dyes. Its substituted aromatic structure provides a scaffold that directly influences the electronic properties, and thus the color and performance, of the final product. The successful synthesis is not merely a matter of following steps but of understanding the causality—particularly the critical need for strict temperature control during diazotization and precise pH management during coupling. By adhering to the principles and protocols outlined in this guide, researchers can reliably utilize this versatile intermediate to develop novel colorants for a wide range of applications.

References

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • How Do You Make an Azo Dye? (2017, March 7). First Source Worldwide. Retrieved from [Link]

  • Azo coupling. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. (n.d.). IJRSR Journal. Retrieved from [Link]

  • COUPLING REACTIONS OF DIAZONIUM SALTS. (2021, March 2). [Video]. YouTube. Retrieved from [Link]

  • Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved from [Link]

  • One step synthesis of azo compounds from nitroaromatics and anilines. (2011). Tetrahedron Letters, 52(30), 3805-3809. Retrieved from [Link]

  • Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023, April 30). JoVE. Retrieved from [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(41), 26956-26982. Retrieved from [Link]

  • The microscale synthesis of azo dyes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of Para Red and related azo dyes. (n.d.). California State University, Northridge. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). International Journal of Drug Delivery Technology, 13(1), 395-400. Retrieved from [Link]

  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. (2012). Chemistry Central Journal, 6(1), 1-9. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Impactfactor.org. Retrieved from [Link]

  • Synthesis of A. 4-Bromo-2-methoxyaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (2011). Google Patents.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation and characterization azo dyes derived from 4-hydroxycoumarin and studying their analytical Applications. (2021). IOP Conference Series: Materials Science and Engineering, 1090(1), 012076. Retrieved from [Link]

  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? (2018, November 19). Quora. Retrieved from [Link]

  • Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes. (2025). Journal of Scientific Research, 17(3). Retrieved from [Link]

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Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methoxyaniline

Abstract This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the palladium-catalyzed cross-coupling of 2-Bromo-4-methoxyaniline. This aniline derivative...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the palladium-catalyzed cross-coupling of 2-Bromo-4-methoxyaniline. This aniline derivative is a valuable building block in medicinal chemistry and materials science, and its efficient functionalization is of paramount importance. This document moves beyond simple protocols to explain the underlying principles and rationale for experimental design, empowering users to troubleshoot and adapt these methodologies. We present representative, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, complete with reagent tables, step-by-step instructions, and expert insights into the selection of catalysts, ligands, bases, and solvents.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is critical for rational catalyst selection and reaction optimization.

The three fundamental steps are:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methoxyaniline. This is often the rate-limiting step and forms a Pd(II) intermediate.[4] The electron-rich nature of the methoxyaniline substrate can make this step more challenging, often necessitating the use of specialized, electron-rich ligands to enhance the nucleophilicity of the palladium center.[5]

  • Transmetalation (or related step): The second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the halide.[3][6] This step is highly dependent on the specific reaction type. In Suzuki coupling, for instance, a base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transfer.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4] Sterically bulky ligands often promote this final step.[8]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation waste M-Br TM_Complex->Pd0 Reductive Elimination product Ar-R (Product) TM_Complex->product sub Ar-Br (2-Bromo-4-methoxyaniline) sub->OA_Complex partner R-M (Coupling Partner) partner->TM_Complex Experimental_Workflow Setup 1. Reagent Setup (Substrate, Catalyst, Base) in Schlenk Tube Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent 3. Add Degassed Solvent & Reagents Inert->Solvent React 4. Heat & Stir (e.g., 90-110 °C) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Quench & Extract Monitor->Workup Complete Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product

Sources

Method

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-4-methoxyaniline

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-bromo-4-methoxyaniline as a versatile starting material for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-bromo-4-methoxyaniline as a versatile starting material for the synthesis of diverse heterocyclic compounds. We delve into the strategic considerations behind leveraging its distinct functional groups—the nucleophilic amine, the synthetically valuable bromine atom, and the electronically influential methoxy group. This guide presents detailed, field-proven protocols for key transformations, including palladium-catalyzed Buchwald-Hartwig amination, copper-mediated Ullmann-type cyclizations for phenothiazine synthesis, and multi-step pathways to construct benzoxazole and quinoline scaffolds. Each protocol is accompanied by mechanistic insights, safety protocols, and data presentation to ensure reproducibility and underscore the rationale behind experimental design.

Introduction: The Strategic Value of 2-Bromo-4-methoxyaniline

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] The strategic selection of starting materials is paramount to the efficient construction of novel and complex molecular architectures. 2-Bromo-4-methoxyaniline (CAS: 32338-02-6) has emerged as a particularly valuable building block due to the orthogonal reactivity of its functional groups.[2][3]

Its chemical versatility stems from three key features:

  • The Bromo Substituent: Positioned ortho to the amine, the bromine atom is an excellent leaving group and a prime "handle" for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Ullmann couplings.[2]

  • The Amino Group: As a potent nucleophile, the -NH₂ group is a critical participant in cyclization and condensation reactions, essential for forming the nitrogen-containing core of many heterocycles.

  • The Methoxy Group: This electron-donating group at the para-position modulates the electronic properties of the aromatic ring, influencing regioselectivity in electrophilic substitution reactions and the overall reactivity of the molecule.[2]

This guide explores how to harness this built-in functionality to forge new pathways toward valuable heterocyclic cores.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is non-negotiable for safe and effective experimentation.

PropertyValueSource
Molecular Formula C₇H₈BrNO[4][5]
Molecular Weight 202.05 g/mol [4][5]
Appearance Brown-yellow powder/solid[2][3]
Boiling Point 265.1 ± 20.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
Critical Safety & Handling Protocols

2-Bromo-4-methoxyaniline is a hazardous substance and must be handled with appropriate precautions.[5][6]

  • Hazard Classifications: Acutely toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid generating dust.[7] Keep containers tightly closed when not in use.[8] Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Store locked up.[8]

  • Disposal: Dispose of contents and container to an authorized hazardous waste collection point in accordance with local regulations.[8]

The following diagram illustrates the key reactive sites on 2-bromo-4-methoxyaniline and the synthetic strategies discussed in this guide.

Caption: Key reactive sites of 2-bromo-4-methoxyaniline and corresponding synthetic strategies.

Synthetic Strategy I: Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds under relatively mild conditions.[9][10] This reaction is particularly effective for coupling aryl halides with a wide range of amines, leveraging a palladium catalyst and a suitable phosphine ligand.[11] For 2-bromo-4-methoxyaniline, this provides a direct route to N-aryl substituted anilines, which are precursors to various complex heterocycles.

Causality: The choice of a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is critical. The ligand facilitates the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond, while the base is required to deprotonate the amine nucleophile.

General Workflow for Buchwald-Hartwig Amination

The experimental process requires strict adherence to inert atmosphere techniques to protect the sensitive catalyst system from oxygen.

G start Start setup Assemble Reaction Vessel (Schlenk flask, oven-dried) start->setup inert Establish Inert Atmosphere (3x Vacuum/Argon Cycles) setup->inert reagents Add Solids: - 2-Bromo-4-methoxyaniline - Amine Coupling Partner - Base (e.g., K3PO4) - Pd Catalyst & Ligand inert->reagents solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent reaction Heat to Reaction Temp (e.g., 80-110 °C) Monitor by TLC/LC-MS solvent->reaction workup Aqueous Work-up: - Quench Reaction - Extract with Organic Solvent - Dry with Na2SO4 reaction->workup purify Purification (Silica Gel Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Standard experimental workflow for a Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N-phenyl-(2-bromo-4-methoxyphenyl)amine

This protocol serves as a template that can be adapted for various amine coupling partners.

  • Materials & Reagents:

    • 2-Bromo-4-methoxyaniline (1.0 mmol, 202 mg)

    • Aniline (1.2 mmol, 112 mg, 109 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

    • Anhydrous toluene (5 mL)

    • Argon gas supply

    • Standard glassware (Schlenk flask, condenser)

  • Procedure:

    • Add 2-bromo-4-methoxyaniline, K₃PO₄, Pd(OAc)₂, and XPhos to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask with a septum, and purge with argon for 15 minutes (or perform three vacuum/argon backfill cycles).

    • Using syringes, add the anhydrous toluene, followed by the aniline.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Strategy II: Building Fused Heterocyclic Systems

The strategic placement of the amino and bromo groups on the aniline scaffold enables powerful intramolecular and intermolecular cyclization strategies to build complex fused ring systems.

G cluster_paths Synthetic Pathways start 2-Bromo-4-methoxyaniline r1 1. 2-chlorobenzenethiol 2. CuI, Base (Ullmann) 3. Intramolecular Cyclization start->r1 Strategy A r2 1. Carboxylic Acid/Acyl Chloride 2. Dehydrative Cyclization start->r2 Strategy B r3 1. Sonogashira Coupling (alkyne) 2. Electrophilic Cyclization (e.g., ICl) start->r3 Strategy C phenothiazine Phenothiazine Core r1->phenothiazine benzoxazole Benzoxazole Core r2->benzoxazole quinoline Quinoline Core r3->quinoline

Caption: Divergent synthesis of key heterocyclic cores from 2-bromo-4-methoxyaniline.

Synthesis of Phenothiazines via Ullmann Condensation

Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles with significant applications in pharmacology. A common route involves an Ullmann condensation between an o-aminothiophenol and an o-halonitrobenzene, followed by reduction and cyclization. A more direct approach involves the copper-catalyzed coupling of an o-haloaniline with an o-halothiophenol, followed by an intramolecular cyclization.

  • Protocol: Synthesis of 2-Methoxy-7-bromophenothiazine

    • Step 1: Ullmann Condensation.

      • Reagents: 2-Bromo-4-methoxyaniline (1.0 mmol), 2-bromothiophenol (1.1 mmol), Copper(I) iodide (CuI) (0.1 mmol), L-proline (0.2 mmol), Potassium carbonate (K₂CO₃) (2.5 mmol), DMSO (4 mL).

      • Procedure: In a sealed tube, combine all solid reagents. Evacuate and backfill with argon. Add anhydrous DMSO. Heat the mixture at 90-120 °C for 24 hours. Cool, dilute with water, and extract with ethyl acetate. The crude diaryl sulfide is then taken to the next step.

    • Step 2: Intramolecular Cyclization.

      • Reagents: Crude diaryl sulfide from Step 1, Pd(OAc)₂ (5 mol%), DavePhos (10 mol%), NaOtBu (2.2 equiv), Anhydrous Toluene (10 mL).

      • Procedure: Under an argon atmosphere, dissolve the crude diaryl sulfide in toluene. Add the palladium catalyst, ligand, and base. Reflux the mixture for 12 hours until cyclization is complete (monitored by LC-MS). Cool, quench with saturated NH₄Cl solution, and extract with ethyl acetate. Purify the product by column chromatography.

Synthesis of Benzoxazoles

Benzoxazoles are prevalent in bioactive molecules.[12] A common synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[13][14] Starting from 2-bromo-4-methoxyaniline, a preliminary step to introduce an ortho-hydroxyl group is required, which can be achieved via diazotization followed by hydrolysis, although this can be low-yielding. A more robust method involves coupling with a reagent that facilitates a one-pot cyclization.

  • Protocol: Synthesis of 5-Bromo-7-methoxy-2-phenylbenzoxazole

    • Step 1: Synthesis of 2-Amino-3-bromo-5-methoxyphenol. (This is a challenging precursor, often synthesized from a different starting material. For the purpose of this guide, we assume its availability or synthesis via a multi-step route from 2-bromo-4-methoxyaniline involving nitration, reduction, diazotization, and hydrolysis).

    • Step 2: Condensation and Cyclization.

      • Reagents: 2-Amino-3-bromo-5-methoxyphenol (1.0 mmol), Benzoic acid (1.2 mmol), Polyphosphoric acid (PPA) (approx. 10 g).

      • Procedure: Combine the aminophenol and benzoic acid in a round-bottom flask. Add PPA and heat the mixture to 180-200 °C with mechanical stirring for 4-6 hours. Cool the reaction mixture to about 100 °C and pour it carefully onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography to obtain the target benzoxazole.

Synthesis of Quinolines via Electrophilic Cyclization

The quinoline scaffold is central to numerous antimalarial and anticancer drugs.[15] Modern methods, such as the electrophilic cyclization of N-(2-alkynyl)anilines, offer a mild and versatile route to substituted quinolines.[16]

  • Protocol: Synthesis of 7-Bromo-5-methoxy-4-iodo-2-phenylquinoline

    • Step 1: Sonogashira Coupling.

      • Reagents: 2-Bromo-4-methoxyaniline (1.0 mmol), Phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Triethylamine (Et₃N) (5 mL).

      • Procedure: To a solution of 2-bromo-4-methoxyaniline in triethylamine under argon, add phenylacetylene, PdCl₂(PPh₃)₂, and CuI. Stir at 60 °C for 8 hours. After completion, remove the solvent under reduced pressure, dissolve the residue in ethyl acetate, and wash with water and brine. Purify by chromatography to yield N-(phenylethynyl)-2-bromo-4-methoxyaniline.

    • Step 2: Iodocyclization.

      • Reagents: N-(phenylethynyl)-2-bromo-4-methoxyaniline (1.0 mmol), Iodine monochloride (ICl) (1.2 mmol), Dichloromethane (CH₂Cl₂) (10 mL).

      • Procedure: Dissolve the alkynylaniline in CH₂Cl₂ and cool to 0 °C. Add a solution of ICl in CH₂Cl₂ dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 2 hours. Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with water, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the target 4-iodoquinoline.

References

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Application

Analytical techniques for monitoring the progress of reactions involving 2-Bromo-4-methoxyaniline

Abstract: This comprehensive guide provides detailed application notes and validated protocols for monitoring the progress of chemical reactions involving 2-Bromo-4-methoxyaniline. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed application notes and validated protocols for monitoring the progress of chemical reactions involving 2-Bromo-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document outlines the strategic application of key analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Synthetic Importance and Analytical Challenges of 2-Bromo-4-methoxyaniline

2-Bromo-4-methoxyaniline is a valuable substituted aniline intermediate in organic synthesis, frequently employed in the construction of complex molecular architectures found in pharmaceuticals and advanced materials.[1] Its structure features a nucleophilic amino group, an electron-donating methoxy group, and a bromine atom, which serves as a versatile handle for cross-coupling reactions.[1] The most common transformations involving this building block are palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, which form new carbon-carbon and carbon-nitrogen bonds, respectively.

The successful execution of these syntheses hinges on the ability to accurately monitor the reaction's progress. Effective monitoring allows for:

  • Determination of Reaction Endpoint: Preventing unnecessary heating or prolonged reaction times that can lead to byproduct formation and degradation.

  • Optimization of Reaction Conditions: Enabling rapid assessment of how changes in catalysts, ligands, bases, or temperature affect reaction rate and yield.

  • Identification of Intermediates and Byproducts: Providing crucial mechanistic insights and aiding in the development of robust and clean chemical processes.

This guide addresses the analytical challenges associated with monitoring these reactions by providing a suite of techniques suitable for different stages of research and development, from rapid qualitative checks to precise quantitative analysis.

At-a-Glance Technique Comparison

Choosing the right analytical tool is paramount for efficient reaction monitoring. The selection depends on the specific information required, the available instrumentation, and the stage of the research.

Technique Primary Use Speed Information Provided Cost/Complexity
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction progressVery FastPresence/absence of starting material and productsLow
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction componentsModerateConcentration of reactants, products, and byproductsModerate
Nuclear Magnetic Resonance (NMR) Structural confirmation and quantitative analysisSlowDetailed structural information, quantification of all componentsHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile components and byproductsModerateSeparation and mass-based identificationHigh
In-situ FTIR Spectroscopy Real-time, continuous reaction monitoringReal-TimeFunctional group changes over timeHigh

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress. Its simplicity, speed, and low cost make it the go-to method for quickly determining if the starting material is being consumed and if new, more or less polar products are forming.

Scientific Rationale

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[2] For a typical reaction of 2-Bromo-4-methoxyaniline, such as a Suzuki coupling, the product is generally less polar than the starting aniline due to the replacement of the polar N-H bonds with a less polar C-C bond and the introduction of a nonpolar aryl group. This difference in polarity allows for separation on a TLC plate, with the less polar product exhibiting a higher Retention Factor (R_f) value.[3]

Protocol for TLC Monitoring

Materials:

  • Silica gel-coated TLC plates (e.g., with F254 UV indicator)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp (254 nm)

  • Optional: Staining solution (e.g., potassium permanganate or ninhydrin)

Step-by-Step Methodology:

  • Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of 2-Bromo-4-methoxyaniline to the "SM" lane.

    • Apply a spot of the reaction mixture to the "RM" lane.

    • Apply a spot of the starting material and then, on top of it, a spot of the reaction mixture to the "C" lane. The co-spot helps to definitively identify the starting material spot in the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the solvent does not immerse the spots. Close the chamber and allow the solvent front to ascend the plate.[4]

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Interpret the Results: Compare the "RM" lane to the "SM" lane. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot (the product). The R_f value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Expert Insight: For aniline derivatives, which can streak on silica plates, adding a small amount of triethylamine (~0.5%) to the mobile phase can improve spot shape by neutralizing acidic sites on the silica.

Diagram: TLC Monitoring Workflow

TLC_Workflow A Prepare Developing Chamber B Spot TLC Plate (SM, Co-spot, RM) A->B Saturate C Develop Plate in Chamber B->C Place plate D Dry and Visualize (UV Lamp) C->D Elute E Interpret Results D->E Analyze spots

Caption: Workflow for monitoring a reaction using TLC.

High-Performance Liquid Chromatography (HPLC): For Quantitative Rigor

When precise quantitative data is required to determine conversion, yield, and purity, HPLC is the method of choice. It offers superior separation and sensitivity compared to TLC.

Scientific Rationale

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing aromatic amines. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of acetonitrile and water).[5] More polar compounds will elute earlier, while less polar compounds will be retained longer by the stationary phase. In a reaction where 2-Bromo-4-methoxyaniline is converted to a less polar product, the product will have a longer retention time than the starting material. A UV detector is commonly used, as the aromatic rings in both the reactant and product are strong chromophores.[6]

Protocol for HPLC Analysis

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% of the corresponding acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of a reference standard of 2-Bromo-4-methoxyaniline of known concentration in the mobile phase.

    • At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by diluting in a cold solvent or adding a quenching agent).

    • Dilute the quenched aliquot to a known volume with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimized wavelength determined by UV scan)

    • Gradient Elution (Example): Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the less polar products. A typical gradient might be:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 30% B

      • 18-20 min: 30% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks for the starting material and product based on their retention times (by injecting the reference standard).

    • Integrate the peak areas.

    • Calculate the percentage conversion of the starting material:

      • % Conversion = [1 - (Area_SM_t / Area_SM_t0)] * 100

    • For yield determination, a calibration curve of the product standard is required.

Self-Validation Check: The method's suitability should be confirmed by ensuring baseline separation between the starting material and the main product peak. The peak shape should be symmetrical. For validated methods, system suitability parameters like theoretical plates, tailing factor, and reproducibility of injections should be monitored.[1]

Diagram: HPLC Analysis Workflow

HPLC_Workflow A Reaction Sampling & Quenching B Dilution & Filtration A->B C HPLC Injection B->C D Chromatographic Separation C->D E UV Detection D->E F Data Analysis (Peak Integration) E->F

Caption: Workflow for quantitative reaction monitoring by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Detail and Quantification

NMR spectroscopy provides unparalleled structural information and is inherently quantitative, making it a powerful tool for both identifying products and determining their concentration without the need for a calibration curve (when using an internal standard).[7]

Scientific Rationale

¹H NMR is most commonly used for reaction monitoring. The disappearance of signals corresponding to the protons of 2-Bromo-4-methoxyaniline and the appearance of new signals for the product can be tracked over time. For quantification, a known amount of an inert internal standard (a compound with signals that do not overlap with any reactant or product signals) is added to the sample. The concentration of any species can then be determined by comparing the integral of its signal to the integral of the internal standard's signal.

Characteristic ¹H NMR Signals for 2-Bromo-4-methoxyaniline (in CDCl₃):

  • -OCH₃ group: A sharp singlet around 3.7-3.8 ppm.

  • -NH₂ group: A broad singlet, the chemical shift of which can vary.

  • Aromatic protons: Signals in the aromatic region (typically 6.5-7.5 ppm).

Protocol for Quantitative NMR (qNMR) Monitoring

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone)

Step-by-Step Methodology:

  • Prepare the Initial Sample (t=0):

    • In a vial, accurately weigh a specific amount of the reaction mixture at t=0.

    • Accurately weigh and add a known amount of the internal standard.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquire the t=0 Spectrum: Record a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Monitor the Reaction:

    • At subsequent time points, withdraw an accurately weighed aliquot of the reaction mixture.

    • Add the same known amount of internal standard as in the t=0 sample.

    • Prepare the NMR sample as before and acquire the spectrum under the same quantitative conditions.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the characteristic, well-resolved signals for the starting material, product(s), and the internal standard.

    • Calculate the concentration of the starting material and product at each time point relative to the known concentration of the internal standard.

Expert Insight: For reactions that are sensitive to air or moisture, samples can be prepared in a glovebox, and the NMR tubes can be flame-sealed to ensure an inert atmosphere during data acquisition.

Mass Spectrometry (MS) Coupled with Chromatography

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying products, byproducts, and intermediates by providing mass information.

  • GC-MS: Ideal for volatile and thermally stable compounds. 2-Bromo-4-methoxyaniline and many of its likely products are amenable to GC-MS analysis. The mass spectrum provides the molecular weight (from the molecular ion peak) and a characteristic fragmentation pattern that serves as a "fingerprint" for the compound.[8]

  • LC-MS: The preferred method for non-volatile or thermally labile compounds. It combines the separation power of HPLC with the detection capabilities of MS, making it highly suitable for complex reaction mixtures.[9]

Protocol for LC-MS Monitoring

Instrumentation:

  • LC-MS system (e.g., with an electrospray ionization - ESI - source).

Methodology: The procedure is similar to the HPLC protocol, with the key difference being the detector.

  • Sample Preparation and Chromatography: Follow the steps outlined in the HPLC protocol. The mobile phase should be MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).

  • MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500). Monitor for the expected m/z of the starting material (C₇H₈BrNO, [M+H]⁺ ≈ 202.0/204.0 due to bromine isotopes) and the expected product(s).

  • Data Analysis: Extract ion chromatograms for the specific m/z values of interest to track their appearance and disappearance over time. This can reveal the presence of compounds that may co-elute chromatographically but have different masses.

In-situ Spectroscopic Techniques: A Window into Real-Time Kinetics

For a deep mechanistic understanding, in-situ techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for continuous monitoring of the reaction as it happens, without the need for sampling.

Scientific Rationale

ATR-FTIR monitors the vibrational modes of molecules.[10] By inserting a probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked in real-time. For reactions of 2-Bromo-4-methoxyaniline, one could monitor the disappearance of the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) or the appearance of bands characteristic of the product. This provides a continuous profile of the reaction kinetics.[11]

Conclusion

The effective monitoring of reactions involving 2-Bromo-4-methoxyaniline is crucial for successful synthesis. This guide has provided a multi-faceted analytical toolbox, from the rapid qualitative checks of TLC to the quantitative power of HPLC and NMR, and the detailed identification capabilities of mass spectrometry. By understanding the scientific principles behind each technique and following the detailed protocols, researchers can gain a deeper understanding of their chemical transformations, leading to optimized, robust, and efficient synthetic processes.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. Retrieved from [Link]

  • Coconote. (2025). TLC Monitoring of Reaction Progress. Retrieved from [Link]

  • Al-Zoubi, M., et al. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2020). Rf value for TLC. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Maschmeyer, T., et al. (2024). Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on‐line stopped‐flow and continuous‐flow sampling methods. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • ResearchGate. (2025). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • YouTube. (2016). In Situ FTIR Reaction Monitoring. Retrieved from [Link]

  • ResearchGate. (2025). "Cross-Talk" in Scheduled Multiple Reaction Monitoring Caused by In-Source Fragmentation in Herbicide Screening with Liquid Chromatography Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2021). Understand your reactions in more detail with benchtop NMR. Retrieved from [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Retrieved from [Link]

  • Reddit. (2021). Benchtop NMR reaction monitoring -- practical and useful? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-chloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (n.d.). In situ observation of ninhydrin and phenylhydrazine reaction in solution by FTIR. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubMed. (n.d.). Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to avoid dibromination during the synthesis of 2-Bromo-4-methoxyaniline

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of 2-b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of 2-bromo-4-methoxyaniline. Our focus is to provide in-depth, field-proven insights and actionable protocols to troubleshoot and prevent the common side reaction of dibromination.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the bromination of 4-methoxyaniline.

Q1: I tried to brominate 4-methoxyaniline and ended up with a significant amount of 2,6-dibromo-4-methoxyaniline. Why does this happen?

A: This is a classic and expected challenge. The formation of the 2,6-dibromo byproduct is a direct result of the high reactivity of the 4-methoxyaniline starting material. The aromatic ring is "doubly activated" by two powerful electron-donating groups (EDGs): the amino (-NH₂) group and the methoxy (-OCH₃) group. The amino group, in particular, is a strong activating group that makes the aromatic ring highly nucleophilic and susceptible to electrophilic aromatic substitution.[1] This high reactivity causes the reaction to proceed rapidly at both ortho positions relative to the amino group, leading to the undesired dibrominated product.

Q2: How can I control this overreaction to achieve selective mono-bromination at the 2-position?

A: The most reliable and widely accepted strategy is to temporarily "protect" the highly activating amino group by converting it into a less activating N-acetyl group (-NHCOCH₃).[1][2] This is achieved through acetylation. The resulting N-acetyl-4-methoxyaniline (acetanisidide) is still activated enough to undergo bromination, but its reactivity is moderated sufficiently to allow the reaction to be stopped after a single bromine atom has been added. Following successful monobromination, the acetyl group is easily removed via hydrolysis to yield the desired 2-bromo-4-methoxyaniline.

Q3: Is it possible to achieve selective monobromination without a protection-deprotection sequence?

A: Yes, it is possible, but it requires rigorous control over reaction conditions and is often less selective than the protection strategy. Success in direct bromination hinges on minimizing the reactivity of the brominating agent and the reaction environment. Key strategies include:

  • Using a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over the more aggressive elemental bromine (Br₂).[3][4]

  • Strict Temperature Control: Performing the reaction at low temperatures (e.g., 0 to -10 °C) significantly reduces the reaction rate and helps prevent overreaction.[3][5]

  • Choice of Solvent: Using non-polar solvents can decrease the concentration and reactivity of the bromine electrophile.[6]

  • Slow Reagent Addition: Adding the brominating agent slowly and portion-wise ensures that its concentration remains low throughout the reaction, favoring mono-substitution.

Q4: Which position on the ring is most likely to be brominated first and why?

A: The first bromine atom will add to the 2-position (ortho to the amino group). Both the -NH₂ and -OCH₃ groups are ortho, para-directors. Since the para position is already occupied by the methoxy group, substitution is directed to the ortho positions. The amino group is a much stronger activating and directing group than the methoxy group. Therefore, the positions ortho to the amino group (positions 2 and 6) are the most electronically enriched and reactive sites for electrophilic attack.

Part 2: Troubleshooting Guide & In-depth Protocols

This section provides detailed experimental solutions to the problem of dibromination.

Problem: Excessive Formation of 2,6-Dibromo-4-methoxyaniline

The appearance of a significant second spot on a TLC plate or corresponding peaks in GC-MS/LC-MS analysis corresponding to the dibrominated product indicates a loss of selectivity. Below are two robust protocols to resolve this issue.

Solution 1: Amine Protection/Deprotection Strategy (Recommended Protocol)

This three-step sequence is the most dependable method for achieving high yields of the desired monobrominated product. It systematically reduces the ring's reactivity, allows for controlled bromination, and then restores the amine.

Protection_Strategy_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Start 4-Methoxyaniline Protect React with Acetic Anhydride Start->Protect Acetylation Intermediate N-acetyl-4-methoxyaniline (Acetanisidide) Protect->Intermediate Brominate React with NBS or Br₂ in Acetic Acid Intermediate->Brominate Controlled Electrophilic Substitution BromoIntermediate 2-Bromo-N-acetyl- 4-methoxyaniline Brominate->BromoIntermediate Deprotect Acid or Base Hydrolisis BromoIntermediate->Deprotect Removal of Acetyl Group End 2-Bromo-4-methoxyaniline (Final Product) Deprotect->End

Caption: Workflow for the recommended protection-bromination-deprotection strategy.

Experimental Protocol:

Step 1: Acetylation of 4-Methoxyaniline

  • In a fume hood, dissolve 4-methoxyaniline (1.0 eq.) in glacial acetic acid in an appropriately sized flask.

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.1 eq.) dropwise with constant stirring, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Pour the reaction mixture slowly into a beaker of ice-cold water with stirring to precipitate the N-acetyl-4-methoxyaniline.

  • Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and dry completely.

Step 2: Bromination of N-acetyl-4-methoxyaniline

  • Dissolve the dried N-acetyl-4-methoxyaniline (1.0 eq.) in glacial acetic acid.

  • In a separate container, dissolve N-bromosuccinimide (NBS) (1.05 eq.) in glacial acetic acid.

  • Slowly add the NBS solution to the acetanilide solution at room temperature with vigorous stirring.

  • Stir the mixture for 1-2 hours. The brominated product may begin to precipitate.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and then with a cold, dilute solution of sodium bisulfite to remove any excess bromine. Wash again with water and dry.

Step 3: Hydrolysis (Deprotection) of the Amide

  • Place the dried 2-bromo-N-acetyl-4-methoxyaniline into a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (~15-20%) or sulfuric acid.

  • Heat the mixture to reflux (typically 90-100 °C) with stirring for 1-3 hours, monitoring by TLC for the disappearance of the starting amide.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 8). Keep the flask cool during neutralization.

  • The product, 2-bromo-4-methoxyaniline, will precipitate. It can be collected by filtration or extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the final product by recrystallization or column chromatography if necessary.[3]

Solution 2: Optimization of Direct Bromination

For cases where a protection-deprotection sequence is undesirable, this protocol maximizes the chances of selective direct monobromination. Success depends heavily on precise execution.

Key Parameter Comparison for Direct Bromination

ParameterRecommended ConditionRationale for Avoiding Dibromination
Brominating Agent N-Bromosuccinimide (NBS)Less reactive and easier to handle than Br₂. Releases Br⁺ more slowly.[3][4][7]
Stoichiometry 1.0 - 1.05 equivalentsUsing a stoichiometric amount or slight excess prevents unreacted brominating agent from causing a second substitution.
Temperature 0 °C to -10 °CLowers the reaction rate, giving the mono-brominated product time to form before it can react again.[5][7]
Solvent Dichloromethane (DCM) or Acetic AcidDCM is a common choice. Acetic acid can also be used and may help modulate reactivity.[3]
Addition Method Slow, dropwise addition of a dilute solution of NBS over 1-2 hoursMaintains a very low concentration of the electrophile, statistically favoring a single collision and reaction per aniline molecule.

Experimental Protocol: Controlled Direct Bromination with NBS

  • Dissolve 4-methoxyaniline (1.0 eq.) in dichloromethane (DCM) in a three-neck flask equipped with a thermometer and a dropping funnel.

  • Cool the solution to -5 °C using an ice-salt or dry ice/acetone bath.

  • In a separate flask, dissolve NBS (1.0 eq.) in DCM.

  • Add the NBS solution to the dropping funnel and add it dropwise to the stirred aniline solution over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 30-60 minutes. Monitor progress closely by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a cold, dilute aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product will likely be a mixture of mono- and di-brominated products. Purify immediately using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate 2-bromo-4-methoxyaniline.

Part 3: Mechanistic Insights

Understanding the underlying electronic effects is crucial for troubleshooting electrophilic aromatic substitutions.

Reaction_Mechanism Start 4-Methoxyaniline Intermediate1 σ-complex 1 (Wheland Intermediate) Start->Intermediate1 Electrophilic Attack at C2 (Fast due to -NH₂ activation) Electrophile Br⁺ (from NBS or Br₂) Electrophile->Intermediate1 Intermediate2 σ-complex 2 Electrophile->Intermediate2 Product1 2-Bromo-4-methoxyaniline (Desired Product) Intermediate1->Product1 Deprotonation (-H⁺) Product1->Intermediate2 Second Electrophilic Attack at C6 (Still activated) Product2 2,6-Dibromo-4-methoxyaniline (Byproduct) Intermediate2->Product2 Deprotonation (-H⁺)

Caption: Competing reaction pathways for the bromination of 4-methoxyaniline.

The -NH₂ and -OCH₃ groups donate electron density into the benzene ring via resonance, stabilizing the positively charged intermediate (the σ-complex or Wheland intermediate) that forms during electrophilic attack.[7][8] This stabilization lowers the activation energy for the substitution reaction.

  • Why Protection Works: Converting the -NH₂ group to an N-acetyl group (-NHCOCH₃) drastically reduces its activating ability. The lone pair of electrons on the nitrogen atom is now delocalized by resonance not only into the aromatic ring but also into the adjacent carbonyl group of the acetyl moiety.[1] This divided attention makes the ring significantly less nucleophilic, slowing down the first bromination and making the resulting mono-brominated acetanilide much less likely to undergo a second bromination.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromination. Common Organic Chemistry. Retrieved from [Link]

  • Ma, D., et al. (2014). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Chinese Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

  • Iqbal, S., et al. (n.d.). Monobromination of Aromatic Rings Using Potassium Bromide. Journal of the Chemical Society of Pakistan.
  • Li, W., et al. (2015).
  • BrainKart. (2018). Electrophilic substitutions of mono-substituted aromatic rings. Retrieved from [Link]

  • Cossy, J., Poitevin, C., Pardo, D. G., & Peglion, J. L. (1997). An Easy and Efficient Access to 2-Bromo-4-methoxyaniline.
  • Google Patents. (2014). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
  • TopSCHOLAR, Western Kentucky University. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • ResearchGate. (n.d.). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites.
  • Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
  • Synthesis. (n.d.).
  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
  • ChemRxiv. (n.d.).
  • Chemistry World. (2023, October 12).
  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing High-Yield Synthesis of 2-Bromo-4-methoxyaniline Hydrochloride

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the synthesis of 2-Bromo-4-methoxyaniline hydrochloride. We will move beyond a simple protocol...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the synthesis of 2-Bromo-4-methoxyaniline hydrochloride. We will move beyond a simple protocol to explore the underlying chemical principles, enabling you to troubleshoot and optimize the reaction for maximum yield and purity.

Introduction: The Synthetic Challenge

2-Bromo-4-methoxyaniline is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its synthesis, primarily through the electrophilic bromination of 4-methoxyaniline, presents a classic regioselectivity challenge. The starting material contains two powerful activating groups on the aromatic ring: an amino (-NH₂) group and a methoxy (-OCH₃) group. Both are strongly ortho, para-directing, making the ring highly susceptible to electrophilic attack.[3][4] The primary hurdles are preventing polysubstitution (the addition of more than one bromine atom) and ensuring the bromine is directed specifically to the 2-position to achieve a high yield of the desired isomer.[5][6]

This guide provides a robust, optimized protocol and a comprehensive troubleshooting framework grounded in the principles of physical organic chemistry.

Reaction Mechanism & Regioselectivity Deep Dive

The synthesis is an electrophilic aromatic substitution (EAS) reaction. The outcome is dictated by the electronic effects of the substituents on the aniline ring.

  • Activating Groups: Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups because their lone pairs of electrons can be donated into the aromatic π-system through resonance. This increases the electron density of the ring, making it more nucleophilic and highly reactive towards electrophiles like Br⁺.[3]

  • Directing Effects: The amino group is a more powerful activating and directing group than the methoxy group. Therefore, it exerts primary control over the position of substitution. Since the para position relative to the amino group is blocked by the methoxy group, the electrophile is directed to the ortho positions (C2 and C6).

  • Achieving Regioselectivity (2-Bromo vs. 2,6-Dibromo): While both ortho positions are electronically activated, the desired product is the mono-brominated species. The formation of 2,6-dibromo-4-methoxyaniline is a common side reaction. Precise control over reaction conditions—specifically temperature and the nature of the brominating agent—is essential to favor mono-substitution at the C2 position.

Experimental Workflow

The overall process can be visualized as a multi-stage workflow designed to maximize purity and yield.

G cluster_0 Synthesis & Isolation cluster_1 Purification & Salt Formation A 1. Bromination (4-Methoxyaniline + NBS in Acetic Acid @ 0-5°C) B 2. Reaction Quench & Work-up (Iced Water, Neutralization) A->B TLC Monitoring C 3. Crude Product Isolation (Filtration & Washing with Na₂S₂O₃) B->C D 4. Purification (Recrystallization) C->D Crude Product E 5. Hydrochloride Salt Formation (Free Base + HCl in Solvent) D->E F 6. Final Product (2-Bromo-4-methoxyaniline HCl) E->F Filtration & Drying

Caption: High-level workflow for the synthesis of 2-Bromo-4-methoxyaniline HCl.

Optimized Step-by-Step Experimental Protocol

This protocol prioritizes the use of N-bromosuccinimide (NBS) as the brominating agent. NBS is a solid that is safer and easier to handle than liquid bromine and acts as a milder source of electrophilic bromine (Br⁺), which is crucial for achieving high selectivity.[7][8]

Part A: Synthesis of 2-Bromo-4-methoxyaniline (Free Base)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid (approx. 5-8 volumes).

  • Temperature Control: Cool the stirred solution to 0-5°C using an ice-salt bath. Maintaining a low temperature is the most critical parameter for preventing over-bromination.[1]

  • Bromination: Prepare a solution or slurry of N-bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid. Add the NBS slurry to the 4-methoxyaniline solution dropwise or in small portions over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. This will precipitate the crude product.

  • Neutralization & Decolorization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the mixture is neutral (pH ~7). To remove any unreacted bromine and resulting yellow/brown color, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color dissipates.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum.

Part B: Purification and Hydrochloride Salt Formation
  • Purification: Purify the crude 2-Bromo-4-methoxyaniline by recrystallization.[1] A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them completely.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent such as isopropanol or diethyl ether.

  • Acidification: While stirring, slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol/ether. The hydrochloride salt will precipitate.

  • Final Isolation: Collect the 2-Bromo-4-methoxyaniline hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The salt form enhances stability and improves handling properties.[1][9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue / Observation Probable Cause(s) Recommended Solution(s)
Low Yield & Multiple TLC Spots Polysubstitution: Reaction temperature was too high, or the brominating agent was added too quickly.[5]Strict Temperature Control: Ensure the internal reaction temperature is maintained at 0-5°C throughout the NBS addition. Slow Addition: Add the NBS solution dropwise over an extended period (1-2 hours) to maintain a low concentration of the electrophile.
Major Byproduct is 2,6-dibromo Over-bromination: Excess brominating agent was used.Stoichiometric Precision: Use no more than 1.05 equivalents of NBS. A slight excess ensures full conversion of the starting material, but a larger excess will drive polysubstitution.
Dark Brown or Oily Product 1. Residual Bromine: Incomplete quenching of unreacted bromine. 2. Oxidation: Air oxidation of the aniline product.1. Thiosulfate Wash: During work-up, ensure a thorough wash with sodium thiosulfate solution until the product and aqueous layer are colorless.[5] 2. Inert Atmosphere: For very high purity requirements, consider running the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon).
Hydrochloride Salt Fails to Precipitate Solvent Choice: The solvent used for salt formation is too polar, keeping the salt dissolved.Change Solvent System: Use a less polar solvent like diethyl ether. Alternatively, if using a solvent like isopropanol, add a less polar "anti-solvent" (e.g., hexane or ether) after acidification to induce precipitation.
Reaction Stalls (Incomplete Conversion) Insufficient Brominating Agent: Inaccurate measurement or decomposition of NBS.Check Reagent Quality: Use a fresh, high-purity source of NBS. Slight Excess: Ensure a slight molar excess (1.05 eq) of NBS is used. Allow the reaction to stir for an additional hour at 0-5°C after the addition is complete.

Frequently Asked Questions (FAQs)

Q1: Why is N-bromosuccinimide (NBS) superior to liquid bromine (Br₂) for this reaction? A: NBS is a solid reagent that is significantly safer and easier to handle than the highly corrosive and volatile liquid bromine. Mechanistically, it provides a slow, controlled concentration of electrophilic bromine (Br⁺), which greatly improves the selectivity for mono-bromination and reduces the formation of di- and tri-brominated byproducts.[8]

Q2: What is the primary benefit of converting the final product to its hydrochloride salt? A: The conversion to a hydrochloride salt serves several practical purposes. It often transforms an oily or low-melting-point free base into a stable, crystalline solid that is easier to handle, weigh, and store.[1][10] This form can also exhibit different solubility profiles, which can be advantageous for purification by recrystallization or for formulation in subsequent applications.[9]

Q3: Is it necessary to protect the amino group via acetylation before bromination? A: For many aniline brominations, protecting the amino group as an acetamide is a standard strategy to tame its powerful activating effect and prevent polysubstitution.[5][6] However, for 4-methoxyaniline, direct bromination can provide a high yield of the desired 2-bromo isomer if and only if the reaction conditions (low temperature, mild brominating agent like NBS) are strictly controlled as described in the protocol. Acetylation would deactivate the ring and alter the directing effects, potentially leading to bromination at the 3-position instead.

Q4: Can solvents other than glacial acetic acid be used? A: Yes, other solvents such as dichloromethane (DCM) or acetonitrile have been reported for similar brominations.[1][11] However, glacial acetic acid is often preferred because it is polar enough to dissolve the starting materials and can help to moderate the reactivity of the system. The optimal choice may depend on the specific scale and downstream processing requirements.

References

  • Vertex AI Search. (n.d.). Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. Retrieved January 19, 2026.
  • Google Patents. (2013). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Vertex AI Search. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved January 19, 2026.
  • Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Portfolio-pplus.com. (2021). Product: Aniline Hydrochloride. Retrieved January 19, 2026, from [Link]

  • Physics Forums. (2008). Anilinium hydrochloride intermediate formation. Retrieved January 19, 2026, from [Link]

  • Quora. (2018). Why does aniline dissolve in HCL?. Retrieved January 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 19, 2026, from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved January 19, 2026, from [Link]

  • Homework.Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved January 19, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines. Retrieved January 19, 2026.
  • PubMed. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (n.d.). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved January 19, 2026, from [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved January 19, 2026, from [Link]

  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved January 19, 2026, from [Link]

  • Vertex AI Search. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved January 19, 2026.
  • Oakwood Chemical. (n.d.). 2-Bromo-4-methoxyaniline. Retrieved January 19, 2026, from [Link]

  • Vertex AI Search. (n.d.).

Sources

Troubleshooting

Common side products in the synthesis of 2-Bromo-4-methoxyaniline and their removal

Technical Support Center: Synthesis of 2-Bromo-4-methoxyaniline Welcome to the technical support guide for the synthesis and purification of 2-Bromo-4-methoxyaniline. This document is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-4-methoxyaniline

Welcome to the technical support guide for the synthesis and purification of 2-Bromo-4-methoxyaniline. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. We will explore the formation of common side products and provide detailed, field-proven troubleshooting protocols in a direct question-and-answer format to help you optimize your reaction outcomes and achieve high product purity.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction produced a significant amount of a dibrominated species alongside my desired product. Why did this happen and how can I prevent it?

Answer: The formation of dibrominated side products, primarily 2,6-dibromo-4-methoxyaniline, is a common challenge in this synthesis. The root cause lies in the potent activating nature of the starting material, 4-methoxyaniline. Both the amino (-NH2) and methoxy (-OCH3) groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. Their combined effect makes the aromatic ring highly nucleophilic and susceptible to over-bromination, even with stoichiometric control.

The reaction proceeds as follows: The first bromine atom is directed to an ortho position relative to the powerful amino group, yielding the desired 2-bromo-4-methoxyaniline. However, this product is still an activated aromatic ring and can react further with the brominating agent to yield a dibrominated product.

Strategies to Minimize Dibromination:

  • Controlled Reagent Addition: The brominating agent, such as N-Bromosuccinimide (NBS), should be added portion-wise or as a dilute solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring the mono-bromination of the more abundant starting material over the di-bromination of the product.

  • Low-Temperature Control: Conducting the reaction at low temperatures (e.g., 0-5 °C) is critical.[1] Lowering the kinetic energy of the system reduces the overall reaction rate, which provides greater selectivity for the less sterically hindered and electronically favored mono-bromination.

  • Protecting Group Strategy: For maximum selectivity, the highly activating amino group can be temporarily protected, often as an acetamide.[1][2] The resulting N-(4-methoxyphenyl)acetamide is less activated, allowing for clean mono-bromination. The protecting group is then removed via hydrolysis in a subsequent step.[2] While this adds steps to the synthesis, it often results in a much cleaner crude product, simplifying purification.

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FAQ 2: How can I effectively remove the 2,6-dibromo-4-methoxyaniline impurity from my crude product?

Answer: Separating the mono- and di-brominated products can be achieved through methods that exploit their differences in polarity and solubility. The dibrominated compound is significantly less polar than the desired mono-brominated product.

Method 1: Flash Column Chromatography

This is often the most effective method for complete separation. Due to the basic nature of anilines, which can cause tailing and poor separation on standard silica gel, a modified mobile phase is highly recommended.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase Preparation: Prepare a solvent system of Hexane:Ethyl Acetate. A typical starting gradient is 95:5. To this mixture, add 0.5% triethylamine (TEA) by volume. The TEA acts as a basic modifier, neutralizing the acidic silanol groups on the silica surface. This prevents the basic aniline products from irreversibly binding or streaking, leading to sharper peaks and better separation.[3]

  • Column Packing & Loading: Pack the column with the prepared mobile phase. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Begin elution with the 95:5 (Hexane:EtOAc + 0.5% TEA) mixture. The less polar 2,6-dibromo-4-methoxyaniline will elute first. The more polar 2-Bromo-4-methoxyaniline will follow. Monitor the fractions using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this process.

Method 2: Fractional Recrystallization

This method can be effective if the proportion of the dibromo- impurity is not excessively high. It relies on the differential solubility of the two compounds in a given solvent system.

Experimental Protocol: Recrystallization

  • Solvent Selection: A common solvent system is ethanol and water.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Precipitation: Slowly add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The desired 2-Bromo-4-methoxyaniline should crystallize out, leaving the more soluble dibrominated impurity (or less soluble, depending on the system) in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.[1]

  • Purity Check: Assess the purity of the crystals by melting point or TLC. A second recrystallization may be necessary.

FAQ 3: My isolated product is a brown or dark-colored solid, not the expected light-colored powder. What causes this discoloration and can it be removed?

Answer: Aromatic amines, including 2-Bromo-4-methoxyaniline, are notoriously susceptible to air oxidation.[4] Trace impurities or exposure to light and air can catalyze the formation of highly colored polymeric oxidation products, leading to the observed discoloration. The expected color of the pure compound is often a light brown or yellow powder.[1]

Troubleshooting and Removal of Color Impurities:

  • Recrystallization with Activated Charcoal: Activated charcoal is excellent for adsorbing colored impurities.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol).

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes. Caution: Do not boil the solution after adding charcoal, as this can cause bumping.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

    • Allow the clear, decolorized filtrate to cool and crystallize as previously described.

  • Storage: To prevent re-oxidation, the purified product should be stored in an airtight container, preferably under an inert atmosphere like nitrogen or argon, and protected from light in a cool, dry place.[1]

Product & Impurity Profile

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Methoxyaniline (Starting Material)C₇H₉NO123.15White to yellowish solid
2-Bromo-4-methoxyaniline (Product)C₇H₈BrNO202.05Brown-yellow powder
2,6-Dibromo-4-methoxyaniline (Side Product)C₇H₇Br₂NO280.95Solid

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References

  • Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD. Link

  • 2-Bromo-4-methoxyaniline. PubChem, National Center for Biotechnology Information. Link

  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. Link

  • Preparation of p-Bromoaniline. In Experimental Organic Chemistry. (ResearchGate) Link

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Bromo-4-methoxyaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with a particularly demanding substrate: 2-bromo-4-methoxyaniline. The presence of two potent electron-donating groups (amine and methoxy) on the aromatic ring introduces specific, though surmountable, hurdles to achieving high yields. This document provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and answers to frequently asked questions to guide you toward a successful coupling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the Suzuki coupling of 2-bromo-4-methoxyaniline.

Q1: Why is my Suzuki coupling yield low with 2-bromo-4-methoxyaniline?

Low yields with this substrate are typically rooted in its electronic properties. The electron-donating methoxy (-OCH₃) and aniline (-NH₂) groups enrich the aryl bromide with electron density. This electronic enrichment disfavors the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1][2] Furthermore, the free amine can act as a competing ligand, coordinating to the palladium center and inhibiting its catalytic activity.[3]

Q2: What is a reliable starting point for catalyst, ligand, and base for this substrate?

For challenging, electron-rich aryl bromides, particularly unprotected anilines, a robust catalytic system is essential. Standard catalysts like Pd(PPh₃)₄ may prove insufficient. A highly effective starting point is a combination of a modern palladacycle pre-catalyst with a bulky, electron-rich phosphine ligand.

  • Catalyst/Ligand System: CataCXium® A Pd G3 has shown unique efficacy for couplings involving unprotected ortho-bromoanilines.[4][5] Alternatively, a combination of a palladium source like Pd₂(dba)₃ with a Buchwald ligand (e.g., XPhos or SPhos) is a strong choice.[6][7]

  • Base: A moderately strong base is required to facilitate the crucial transmetalation step without promoting side reactions.[8][9] Finely powdered potassium phosphate (K₃PO₄) is an excellent first choice.[6]

  • Solvent: Aprotic polar solvents that can solubilize all components are preferred. 2-Methyltetrahydrofuran (2-MeTHF) has proven superior in some cases, leading to significant yield increases.[4][5] Dioxane or a toluene/water mixture are also common.[10]

Q3: Do I need to protect the free amine group on the aniline?

While N-protection (e.g., as a Boc-carbamate or amide) is a viable strategy to prevent catalyst inhibition, modern catalytic systems are often robust enough to tolerate the free amine.[4] Developing a method for the unprotected substrate is more atom-economical and avoids additional synthesis and deprotection steps. It is highly recommended to first screen modern catalyst systems with the unprotected aniline before resorting to a protection strategy.[4][5]

Q4: How can I confirm the quality of my reagents before starting?

Reagent quality is paramount.

  • 2-Bromo-4-methoxyaniline: Check for discoloration. It should be an off-white to light tan solid. Purity can be confirmed by NMR or melting point.

  • Boronic Acid/Ester: Boronic acids are susceptible to dehydration (forming cyclic boroxines) and protodeboronation.[11][12] It's best to use a fresh bottle or a recently purchased one. Pinacol esters are generally more stable than the corresponding acids.[11] Purity can be checked by NMR.

  • Solvents & Base: Use anhydrous solvents (unless an aqueous system is intended) and ensure the base is a fine, free-flowing powder.

Part 2: In-Depth Troubleshooting Guide

This section is organized by common experimental outcomes to help you diagnose and solve specific problems.

Symptom 1: No Reaction or Very Low Conversion (<10%)

Observing only starting materials indicates a fundamental failure in the catalytic cycle, most often at the beginning.

The combination of two electron-donating groups makes the oxidative addition of Pd(0) to the C-Br bond kinetically challenging. Your chosen catalyst may not be active enough to overcome this energy barrier.

  • Scientific Rationale: Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands increase the electron density on the palladium(0) center, which promotes its insertion into the aryl-halide bond.[8][15] Modern pre-catalysts are designed to generate the active Pd(0) species efficiently in situ.

  • Actionable Solutions:

    • Switch to a More Active System: If using a simple catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, switch to a modern system. See the table below for recommendations.

    • Screen Ligands: If using a Pd source like Pd(OAc)₂ or Pd₂(dba)₃, perform a screen of electron-rich, bulky ligands.

    • Check Catalyst Loading: While higher loading is not always better, for a difficult substrate, ensure you are using an adequate amount (typically 1-5 mol%). For initial screens with a new substrate, a higher loading (e.g., 10 mol%) may be justified.[4][5]

Catalyst SystemRecommended LigandBaseSolventRationale & Reference
Option 1 (High Efficacy) CataCXium® A Pd G3 (Pre-catalyst)N/A (ligand incorporated)K₃PO₄Proven highly effective for unprotected ortho-bromoanilines.[4][5]
Option 2 (Versatile) Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhosCs₂CO₃ or K₃PO₄Buchwald ligands are a gold standard for difficult couplings.[6][10]
Option 3 (NHC-based) Pd-PEPPSI-IPr (Pre-catalyst)N/A (ligand incorporated)KOt-BuNHC ligands offer high stability and activity.[16]

The base's primary role is to activate the organoboron species for transmetalation.[8][9] If the base is too weak, insoluble, or incompatible with the solvent, this step will fail.

  • Scientific Rationale: The base forms a more nucleophilic "ate" complex with the boronic acid [R-B(OH)₃]⁻, which then transfers its organic group to the palladium center.[9] The solvent must dissolve the reactants and the catalytic species to allow the reaction to proceed in the homogeneous phase.

  • Actionable Solutions:

    • Increase Base Strength: If using a weak base like Na₂CO₃, switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.

    • Ensure Base Quality: Use a finely powdered, anhydrous base to maximize its surface area and reactivity.

    • Optimize Solvent: If solubility is an issue, switch solvents. 2-MeTHF is an excellent choice.[4][5] For some systems, a mixture like dioxane/water (e.g., 4:1) can be beneficial, though this may increase the risk of protodeboronation.[17]

Symptom 2: Stalled Reaction or Moderate Conversion (10-60%)

A reaction that starts but fails to reach completion often points to catalyst deactivation or changing reaction conditions over time.

The active Pd(0) catalyst can be unstable, especially at elevated temperatures, leading to the formation of inactive palladium black.[12] The phosphine ligands themselves can also degrade.

  • Scientific Rationale: Agglomeration of Pd(0) species into bulk palladium metal removes it from the catalytic cycle. Bulky ligands help to sterically protect the metal center, preventing this aggregation and increasing catalyst lifetime.[15]

  • Actionable Solutions:

    • Use a More Robust Ligand: Switch to a biarylphosphine ligand (e.g., XPhos) or an N-heterocyclic carbene (NHC) based catalyst, which are known for their superior stability.[8][13]

    • Lower the Temperature: If possible, run the reaction at a lower temperature for a longer time (e.g., 80 °C instead of 110 °C).

    • Ensure Rigorous Degassing: Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands. Ensure your solvent and reaction vessel are thoroughly degassed.

This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[11][12] It is often promoted by water and high temperatures.

  • Scientific Rationale: The presence of water and a strong base can facilitate the hydrolytic cleavage of the carbon-boron bond, especially in electron-deficient or sterically hindered boronic acids.

  • Actionable Solutions:

    • Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol ester (Bpin), which is significantly more stable towards protodeboronation.[11]

    • Employ Anhydrous Conditions: If using a boronic acid, use rigorously dried solvents and reagents with a base like anhydrous K₃PO₄. A small, controlled amount of water can sometimes be beneficial with K₃PO₄, but excess water is detrimental.[2]

    • Use a Milder Base: In some cases, a milder base like KF can be effective for the coupling while minimizing protodeboronation.[13]

Symptom 3: Complex Product Mixture & Side Products

The formation of multiple byproducts alongside a low yield of the desired product points to competing reaction pathways.

This side reaction involves the coupling of two identical molecules, either two boronic acid partners (Glaser coupling) or two aryl bromide partners.[12]

  • Scientific Rationale: Homocoupling of boronic acids is often promoted by oxygen and can be catalyzed by palladium. Homocoupling of the aryl bromide can occur if the transmetalation step is slow relative to other pathways.

  • Actionable Solutions:

    • Rigorous Degassing: Meticulously remove oxygen from the reaction mixture.

    • Optimize Stoichiometry: Use a slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents).

    • Control Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.

This involves the reduction of the C-Br bond to a C-H bond on your starting material, 2-bromo-4-methoxyaniline.

  • Scientific Rationale: Some phosphine ligands, in the presence of a base and trace water or other proton sources, can facilitate a competing reduction pathway.

  • Actionable Solutions:

    • Screen Ligands: If significant dehalogenation is observed, changing the ligand is the most effective solution. Move to a different class of ligand (e.g., from a trialkylphosphine to a biarylphosphine).

    • Use a Non-Hydroxide Base: Avoid bases like NaOH or KOH if possible. Use carbonate or phosphate bases instead.

Part 3: Experimental Protocols
Protocol 1: Recommended General Procedure for Suzuki Coupling

This procedure uses a robust, modern catalyst system and is an excellent starting point.

Materials:

  • 2-Bromo-4-methoxyaniline (1.0 eq.)

  • Arylboronic acid pinacol ester (1.5 eq.)

  • CataCXium® A Pd G3 (10 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq.)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-4-methoxyaniline, the arylboronic acid pinacol ester, CataCXium® A Pd G3, and K₃PO₄.

  • Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.

  • Using a syringe, add anhydrous 2-MeTHF to achieve a concentration of approximately 0.2–0.3 M with respect to the aryl bromide.

  • Place the vial in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature.

Protocol 2: Workup and Purification
  • Dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Wash the combined organic filtrate with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[18]

Part 4: Visual Guides
The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the catalytic cycle. The low yield observed with 2-bromo-4-methoxyaniline is often due to a slowdown in the initial "Oxidative Addition" step.

Suzuki_Cycle cluster_reactants Reactants & Products A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B + Ar-X C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C + Ar'-B(OR)₂ + Base D Reductive Elimination Ar-Ar' C->D D->A Product Ar-Ar' (Coupled Product) D->Product ArX Ar-X (2-Bromo-4-methoxyaniline) ArX->B ArB Ar'-B(OR)₂ (Boronic Ester) ArB->C Base Base (e.g., K₃PO₄) Base->C

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

Use this flowchart to diagnose and address the cause of low reaction yield.

Troubleshooting_Tree start Low Yield with 2-Bromo-4-methoxyaniline symptom1 symptom1 start->symptom1 symptom2 10-60% Conversion (Stalled Reaction) start->symptom2 symptom3 Complex Mixture (Side Products) start->symptom3 cause1a Inactive Catalyst/ Slow Oxidative Addition symptom1->cause1a cause1b Ineffective Base/ Solvent symptom1->cause1b cause2a Catalyst Deactivation (Pd Black) symptom2->cause2a cause2b Protodeboronation symptom2->cause2b cause3a Homocoupling symptom3->cause3a cause3b Dehalogenation symptom3->cause3b sol1a Use Buchwald Ligand or CataCXium G3 cause1a->sol1a sol1b Switch to K₃PO₄/Cs₂CO₃ Try 2-MeTHF solvent cause1b->sol1b sol2a Use Robust Ligand (NHC/XPhos) Ensure Degassing cause2a->sol2a sol2b Use Boronic Ester (Bpin) Employ Anhydrous Conditions cause2b->sol2b sol3a Ensure Rigorous Degassing Optimize Stoichiometry cause3a->sol3a sol3b Screen Different Ligands cause3b->sol3b

Caption: A decision tree for troubleshooting low Suzuki coupling yields.

References
  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction . Journal of Synthetic Chemistry. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ResearchGate. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . SciSpace. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health (NIH). [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions . WWJMRD. [Link]

  • (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . ResearchGate. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . MDPI. [Link]

  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions . ACS Publications. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling . YouTube. [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a . ResearchGate. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . UniMiB. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? . Reddit. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning . ChemistryViews. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic . Semantic Scholar. [Link]

  • Struggling with Suzuki Reaction . Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source . ResearchGate. [https://www.researchgate.net/publication/244673859_High-Activity_Catalysts_for_Suzuki_Coupling_and_Amination_Reactions_with_Deactivated_Aryl_Chloride_Substrates_Importance_of_the_Palladium_Source]([Link]_ Palladium_Source)

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction . Royal Society of Chemistry. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? . ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis . University of Windsor. [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits . ChemRxiv. [Link]

  • How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]

  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates . ResearchGate. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy . ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 2-Bromo-4-methoxyaniline Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis purification of 2-Bromo-4-methoxyaniline hydroch...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis purification of 2-Bromo-4-methoxyaniline hydrochloride. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a scientific rationale for the proposed methodologies to enhance the purity and yield of this critical synthetic intermediate.

I. Frequently Asked Questions (FAQs)

Q1: My isolated 2-Bromo-4-methoxyaniline hydrochloride is off-white/brownish. What is the likely cause and how can I decolorize it?

A1: The discoloration is typically due to the presence of oxidized impurities or residual starting materials. Anilines, in general, are susceptible to air oxidation, which forms colored byproducts. To decolorize your product, a recrystallization step with the addition of activated charcoal is recommended. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q2: My yield of 2-Bromo-4-methoxyaniline hydrochloride is significantly lower than expected after purification. What are the potential reasons?

A2: Low yield can result from several factors: incomplete precipitation of the hydrochloride salt, loss of product during recrystallization (e.g., using a solvent in which the product is too soluble at low temperatures), or incomplete conversion of the free base to the hydrochloride salt. Careful selection of the precipitation and recrystallization solvents is crucial.

Q3: I suspect my product is contaminated with the starting material, 4-methoxyaniline. How can I confirm this and remove it?

A3: Thin Layer Chromatography (TLC) is an effective initial check. Spot your product alongside a standard of 4-methoxyaniline. If a co-spot is observed, contamination is likely. Removal can be achieved through recrystallization, as the solubility properties of the hydrochloride salt are significantly different from the free base starting material.

Q4: What are the common side-products in the synthesis of 2-Bromo-4-methoxyaniline, and how do they affect purification?

A4: A common side-product is the dibrominated species, 2,6-dibromo-4-methoxyaniline.[1] The formation of this impurity can be minimized by controlling the reaction temperature and using a suitable brominating agent like N-bromosuccinimide (NBS).[1] During purification, the solubility of the dibrominated compound may be similar to the desired product, making its removal challenging. Careful selection of the recrystallization solvent is key.

II. Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to specific purification challenges.

Issue 1: Persistent Impurities After Initial Precipitation

Q: I've precipitated my 2-Bromo-4-methoxyaniline as the hydrochloride salt, but analytical data (NMR, HPLC) still shows significant impurities. What's the next step?

A: Simple precipitation may not be sufficient to remove all process-related impurities. A carefully executed recrystallization is the most effective next step. The choice of solvent is critical for successful recrystallization.

Underlying Principle: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are ideally either much more soluble or much less soluble in the chosen solvent than the compound of interest.

Recommended Action:

  • Solvent Screening: The ideal recrystallization solvent for 2-Bromo-4-methoxyaniline hydrochloride will dissolve the compound when hot but have low solubility when cold. A mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent (like ethyl acetate or water, depending on the salt's solubility) is often effective for aniline hydrochlorides.

  • Recrystallization Protocol: A detailed protocol for recrystallization is provided in Section III.

Issue 2: Product Oiling Out During Recrystallization

Q: When I try to recrystallize my 2-Bromo-4-methoxyaniline hydrochloride, it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solid melts or its solubility limit is exceeded at a temperature above its melting point in the chosen solvent, or when the solution is supersaturated to a high degree.

Recommended Action:

  • Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved before cooling.

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an amorphous oil.

  • Solvent System Modification: If oiling persists, consider changing the solvent system. A solvent in which the compound is less soluble at elevated temperatures may be required.

Issue 3: Difficulty in Removing the Dibrominated Impurity

Q: My NMR spectrum suggests the presence of 2,6-dibromo-4-methoxyaniline. How can I selectively remove this impurity?

A: The similar structure of the dibrominated impurity can make its removal by simple recrystallization challenging.

Recommended Action:

  • Fractional Crystallization: This technique involves multiple, sequential recrystallization steps. With each step, the solution becomes enriched in the more soluble component (ideally the impurity), while the crystals become purer.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. The free base form of the aniline is typically more amenable to silica gel chromatography than the hydrochloride salt. Therefore, you would need to neutralize the hydrochloride salt, perform the chromatography, and then re-form the hydrochloride salt of the purified product.

III. Experimental Protocols

Protocol 1: General Recrystallization of 2-Bromo-4-methoxyaniline Hydrochloride
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-4-methoxyaniline hydrochloride. Add a minimal amount of a suitable hot solvent (e.g., a mixture of isopropanol and water) to just dissolve the solid. Gentle heating on a hot plate may be necessary.

  • Decolorization (if necessary): If the solution is colored, add a small amount (spatula tip) of activated charcoal and heat the mixture gently for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small amount of the purified 2-Bromo-4-methoxyaniline hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Analyze the spectra for the characteristic peaks of the desired product and the absence of impurity peaks.

Expected ¹H NMR Chemical Shifts (Approximated based on similar structures in CDCl₃, shifts will vary in different solvents):

ProtonApproximate Chemical Shift (ppm)
-OCH₃~3.75
Aromatic-H~6.8 - 7.1
-NH₃⁺Variable, broad singlet

Expected ¹³C NMR Chemical Shifts (Approximated based on similar structures in CDCl₃):

CarbonApproximate Chemical Shift (ppm)
C-OCH₃~56
C-Br~110
Aromatic C~115 - 154

IV. Visualizations

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude 2-Bromo-4-methoxyaniline HCl Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal If colored HotFilter Hot Filtration Dissolve->HotFilter If not colored Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Purified Product Isolate->Dry Analyze Purity Analysis (NMR, HPLC) Dry->Analyze

Caption: Workflow for the purification of 2-Bromo-4-methoxyaniline HCl.

Diagram 2: Troubleshooting Logic for Impure Product

TroubleshootingLogic Start Impure Product Recrystallize Perform Recrystallization Start->Recrystallize Analyze1 Analyze Purity Recrystallize->Analyze1 Pure Pure Product Analyze1->Pure Purity >98% ImpureAgain Still Impure Analyze1->ImpureAgain Purity <98% IdentifyImpurity Identify Impurity (e.g., Dibrominated) ImpureAgain->IdentifyImpurity Fractional Fractional Crystallization IdentifyImpurity->Fractional If impurity is similar Chromatography Neutralize & Column Chromatography IdentifyImpurity->Chromatography If recrystallization fails Analyze2 Analyze Purity Fractional->Analyze2 Chromatography->Analyze2 Analyze2->Pure

Caption: Troubleshooting decision tree for purifying 2-Bromo-4-methoxyaniline HCl.

V. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-methoxyaniline Hydrochloride

Welcome to the technical support center for the synthesis of 2-Bromo-4-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

Scaling up the synthesis of 2-Bromo-4-methoxyaniline hydrochloride from the lab bench to pilot or production scale often introduces a new set of challenges. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Low Yield and Poor Selectivity in Bromination

Symptoms:

  • The final isolated yield of 2-Bromo-4-methoxyaniline hydrochloride is significantly lower than expected.

  • Analytical data (e.g., HPLC, GC-MS) reveals the presence of significant amounts of starting material (4-methoxyaniline) and/or di- and tri-brominated species.

Root Cause Analysis: The bromination of 4-methoxyaniline is a classic electrophilic aromatic substitution reaction. The amino (-NH2) and methoxy (-OCH3) groups are both strongly activating and ortho-, para-directing.[1][2] This high reactivity can lead to over-bromination, especially at larger scales where localized concentration and temperature gradients are more pronounced.

Corrective Actions:

  • Choice of Brominating Agent: While elemental bromine is effective, its high reactivity can be difficult to control on a large scale. Consider using a milder brominating agent like N-bromosuccinimide (NBS).[3] NBS allows for a slower, more controlled release of electrophilic bromine, minimizing the formation of poly-brominated byproducts.

  • Temperature Control: This is a critical parameter. The reaction is typically exothermic. Maintain a low temperature, generally between 0-5°C, throughout the addition of the brominating agent.[3] This reduces the reaction rate and enhances selectivity for the desired mono-brominated product. Ensure your reactor has adequate cooling capacity for the intended scale.

  • Solvent System: The choice of solvent can influence reactivity. Dichloromethane or acetic acid are commonly used.[3] Acetic acid can help to moderate the reactivity of the aniline.

  • Amine Group Protection: For maximum control, especially in large-scale synthesis, protecting the highly activating amino group as an acetamide is a common strategy.[3][4] This moderates its activating effect, leading to cleaner mono-bromination. The protecting group is then removed in a subsequent step.

Workflow for Controlled Bromination:

cluster_0 Problem: Low Selectivity cluster_1 Solutions Low_Yield Low Yield & Purity NBS Use N-Bromosuccinimide (NBS) Low_Yield->NBS Mitigates Over-bromination Temp_Control Strict Temperature Control (0-5°C) Low_Yield->Temp_Control Reduces Reaction Rate Protection Protecting Group Strategy (Acetamide) Low_Yield->Protection Moderates Amine Reactivity

Caption: Strategies for improving bromination selectivity.

Issue 2: Difficulties in Product Isolation and Purification

Symptoms:

  • The crude product is oily or difficult to crystallize.

  • The final product has a persistent color, indicating impurities.

  • Purification by recrystallization results in significant product loss.

Root Cause Analysis: Impurities from side reactions, residual starting materials, and byproducts from the work-up can interfere with crystallization. The free base of 2-Bromo-4-methoxyaniline can be less stable and more prone to coloration upon exposure to air and light.[3]

Corrective Actions:

  • Effective Work-up: After the reaction, a thorough aqueous wash is crucial. A wash with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) will quench any unreacted bromine.[5] Subsequent washes with a mild base (e.g., sodium bicarbonate) will remove acidic byproducts.

  • Conversion to Hydrochloride Salt: Converting the free base to its hydrochloride salt is highly recommended for scale-up.[3] The hydrochloride salt generally exhibits enhanced stability, better crystallization properties, and improved handling characteristics.[3][6] This is typically achieved by reacting the purified free base with hydrochloric acid in a suitable solvent like isopropanol or ethanol.

  • Optimized Crystallization:

    • Solvent Selection: Experiment with different solvent/anti-solvent systems to find the optimal conditions for crystallization of the hydrochloride salt.

    • Seeding: Using seed crystals of the pure product can significantly improve the crystallization process, leading to a higher quality product.[6]

    • Controlled Cooling: Avoid crash cooling. A slow, controlled cooling profile will promote the formation of larger, purer crystals.

Table 1: Comparison of Free Base vs. Hydrochloride Salt

Property2-Bromo-4-methoxyaniline (Free Base)2-Bromo-4-methoxyaniline HCl
Stability Prone to oxidation and coloration[3]More stable, less sensitive to air/light[3]
Physical Form Can be oily or a low-melting solidTypically a well-defined crystalline solid[3]
Handling Can be challenging due to physical formEasier to handle, weigh, and transfer
Solubility Soluble in organic solventsOften has improved aqueous solubility[3]
Issue 3: Safety Concerns with Bromine Handling at Scale

Symptoms:

  • Concerns about the safe storage, transfer, and reaction of large quantities of elemental bromine.

  • Lack of established procedures for handling bromine-related emergencies.

Root Cause Analysis: Elemental bromine is highly corrosive, toxic, and reactive.[7][8][9] Handling it on a large scale requires stringent engineering controls and robust safety protocols to protect personnel and the environment.

Corrective Actions:

  • Engineering Controls:

    • Work in a well-ventilated area, preferably with a dedicated scrubber system for bromine vapors.[10]

    • Use corrosion-resistant equipment (e.g., glass-lined reactors, PVDF piping).[10]

    • Implement a closed-transfer system for charging bromine to the reactor to minimize exposure.

  • Personal Protective Equipment (PPE):

    • Mandatory use of appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[7][11]

    • For large-scale operations, respiratory protection with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[11]

  • Emergency Preparedness:

    • Have an emergency spill kit readily available containing a neutralizing agent like sodium thiosulfate solution.[5]

    • Ensure all personnel are trained on emergency procedures for bromine exposure, including immediate flushing of affected areas with copious amounts of water.[9][12]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the bromination of 4-methoxyaniline? A1: The optimal temperature is typically between 0-5°C.[3] Maintaining this low temperature is crucial for controlling the reaction rate and minimizing the formation of over-brominated byproducts.

Q2: Can I use bromine water for the scale-up synthesis? A2: While bromine water is often used in lab-scale preparations, it is generally not recommended for large-scale synthesis.[1][2] The use of a polar solvent like water can accelerate the reaction and lead to poor selectivity. A non-polar organic solvent with a milder brominating agent like NBS is preferable for better control.[2][3]

Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the consumption of the starting material (4-methoxyaniline) and the formation of the desired product and any byproducts.

Q4: What are the key storage conditions for the final product? A4: 2-Bromo-4-methoxyaniline hydrochloride should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[3][13] It is also advisable to protect it from light. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance its long-term stability.[3]

Q5: What analytical techniques are recommended for final product quality control? A5: A comprehensive quality control analysis should include:

  • HPLC or GC: To determine purity and quantify any impurities.

  • NMR (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-methoxyaniline

Safety Note: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate PPE, including safety goggles, a face shield, lab coat, and chemical-resistant gloves, must be worn.

  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with 4-methoxyaniline and dichloromethane.

  • Cooling: Cool the reactor contents to 0-5°C using a suitable cooling bath.

  • Brominating Agent Preparation: In a separate vessel, dissolve N-bromosuccinimide (NBS) in dichloromethane.

  • Slow Addition: Slowly add the NBS solution to the cooled reactor via the dropping funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-4-methoxyaniline.

Protocol 2: Formation of 2-Bromo-4-methoxyaniline Hydrochloride
  • Dissolution: Dissolve the crude 2-Bromo-4-methoxyaniline in a suitable solvent such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol (or concentrated HCl) to the stirred solution. The product will begin to precipitate.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5°C to complete the crystallization.

  • Isolation: Isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake with cold isopropanol and dry the product under vacuum at a temperature not exceeding 50°C.

Workflow for Synthesis and Purification:

Start 4-Methoxyaniline Bromination Bromination with NBS in Dichloromethane (0-5°C) Start->Bromination Workup Aqueous Work-up (Na2S2O3, NaHCO3) Bromination->Workup Free_Base Crude 2-Bromo-4-methoxyaniline Workup->Free_Base HCl_Formation HCl addition in Isopropanol Free_Base->HCl_Formation Crystallization Crystallization & Isolation HCl_Formation->Crystallization Final_Product Pure 2-Bromo-4-methoxyaniline HCl Crystallization->Final_Product

Caption: Overall synthesis and purification workflow.

IV. References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from

  • YouTube. (2024, June 6). Bromination safety. Retrieved from

  • Apollo Scientific. (2023, September 20). 2-Bromo-4-methoxyaniline Safety Data Sheet. Retrieved from

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from

  • Smolecule. (2023, August 16). Buy 2-Bromo-4-methoxyaniline hydrochloride. Retrieved from

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Handling Molecular Bromine in Industrial Synthesis. Retrieved from

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from

  • Khan Academy. (n.d.). Bromination of Aniline (video) | Amines. Retrieved from

  • CAMEO Chemicals - NOAA. (n.d.). BROMINE. Retrieved from

  • YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from

  • ResearchGate. (2024, September 10). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from

Sources

Troubleshooting

Preventing degradation of 2-Bromo-4-methoxyaniline during storage and handling

A Guide to Preventing Degradation During Storage and Handling Welcome to the Technical Support Center for 2-Bromo-4-methoxyaniline (CAS 32338-02-6). This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the Technical Support Center for 2-Bromo-4-methoxyaniline (CAS 32338-02-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide practical, field-tested solutions.

I. Understanding the Molecule: Why Degradation Occurs

2-Bromo-4-methoxyaniline is a substituted aniline, a class of compounds known for their susceptibility to environmental factors. The primary drivers of degradation are:

  • Oxidation: The amine group (-NH₂) is readily oxidized by atmospheric oxygen. This process is often catalyzed by light and trace metal impurities, leading to the formation of colored impurities and complex polymeric materials. Oxidative degradation can result in by-products such as nitroso, nitro, and azo compounds, which can be toxic and interfere with subsequent reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. This can lead to the formation of radical species, which can then participate in dimerization and polymerization reactions.

  • Moisture: The presence of water can facilitate certain degradation pathways and may impact the physical state of the material.

The structure of 2-Bromo-4-methoxyaniline, a brown-yellow powder, contains an electron-rich aromatic ring due to the activating methoxy and amino groups, making it particularly prone to oxidation.

II. Frequently Asked Questions (FAQs)

Q1: My new bottle of 2-Bromo-4-methoxyaniline is a tan to brown powder. Is this normal?

A1: Yes, 2-Bromo-4-methoxyaniline is typically a brown-yellow powder.[1] However, the color can vary between batches and may darken over time upon exposure to air and light. A significant change to a very dark brown or black color may indicate substantial degradation.

Q2: What are the ideal storage conditions for 2-Bromo-4-methoxyaniline?

A2: For optimal long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[1] For extended storage, blanketing the material with an inert gas like argon or nitrogen is highly recommended.[1] Additionally, protecting the compound from light is essential.[1]

Q3: I don't have access to an inert gas atmosphere. What is the next best option for storage?

A3: If an inert atmosphere is not feasible, ensure the container is well-sealed and stored in a desiccator in a dark, cold environment (e.g., a refrigerator at 4°C). This will minimize exposure to oxygen, moisture, and light.

Q4: Is there a more stable form of this compound available?

A4: Yes, the hydrochloride salt of 2-Bromo-4-methoxyaniline can offer enhanced stability.[1] The salt form is generally less susceptible to oxidation. Converting the free base to its hydrochloride salt is a common strategy to improve shelf life and handling characteristics.[1]

III. Troubleshooting Guide: Addressing Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Inconsistent reaction yields or unexpected side products.

  • Question: I am using 2-Bromo-4-methoxyaniline in a multi-step synthesis, and my yields are not reproducible. What could be the cause?

  • Answer: The purity of your starting material is a likely culprit. Degraded 2-Bromo-4-methoxyaniline will contain impurities that can interfere with your reaction. It is recommended to assess the purity of your material before use, especially if it has been stored for an extended period or if the container has been opened multiple times. Refer to the Analytical Protocol for Purity Assessment below.

Problem 2: The color of my 2-Bromo-4-methoxyaniline has significantly darkened.

  • Question: My once light-brown 2-Bromo-4-methoxyaniline is now a dark brown solid. Can I still use it?

  • Answer: A significant color change is a strong indicator of degradation, likely due to oxidation and polymerization. While it might still contain some of the desired compound, the presence of impurities is high. Using this material without purification is not recommended as it will likely lead to poor reaction outcomes and difficult purification of your product. Consider purifying a small amount by recrystallization or column chromatography if possible, or purchasing a fresh batch.

Problem 3: My analytical data (NMR, LC-MS) of the starting material shows unknown peaks.

  • Question: I ran a quality check on my 2-Bromo-4-methoxyaniline and see peaks that I cannot identify. What could they be?

  • Answer: These unknown peaks are likely degradation products. Based on the chemistry of anilines, these could include:

    • Oxidized Species: Nitroso (-NO) or nitro (-NO₂) derivatives.

    • Dimers/Oligomers: Compounds formed from the coupling of two or more molecules of 2-Bromo-4-methoxyaniline, often through N-N or C-N bonds. These are typically higher in molecular weight.

    • Hydrolysis Products: Although less common for the aniline itself, if your compound was exposed to acidic or basic moisture, you could see other related species.

    The Potential Degradation Pathway diagram below illustrates these possibilities. A high-resolution mass spectrometry (HRMS) analysis can help in identifying the molecular formulas of these impurities.

IV. Visualization of Degradation and Workflow

To better understand the processes involved, the following diagrams illustrate the potential degradation pathways and a recommended workflow for handling and quality control.

cluster_degradation Potential Degradation Pathways A 2-Bromo-4-methoxyaniline B Oxidized Intermediates (e.g., Nitroso, Radical Cations) A->B O₂, Light, Heat C Dimerization Products (e.g., Azo Compounds) B->C Coupling D Polymeric Materials (Complex colored mixtures) C->D Further Polymerization cluster_workflow Recommended Handling & QC Workflow A Receive/ Open Compound B Store Properly (Cool, Dry, Dark, Inert Gas) A->B C Visually Inspect (Color Check) B->C D Perform Purity Check (HPLC/TLC) C->D Before Use E Proceed with Experiment D->E Purity >98% F Consider Purification or Discard D->F Purity <98% or Visible Impurities

Caption: Recommended workflow for handling and quality control.

V. Experimental Protocols

Protocol 1: Analytical Protocol for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-Bromo-4-methoxyaniline and detecting potential degradation products.

1. Materials and Reagents:

  • 2-Bromo-4-methoxyaniline sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase buffering)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of your 2-Bromo-4-methoxyaniline sample at approximately 1 mg/mL in acetonitrile.

  • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Filter the final solution through a 0.45 µm syringe filter before injection. [2] 3. HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

4. Data Analysis:

  • The peak corresponding to 2-Bromo-4-methoxyaniline should be the major peak in the chromatogram.

  • The appearance of earlier eluting peaks may indicate more polar degradation products, while later eluting peaks could be more non-polar species or dimers/oligomers.

  • Integrate all peaks and calculate the area percentage of the main peak to estimate purity. For accurate quantification, a reference standard is required.

Protocol 2: Performing a Forced Degradation Study

To proactively understand the stability of your compound, a forced degradation study can be invaluable. This involves subjecting the compound to harsh conditions to accelerate degradation.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

2. Analysis:

  • After the stress period, prepare samples as described in the HPLC protocol and analyze them.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample. This will help identify the degradation products formed under each condition and validates that your HPLC method is "stability-indicating" (i.e., it can separate the parent compound from its degradants).

VI. Summary of Best Practices

ParameterRecommendationRationale
Storage Temperature Cool (e.g., 4°C)Slows down the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation. [1]
Light Exposure Store in amber vials or in the darkPrevents photodegradation. [1]
Moisture Store in a tightly sealed container, preferably in a desiccatorPrevents hydrolysis and physical changes. [1]
Handling Dispense quickly and reseal container promptlyMinimizes exposure to atmospheric oxygen and moisture.
Purity Verification Perform HPLC or TLC analysis before use, especially for long-stored materialEnsures the integrity of the starting material for reliable experimental results.

By adhering to these guidelines, you can significantly extend the shelf life of your 2-Bromo-4-methoxyaniline and ensure the integrity of your experimental results.

VII. References

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Nacalai Tesque, Inc. Sample Pretreatment for HPLC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions of 2-Bromo-4-methoxyaniline

Prepared by the Senior Application Scientist Team Welcome to the technical support center for cross-coupling reactions involving 2-bromo-4-methoxyaniline. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for cross-coupling reactions involving 2-bromo-4-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and nuances of using this versatile but sometimes challenging substrate. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal results in your synthetic endeavors.

Section 1: Understanding the Substrate: Key Challenges & Considerations

Before diving into specific reaction types, it's crucial to understand the inherent chemical properties of 2-bromo-4-methoxyaniline and how they influence catalyst selection.

FAQ 1: What makes 2-bromo-4-methoxyaniline a challenging substrate for cross-coupling?

This substrate presents a unique combination of electronic and steric factors that must be carefully managed:

  • Electronic Effects : The aniline (-NH₂) and methoxy (-OCH₃) groups are both strong electron-donating groups. This enriches the aromatic ring with electron density, which can make the crucial initial step of many catalytic cycles—oxidative addition of the C-Br bond to the palladium(0) center—kinetically less favorable.[1][2]

  • Catalyst Inhibition : The lone pair on the aniline's nitrogen atom can coordinate to the palladium center. This can act as an unwanted ligand, potentially inhibiting or deactivating the catalyst and slowing down the reaction.[3]

  • Steric Hindrance : The bromine atom is positioned ortho to the aniline group, introducing a degree of steric hindrance that can impede the approach of the bulky catalyst complex.

Successfully coupling this substrate requires a catalyst system robust enough to overcome these hurdles, typically involving highly active, sterically demanding, and electron-rich phosphine ligands.[4]

Section 2: General Catalyst System Selection

This section provides a high-level overview of choosing the core components for your reaction. A logical workflow for this selection process is outlined below.

G cluster_start Initiation cluster_reaction Reaction Type cluster_catalyst Catalyst & Ligand Selection cluster_conditions Base & Solvent start Define Coupling Partner (Target Bond: C-C, C-N, C-alkyne) suzuki Suzuki-Miyaura (Boronic Acids/Esters) start->suzuki C-C Bond buchwald Buchwald-Hartwig (Amines, Amides) start->buchwald C-N Bond sonogashira Sonogashira (Terminal Alkynes) start->sonogashira C-C(sp) Bond suzuki_lig Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ or a Precatalyst (e.g., XPhos Pd G3) suzuki->suzuki_lig buchwald_lig Ligand choice is key: Primary Amines: BrettPhos, XPhos Secondary Amines: RuPhos Use modern precatalysts. buchwald->buchwald_lig sonogashira_lig Standard: PdCl₂(PPh₃)₂ + CuI For issues: Consider copper-free conditions or bulky phosphine ligands. sonogashira->sonogashira_lig base_solv Base: K₃PO₄, Cs₂CO₃ (Suzuki) NaOtBu, LHMDS (Buchwald) Et₃N, Piperidine (Sonogashira) Solvent: Toluene, Dioxane, THF (Anhydrous & Degassed is CRITICAL) suzuki_lig->base_solv buchwald_lig->base_solv sonogashira_lig->base_solv

Caption: Initial catalyst selection workflow.

FAQ 2: Which palladium source should I start with?

For challenging substrates like this, modern palladium precatalysts are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Palladacycle Precatalysts (e.g., G3 or G4 type) : These are often the best choice. They are air- and moisture-stable, ensuring accurate dosing, and they cleanly and efficiently generate the active monoligated Pd(0) species in solution, which is crucial for initiating the catalytic cycle.[5]

  • Pd(OAc)₂ / Pd₂(dba)₃ : While common, these sources require in situ reduction to the active Pd(0) state. This reduction step can be inefficient or lead to the formation of palladium black (inactive elemental palladium), especially if reaction conditions are not rigorously controlled.[5][6]

FAQ 3: How do I choose the right phosphine ligand?

Ligand selection is arguably the most critical parameter. For an electron-rich aryl bromide, the ligand must be both sterically bulky and highly electron-donating to facilitate the difficult oxidative addition step.[4]

  • Buchwald-type Biarylphosphines : This class of ligands is the gold standard for this type of substrate.[7]

    • For C-C Couplings (Suzuki) : Ligands like XPhos and SPhos are excellent starting points. Their bulk and electron-donating properties accelerate both oxidative addition and the final reductive elimination step.[1]

    • For C-N Couplings (Buchwald-Hartwig) : The choice is highly dependent on the amine coupling partner. A general guide is:

      • Primary Amines : BrettPhos is often effective.[5]

      • Secondary Amines : RuPhos is a good first choice.[5]

      • Challenging Amines (e.g., heteroaryl) : More specialized ligands like tBuBrettPhos may be required.[5]

Section 3: Reaction-Specific Troubleshooting Guides

This section addresses common problems encountered during specific cross-coupling reactions in a direct question-and-answer format.

Suzuki-Miyaura Coupling Troubleshooting

Question: My Suzuki coupling reaction is not working or the yield is very low. What are the first things I should check?

Answer: When a Suzuki coupling fails with this substrate, systematically check these key parameters. A logical troubleshooting workflow is presented below.

G start Low/No Yield in Suzuki Coupling q1 Was the reaction run under a strict inert atmosphere (Ar/N₂) with degassed solvents? start->q1 a1_yes Check Catalyst System q1->a1_yes Yes a1_no FIX: Oxygen poisons the Pd(0) catalyst and promotes boronic acid homocoupling. Re-run with rigorous degassing (e.g., freeze-pump-thaw). q1->a1_no No q2 Is the catalyst/ligand appropriate for an electron-rich aryl bromide? a1_yes->q2 a2_yes Check Base & Reagents q2->a2_yes Yes a2_no FIX: Standard ligands (e.g., PPh₃) fail. Switch to a bulky, electron-rich ligand (XPhos, SPhos) and a modern precatalyst (e.g., XPhos Pd G3). q2->a2_no No q3 Is the base anhydrous and finely powdered? Is the boronic acid pure? a2_yes->q3 a3_yes Optimize Conditions q3->a3_yes Yes a3_no FIX: Water leads to protodeboronation. Use fresh, anhydrous base (e.g., K₃PO₄). Consider converting the boronic acid to a more stable MIDA or boronate ester. q3->a3_no No q4 Optimize Temperature & Solvent a3_yes->q4 a4_text ACTION: Increase temperature (80-110 °C). Screen solvents (Dioxane, Toluene, 2-MeTHF). Consider adding a small amount of water (e.g., Dioxane/H₂O 10:1) to aid base solubility. q4->a4_text

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Key areas to investigate:

  • Oxygen Contamination : The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents is a primary cause of failure. Oxygen also promotes the unwanted homocoupling of boronic acids.[8][9]

    • Solution : Use a robust degassing technique like three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. Ensure the reaction is maintained under a positive pressure of inert gas throughout.[9]

  • Inactive Catalyst/Inappropriate Ligand : As discussed, the electron-rich nature of 2-bromo-4-methoxyaniline makes oxidative addition difficult. If you are using a ligand like PPh₃, the reaction is likely to fail.

    • Solution : Switch to a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) paired with a reliable palladium precatalyst.[1][4]

  • Base and Reagent Quality : The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[10] Water in the reaction can lead to protodeboronation (replacement of the -B(OH)₂ group with -H).

    • Solution : Use a fresh, anhydrous, and finely powdered base like K₃PO₄ or Cs₂CO₃. Ensure your boronic acid is pure and dry. If boronic acid instability is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester).[8][10]

Question: I am observing significant debromination (hydrodehalogenation) of my starting material. How can I prevent this?

Answer: Debromination occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.

  • Potential Cause : This side reaction is often caused by the presence of protic impurities (like water or alcohols) in the reaction mixture, especially when using strong bases. It can also be promoted by certain catalyst systems or at elevated temperatures.[3]

  • Recommended Solutions :

    • Ensure Anhydrous Conditions : Thoroughly dry all glassware and use anhydrous solvents and reagents.

    • Optimize Base : If using a very strong base like an alkoxide, consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃.[10]

    • Lower Temperature : Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.

Buchwald-Hartwig Amination Troubleshooting

Question: My Buchwald-Hartwig amination shows no C-N product formation. What is the most likely cause?

Answer: A complete failure in C-N bond formation often points to a fundamental issue with the catalyst system or reagents.

  • Inactive Catalyst : The active Pd(0) species may not be forming efficiently from your precatalyst.[5]

    • Solution : Use a reliable G3 or G4 precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction. Sometimes a pre-activation step, where the catalyst, ligand, and base are stirred together before adding the substrates, can be beneficial.[5]

  • Incorrect Ligand Choice : The ligand is crucial and highly dependent on the amine nucleophile.[5]

    • Solution : Consult a ligand selection guide. For 2-bromo-4-methoxyaniline with a primary amine, BrettPhos is a robust choice. For a secondary amine, start with RuPhos. Using the wrong ligand class is a common point of failure.[5]

  • Incompatible Base : The base must be strong enough to deprotonate the amine but not so reactive that it decomposes your starting materials.

    • Solution : Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are standard.[5] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ at a higher temperature may be necessary.[5][11]

Question: How do I choose the optimal solvent for my Buchwald-Hartwig reaction?

Answer: The choice of solvent can significantly impact reaction rate and yield.

  • Common Solvents : Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[12] Anhydrous, degassed solvent is mandatory.

  • Solvent Effects : The polarity of the solvent can influence the rates of the catalytic cycle steps. For particularly challenging couplings, screening both toluene and dioxane is recommended. In some specialized cases, polar aprotic solvents like DMF have been used, but can lead to different side reactions.[11]

Sonogashira Coupling Troubleshooting

Question: My main byproduct is the homocoupling of my terminal alkyne (Glaser coupling). How do I suppress this?

Answer: Glaser coupling is the most common side reaction in Sonogashira couplings and is primarily promoted by oxygen.[13][14]

  • Potential Causes & Solutions :

    • Oxygen in the Reaction : This is the primary culprit. Oxygen promotes the oxidative dimerization of the copper(I) acetylide intermediate.[13]

      • FIX : Rigorous degassing of all solvents and reagents is absolutely critical. Maintain a positive pressure of inert gas at all times.[13][14]

    • High Copper(I) Concentration : While catalytic CuI is necessary for the traditional reaction, high concentrations can accelerate homocoupling.[13][14]

      • FIX : Reduce the loading of the copper catalyst (e.g., from 5 mol% to 1-2 mol%). Consider a slow addition of the alkyne to keep its instantaneous concentration low.[13]

    • Consider Copper-Free Conditions : Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which completely eliminates the Glaser coupling pathway. These often require a palladium catalyst with a more specialized ligand.

Heck Reaction Troubleshooting

Question: My Heck reaction is forming palladium black and stalling. What should I do?

Answer: The formation of palladium black indicates that the Pd(0) catalyst is precipitating out of the solution as inactive, bulk metal. This is a common mode of catalyst decomposition.[14][15]

  • Potential Causes & Solutions :

    • High Temperature : Heck reactions often require heat, but excessively high temperatures can accelerate catalyst decomposition.

      • FIX : Try to find the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Ligand Dissociation/Decomposition : If the phosphine ligand dissociates from the palladium center or decomposes, the unprotected Pd(0) species can agglomerate and precipitate.

      • FIX : Ensure you are using a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1). For aryl bromides, phosphine ligands are generally required to stabilize the catalyst.[16] Consider using more robust or sterically hindered ligands that bind more tightly to the metal center.

    • Oxygen/Impurities : As with other couplings, impurities can poison the catalyst.

      • FIX : Re-verify that all reagents are pure and the reaction is strictly anaerobic.

Section 4: Data Summaries and Recommended Conditions

The following tables provide validated starting points for your experiments with 2-bromo-4-methoxyaniline.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale & Comments
Aryl Halide 2-Bromo-4-methoxyaniline (1.0 equiv)The limiting reagent.
Boronic Acid Aryl/Vinyl Boronic Acid (1.2–1.5 equiv)A slight excess is typically used to drive the reaction to completion.[8]
Pd Precatalyst XPhos Pd G3 (1–2 mol%)Air-stable, reliable source of active Pd(0). Excellent for electron-rich Ar-Br.[5][8]
Base K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)Strong, non-nucleophilic bases effective for Suzuki couplings. Must be anhydrous.[8][10]
Solvent 1,4-Dioxane or Toluene (~0.1 M)Standard solvents. Must be anhydrous and rigorously degassed.[8]
Temperature 80–110 °CHigher temperatures are often needed to overcome the barrier to oxidative addition.[8]
Table 2: Ligand & Base Selection for Buchwald-Hartwig Amination
Amine TypeRecommended LigandRecommended BaseRationale & Comments
Primary Aliphatic/Aryl Amine BrettPhos, XPhosNaOtBu, LHMDSBrettPhos is often highly effective for primary amines.[5] Strong bases are required.
Secondary Aliphatic/Aryl Amine RuPhosNaOtBu, KOtBuRuPhos is a go-to ligand for secondary amines, balancing activity and stability.[5]
Amide / Carbamate DavePhos, tBuBrettPhosK₂CO₃, K₃PO₄These couplings can be more challenging and may require more specialized ligands and weaker bases to avoid substrate decomposition.[5]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-4-methoxyaniline (1.0 equiv), the boronic acid (1.2 equiv), and finely powdered, anhydrous K₃PO₄ (2.0 equiv).[8]

  • Inert Atmosphere : Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[8]

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M) via syringe.[8]

  • Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[8]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

  • Vessel Preparation : In a glovebox or under a positive flow of argon, add the aryl halide (1.0 equiv), the appropriate palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial with a stir bar.[5]

  • Reagent Addition : Seal the vial. If not in a glovebox, purge with argon. Add anhydrous, degassed solvent (e.g., toluene) via syringe. Add the amine coupling partner (1.2 equiv) via syringe.[5]

  • Reaction : Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir.[5]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[5]

  • Purification : Purify the crude product by flash column chromatography.

References

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025, December). BenchChem.
  • Optimization of Buchwald-Hartwig amination conditions. (2025). BenchChem.
  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (2025). BenchChem.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (2025). BenchChem.
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. (2025). BenchChem.
  • Preventing homocoupling in Sonogashira reactions of Ethyl 2-Bromo-4-methoxybenzoate. (2025). BenchChem.
  • Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 48(4), 1053–1064. Retrieved from [Link]

  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie (International ed. in English), 57(37), 11958–11964. Retrieved from [Link]

  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. (2025). BenchChem.
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Troubleshooting

Technical Support Center: Mastering Temperature Control in Bromination Reactions

Welcome to the Technical Support Center for managing temperature control in bromination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achiev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing temperature control in bromination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving desired product outcomes and ensuring operational safety during bromination. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of these often-exothermic reactions.

The Critical Role of Temperature in Bromination

Bromination reactions are a cornerstone of organic synthesis, allowing for the introduction of a bromine atom that serves as a versatile handle for further functionalization.[1][2] However, the process is frequently complicated by its exothermic nature, which can lead to a cascade of undesirable outcomes if not properly managed.[3][4] Inadequate temperature control can result in reduced yield and selectivity, the formation of impurities, and in the worst-case scenario, a dangerous runaway reaction.[3][5][6] This guide provides a comprehensive framework for understanding and mitigating these thermal challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during bromination experiments, providing concise and actionable answers.

Q1: How does reaction temperature fundamentally affect the selectivity of my bromination?

Reaction temperature is a pivotal factor in dictating the selectivity of bromination. Lower temperatures generally favor the kinetic product, which is the product that forms the fastest, while higher temperatures tend to yield the more stable thermodynamic product.[7][8][9] For many bromination reactions, particularly electrophilic aromatic substitutions and free-radical brominations, lower temperatures enhance selectivity by minimizing side reactions and preventing the equilibration of isomers.[7]

Q2: What is the practical difference between kinetic and thermodynamic control in bromination, and how do I leverage it?

Kinetic and thermodynamic control are concepts that determine the product distribution when a reaction can lead to multiple products.[7][8]

  • Kinetic Control: At lower temperatures, reactions are often irreversible. The major product is the one that forms the fastest because it has the lower activation energy.[7][10]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate. The most stable product, the thermodynamic product, will be the major isomer.[7][8][10]

You can leverage this by carefully selecting the reaction temperature to favor the desired isomer.[11]

Q3: My reaction is producing a significant amount of di-brominated (or poly-brominated) product. How can I improve mono-selectivity?

The formation of poly-brominated products is a common side reaction, often exacerbated by poor temperature control.[12] To enhance mono-selectivity:

  • Maintain Low Temperatures: This reduces the overall reactivity of the system and can help prevent over-bromination.

  • Slow Reagent Addition: Adding the brominating agent slowly and in a controlled manner prevents localized areas of high concentration and temperature.[3]

  • Use Stoichiometric Amounts: Carefully control the stoichiometry of the brominating agent to favor mono-substitution.

  • Consider a Milder Brominating Agent: Reagents like N-bromosuccinimide (NBS) can offer better selectivity compared to molecular bromine.[2][13]

Q4: What are the primary signs of a runaway reaction, and what immediate steps should be taken?

A runaway reaction is an exothermic process that accelerates uncontrollably, leading to a rapid increase in temperature and pressure.[3][5] Key signs include:

  • A sudden and rapid increase in the internal reaction temperature that is no longer responsive to the cooling system.

  • Vigorous boiling or fuming of the reaction mixture.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • An increase in pressure within the reaction vessel.

If a runaway is suspected, immediate safety protocols should be enacted, which may include emergency cooling, quenching the reaction if a safe procedure is in place, and evacuating the area.

Q5: Are there safer alternatives to using elemental bromine (Br₂)?

Yes, several safer alternatives to liquid bromine are available and widely used. N-bromosuccinimide (NBS) is a solid and is generally easier and safer to handle for various bromination reactions.[2][13] Other alternatives include pyridinium tribromide and in-situ generation of bromine from reagents like sodium bromide and an oxidizing agent.[4][14]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you might encounter during your experiments.

Issue 1: Poor Regioselectivity - Formation of an Undesired Isomer

Symptoms: Your final product contains a mixture of constitutional isomers (e.g., ortho-, meta-, and para-isomers in aromatic bromination).

Root Causes:

  • Incorrect Temperature: The reaction temperature may be favoring the formation of the undesired isomer (thermodynamic vs. kinetic control).

  • Inappropriate Catalyst or Solvent: The choice of catalyst or solvent can influence the regioselectivity of the reaction.

Troubleshooting Protocol:

  • Analyze the Product Mixture: Quantify the ratio of the different isomers in your product mixture using techniques like GC-MS or NMR.

  • Evaluate Thermodynamic vs. Kinetic Control:

    • To favor the kinetic product , run the reaction at a significantly lower temperature. For example, in the bromination of some aromatic compounds, cooling to 0°C or even -78°C can dramatically improve selectivity.

    • To favor the thermodynamic product , a higher reaction temperature is required to allow for equilibrium to be established.[9]

  • Optimize Reaction Conditions:

    • Systematically vary the reaction temperature and analyze the product ratio at each temperature point.

    • Experiment with different solvents that may influence the reaction pathway.

    • For electrophilic aromatic brominations, ensure the appropriate Lewis acid catalyst is being used.[15][16][17]

Data Presentation: Temperature Effect on Isomer Distribution

Temperature (°C)% Kinetic Product% Thermodynamic Product
-78955
07030
254060
801090

This table illustrates a hypothetical scenario and the actual distribution will be substrate-dependent.

Issue 2: Reaction Exotherm and Potential for Runaway

Symptoms: The reaction temperature increases uncontrollably, or there are signs of a potential runaway reaction.

Root Causes:

  • Rapid Addition of Brominating Agent: Adding the brominating agent too quickly can generate heat faster than the cooling system can remove it.[3]

  • Inadequate Cooling: The cooling bath or cooling system is not sufficient for the scale of the reaction.

  • High Reactant Concentration: Using highly concentrated solutions can lead to a very fast and highly exothermic reaction.[3]

Troubleshooting Protocol: Implementing Enhanced Temperature Control

  • Dilution: Reduce the concentration of your reactants to slow down the reaction rate and heat generation.

  • Controlled Addition: Use a syringe pump or a dropping funnel for the slow, dropwise addition of the brominating agent.[18] Monitor the internal temperature closely during the addition.

  • Efficient Cooling:

    • Ensure your reaction vessel is adequately submerged in the cooling bath.

    • Use a cooling medium appropriate for the target temperature (e.g., ice/water for 0°C, dry ice/acetone for -78°C).

  • Continuous Flow Chemistry: For highly exothermic reactions, consider transitioning from a batch reactor to a continuous-flow setup. Flow reactors offer superior heat transfer and temperature control, significantly reducing the risk of runaway reactions.[4][18][19]

Experimental Protocol: Batch vs. Continuous Flow Bromination

Batch Bromination Protocol:

  • Dissolve the substrate in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of the brominating agent dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a suitable reagent (e.g., aqueous sodium thiosulfate).[20]

Continuous Flow Bromination Protocol:

  • Prepare separate solutions of the substrate and the brominating agent.

  • Set up a continuous flow reactor with a pump for each reactant stream, a mixing unit, and a temperature-controlled residence time unit (e.g., a coiled reactor).[18]

  • Pump the reactant solutions at a controlled flow rate into the mixing unit.

  • The reaction mixture then flows through the residence time unit, which is maintained at the desired temperature.

  • The product stream is collected continuously and can be quenched in-line.[4]

Visualization of Experimental Setups

Batch_Bromination cluster_flask Round-Bottom Flask flask_contents Substrate in Solvent + Magnetic Stirrer cooling_bath Cooling Bath (e.g., Ice/Water) dropping_funnel Dropping Funnel (Brominating Agent) dropping_funnel->flask_contents Slow Addition thermometer Thermometer thermometer->flask_contents Monitors Temp Continuous_Flow_Bromination cluster_pumps Reactant Pumps pumpA Substrate Solution mixer T-Mixer pumpA->mixer pumpB Brominating Agent pumpB->mixer reactor Temperature-Controlled Residence Time Unit mixer->reactor Reaction Occurs collection Product Collection reactor->collection Product Stream

Caption: Simplified continuous flow bromination workflow.

Conclusion

Effective temperature control is paramount for successful and safe bromination reactions. By understanding the principles of kinetic and thermodynamic control, recognizing the warning signs of a runaway reaction, and implementing robust experimental protocols, you can significantly improve the yield, selectivity, and safety of your bromination processes. For highly exothermic or difficult-to-control reactions, transitioning to continuous flow technology offers a superior solution for precise temperature management.

References

  • Uniqsis. (2013, March 24). Flow methodology for highly reproducible bromination reactions. Scientist Live. [Link]

  • Google Patents. (n.d.).
  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]

  • Dah Academy. (2020, March 2). Organic chemistry - Kinetic and thermodynamic control. YouTube. [Link]

  • Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]

  • NC State University Libraries. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ACS Publications. (2021, May 17). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]

  • Continuous Flow Process Development System. (n.d.). Bromination reaction. [Link]

  • Chemistry Stack Exchange. (2020, September 2). Safest way to conduct a reaction with bromine under reflux conditions. [Link]

  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Inchem.org. (n.d.). Bromine (PIM 080). [Link]

  • Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. [Link]

  • Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros. [Link]

  • YouTube. (2024, June 6). Bromination safety. [Link]

  • Agilent. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. [Link]

  • The Study of Chemical Reactions. (n.d.). [Link]

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). [Link]

  • jOeCHEM. (2020, October 28). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]

  • Chemistry Stack Exchange. (2017, December 3). Why is free radical chlorination exothermic whereas bromination is endothermic?. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 5: Bromination Reactions. [Link]

  • Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). [Link]

  • Gexcon. (n.d.). Runaway Reaction. [Link]

  • Khan Academy. (n.d.). Bromination of benzene. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. [Link]

  • IChemE. (n.d.). Why reactions run away. [Link]

  • MSU chemistry. (n.d.). Chemical Reactivity. [Link]

  • YouTube. (2012, February 15). Bromination of trans stilbene. Greener Method.[Link]

  • ResearchGate. (n.d.). Common electrophilic reactions. [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. [Link]

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Optimization

Purification of 2-Bromo-4-methoxyaniline from starting material and byproducts

Welcome to the technical support center for the purification of 2-Bromo-4-methoxyaniline (CAS: 32338-02-6). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4-methoxyaniline (CAS: 32338-02-6). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this key organic intermediate. We will explore the causality behind experimental choices to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you might encounter during your purification workflow. Each answer provides a step-by-step solution grounded in chemical principles.

Q1: My isolated 2-Bromo-4-methoxyaniline is a dark brown or discolored solid. How can I improve its color and purity?

A1: Discoloration in crude aromatic amines often arises from minor, highly conjugated byproducts or aerial oxidation. The most effective method to address this is activated carbon treatment followed by recrystallization.

Causality: Activated carbon has a high surface area with a network of pores that readily adsorbs large, flat, chromophoric molecules, while having a lower affinity for your more crystalline target compound. Recrystallization then purifies the product based on solubility differences between the desired compound and remaining impurities at different temperatures.

Recommended Protocol:

  • Solvent Selection: Choose a solvent system in which 2-Bromo-4-methoxyaniline is sparingly soluble at room temperature but highly soluble when hot. A common starting point is a mixture of ethanol and water, or isopropanol.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.

  • Charcoal Treatment: Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q2: My NMR/LC-MS analysis shows significant contamination with the starting material, 4-methoxyaniline. How can I selectively remove it?

A2: The most efficient way to remove the unreacted starting material, 4-methoxyaniline, is by performing an acidic wash during the reaction workup.

Causality: Both the product and the starting material are basic amines. However, 4-methoxyaniline is a slightly stronger base than the brominated product due to the electron-withdrawing effect of the bromine atom. More importantly, both can be protonated by a dilute acid to form water-soluble ammonium salts. This allows for their separation from non-basic organic impurities. To separate them from each other, a more nuanced method like chromatography is needed, but an acid wash is excellent for removing the starting amine from the crude mixture before further purification.

Recommended Protocol (Aqueous Workup):

  • After the reaction is complete, dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1 M HCl).[1]

  • The protonated amines (both product and starting material) will partition into the aqueous layer.[1]

  • To recover your product, make the aqueous layer basic (pH > 10) with a base like 10% aqueous sodium hydroxide (NaOH).

  • Extract the now deprotonated, water-insoluble 2-Bromo-4-methoxyaniline back into an organic solvent (e.g., DCM).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. This crude product will be significantly enriched and ready for final purification like recrystallization.

Q3: I'm observing a significant amount of a dibrominated byproduct, likely 2,6-dibromo-4-methoxyaniline, in my final product. What is the best method to separate it?

A3: The formation of 2,6-dibromo-4-methoxyaniline is a common issue resulting from over-bromination of the electron-rich aniline ring.[2] Due to the similar chemical nature but different polarity and molecular weight (280.95 g/mol for the dibromo vs. 202.05 g/mol for the monobromo), both recrystallization and column chromatography are effective separation strategies.[3]

Strategy 1: Fractional Recrystallization

  • Principle: The dibrominated compound is generally less polar and may have different solubility profiles and crystal lattice energies compared to the desired monobromo product. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that selectively crystallizes one compound while leaving the other in the mother liquor. This may require several recrystallization cycles.

Strategy 2: Flash Column Chromatography

  • Principle: This is often the more definitive method. The monobromo product is more polar than the dibromo byproduct. Therefore, the dibromo compound will elute first from a normal-phase silica gel column.

  • See Q4 for a detailed protocol on optimizing chromatography for aromatic amines.

Q4: My flash column chromatography is resulting in severe peak tailing and low recovery of my 2-Bromo-4-methoxyaniline. What is causing this and how can I fix it?

A4: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.[4][5]

Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine group of your product interacts strongly with these acidic sites via acid-base interactions.[5] This causes some of the molecules to "stick" to the column, leading to irreversible adsorption (low recovery) and a slow, uneven release from the stationary phase, which manifests as peak tailing.[4]

Solution: Neutralize the Stationary Phase The solution is to "neutralize" the acidic sites on the silica by adding a small amount of a competing, volatile base to your mobile phase.

Recommended Protocol:

  • Prepare the Mobile Phase: Use a standard non-polar/polar solvent system like Hexane/Ethyl Acetate. To this mixture, add 0.5-1% triethylamine (TEA).[6]

  • Equilibrate the Column: Before loading your sample, flush the packed silica gel column with at least 5 column volumes of the TEA-containing mobile phase. This ensures the entire stationary phase is neutralized.

  • Load and Elute: Dissolve your crude sample in a minimum amount of the mobile phase (or DCM) and load it onto the column. Elute with your TEA-modified gradient.

  • Result: You should observe significantly sharper peaks, better separation, and improved recovery.

An alternative is to use an amine-functionalized silica gel, which is commercially available but more expensive.[5]

Purification Workflow Diagram

G cluster_workup Aqueous Workup cluster_purification Final Purification crude Crude Reaction Mixture acid_wash Acidic Wash (1M HCl) Removes Starting Material crude->acid_wash base_wash Basification & Extraction (NaOH / DCM) acid_wash->base_wash recrystallization Recrystallization (e.g., EtOH/Water + Charcoal) Removes Color & Byproducts base_wash->recrystallization General Case chromatography Column Chromatography (Silica + 1% TEA in Eluent) Removes Di-bromo Byproduct base_wash->chromatography If Dibromo Impurity is High final_product Pure 2-Bromo-4-methoxyaniline (>98%) recrystallization->final_product chromatography->final_product

Caption: General purification workflow for 2-Bromo-4-methoxyaniline.

Data Summary Tables

Table 1: Common Impurities & Their Origin

Impurity Chemical Name Origin Recommended Removal Method
Starting Material 4-Methoxyaniline Incomplete reaction Acidic Wash during workup[1]
Over-bromination Byproduct 2,6-Dibromo-4-methoxyaniline Excess brominating agent or reaction time Column Chromatography, Fractional Recrystallization[2]

| Oxidation Products | Various Conjugated Species | Air exposure, especially when heated | Recrystallization with activated carbon |

Table 2: Troubleshooting Guide for Column Chromatography

Problem Probable Cause Solution
Severe Peak Tailing Acid-base interaction between amine and silica gel[4] Add 0.5-1% triethylamine (TEA) or ammonia to the eluent.[6][7]
Low Recovery Irreversible adsorption on acidic silica sites[4] Pre-treat silica column with TEA-containing eluent.
Poor Separation Incorrect solvent system polarity Optimize the eluent system using Thin Layer Chromatography (TLC) first.

| Product Won't Elute | Product is too polar for the chosen eluent | Increase the polarity of the mobile phase (e.g., increase ethyl acetate % in hexane). |

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for a first-pass purification of crude 2-Bromo-4-methoxyaniline? For most applications, recrystallization is the most efficient and scalable first-pass purification method.[2] It effectively removes baseline impurities, colored contaminants (when used with charcoal), and can often separate small amounts of byproducts, yielding a product with ≥98.0% purity suitable for many synthetic steps.[2][8]

Q2: Which analytical techniques are most suitable for assessing the purity of the final product? A combination of techniques is ideal. ¹H NMR (Proton Nuclear Magnetic Resonance) is excellent for identifying the presence of starting material or structural isomers/byproducts by looking for characteristic peaks. LC-MS (Liquid Chromatography-Mass Spectrometry) can provide a quantitative assessment of purity (e.g., >99% by peak area) and confirm the mass of the desired product and any impurities. HPLC is also commonly used for purity analysis.[9]

Q3: How should I properly store purified 2-Bromo-4-methoxyaniline to prevent degradation? 2-Bromo-4-methoxyaniline is a brown-yellow powder that should be protected from light and moisture.[2] For optimal long-term stability, it should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[2] Storing under an inert atmosphere, such as nitrogen or argon, is recommended to prevent slow aerial oxidation.[2]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-methoxyaniline: Synthesis, Properties, and Applications as a Key Organic Intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate.
  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline. CID 10899671. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,6-Dibromo-4-methoxyaniline. Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Bromo-4-methoxyaniline: A Comparative Analysis Centered on ¹H and ¹³C NMR

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor and developmental success. For a molecule such as 2-Bromo-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor and developmental success. For a molecule such as 2-Bromo-4-methoxyaniline, an important building block, confirming the precise arrangement of its substituents on the aromatic ring is paramount. This guide provides an in-depth technical analysis of the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for the structural elucidation of 2-Bromo-4-methoxyaniline. We will explore the predicted spectral data, the causality behind the experimental choices, and a comparative look at other analytical techniques.

The Decisive Power of NMR in Isomer Differentiation

The synthesis of substituted anilines can often yield a mixture of isomers. For 2-Bromo-4-methoxyaniline, the relative positions of the bromo, methoxy, and amino groups are critical to its chemical identity and reactivity. While techniques like Mass Spectrometry can confirm the molecular weight (202.05 g/mol for C₇H₈BrNO), and Infrared Spectroscopy can identify the functional groups present (amine, ether, aromatic ring), only NMR spectroscopy can provide the detailed connectivity and spatial relationships of the atoms within the molecule. This makes NMR an indispensable tool for the definitive structural confirmation of this and other highly substituted aromatic compounds.

Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-4-methoxyaniline

In the absence of a publicly available, assigned experimental spectrum for 2-Bromo-4-methoxyaniline, we can confidently predict the ¹H and ¹³C NMR spectra based on well-established principles of substituent effects on aromatic systems. The predictions below are foundational for the structural confirmation process.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of 2-Bromo-4-methoxyaniline is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons.

  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the benzene ring will give rise to a characteristic splitting pattern. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, which tend to shield the ortho and para protons, shifting them upfield (to lower ppm values). Conversely, the bromine atom is an electron-withdrawing group via induction, which deshields nearby protons, shifting them downfield (to higher ppm values).

    • H-6: This proton is ortho to the electron-donating amino group and meta to the electron-donating methoxy group, and para to the electron-withdrawing bromo group. It is expected to be the most shielded of the aromatic protons. We predict a doublet of doublets.

    • H-5: This proton is ortho to the methoxy group and meta to both the amino and bromo groups. It will likely appear as a doublet of doublets.

    • H-3: This proton is ortho to the bromo group and the methoxy group, and meta to the amino group. The deshielding effect of the bromine will likely make this the most downfield of the aromatic protons, appearing as a doublet.

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. A typical range is δ 3.5-4.5 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around δ 3.7-3.9 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the seven unique carbon atoms in 2-Bromo-4-methoxyaniline.

  • Aromatic Carbons (δ 100-160 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents.

    • C-4 (ipso-methoxy): This carbon, directly attached to the electron-donating methoxy group, will be significantly shielded and appear downfield, likely in the δ 150-155 ppm region.

    • C-1 (ipso-amino): The carbon bearing the amino group will also be shifted downfield, but to a lesser extent than C-4.

    • C-2 (ipso-bromo): The carbon attached to the bromine atom will be deshielded due to the electronegativity of bromine, but the "heavy atom effect" can sometimes lead to a more upfield shift than expected. A predicted range would be δ 110-120 ppm.

    • C-3, C-5, C-6: These protonated carbons will appear in the region of δ 110-130 ppm, with their precise shifts determined by the combined electronic effects of the substituents.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will give a signal in the upfield region, typically around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-4-methoxyaniline

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
H-3~7.2d115-125
H-5~6.8dd110-120
H-6~6.7d118-128
-NH₂3.5-4.5br s-
-OCH₃~3.8s55-60
C-1--140-150
C-2--110-120
C-4--150-155

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of 2-Bromo-4-methoxyaniline for ¹H NMR and 50-75 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Workflow for Structural Confirmation

The logical flow of the analytical process ensures a comprehensive and definitive structural assignment.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR Spectrum transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum transfer->C13_NMR analyze_H1 Analyze ¹H Spectrum (Chemical Shift, Multiplicity, Integration) H1_NMR->analyze_H1 analyze_C13 Analyze ¹³C Spectrum (Chemical Shift) C13_NMR->analyze_C13 correlate Correlate ¹H and ¹³C Data analyze_H1->correlate analyze_C13->correlate confirm Confirm Structure of 2-Bromo-4-methoxyaniline correlate->confirm

Caption: Workflow for NMR-based structural confirmation.

A Comparative Look at Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary and confirmatory data.

Table 2: Comparison of Analytical Techniques for the Analysis of 2-Bromo-4-methoxyaniline

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Detailed atomic connectivity, stereochemistry, and isomeric differentiation.Unambiguous structure determination.Requires higher sample amounts; sensitive to magnetic impurities.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; small sample size required.Does not differentiate between isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH₂, -OCH₃, C-Br, aromatic C-H).Fast and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation from isomers or impurities.Quantitative analysis; high resolution.Does not provide structural information on its own.

Conclusion: The Indispensable Role of NMR

The structural confirmation of 2-Bromo-4-methoxyaniline relies heavily on the detailed information provided by ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts and splitting patterns, based on established principles, provide a unique fingerprint for this specific isomer. While other techniques such as mass spectrometry and IR spectroscopy offer valuable, complementary data, they lack the definitive power of NMR for isomer differentiation. For researchers, scientists, and drug development professionals, a thorough understanding and application of NMR analysis are essential for ensuring the identity, purity, and quality of their chemical entities, thereby upholding the principles of scientific integrity and accelerating the path to discovery.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • PubChem. 2-Bromo-4-methoxyaniline. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • ResearchGate. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

Comparative

A Technical Guide to the Reactivity of 2-Bromo-4-methoxyaniline and its Bromoaniline Isomers

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Bromoanilines, with their dual functionality, are versatile intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] This guide provides an in-depth comparison of the reactivity of 2-Bromo-4-methoxyaniline with its positional isomers, supported by theoretical principles and experimental data. We will delve into the electronic and steric factors that govern their reactivity in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

The Influence of Substituent Positioning on Reactivity

The reactivity of a substituted aniline is a nuanced interplay of electronic and steric effects imparted by the substituents on the aromatic ring. The amino (-NH2) group is a strong activating group, donating electron density into the ring through resonance, thereby enhancing its nucleophilicity. Conversely, the bromine atom is an electronegative, deactivating group through its inductive effect, yet it also serves as an excellent leaving group in many cross-coupling reactions.[2] The methoxy (-OCH3) group exhibits a dual electronic nature: it is inductively electron-withdrawing due to the electronegativity of the oxygen atom, but more significantly, it is a strong electron-donating group through resonance.[2] The net effect on reactivity is highly dependent on the relative positions of these three functional groups.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds. The reactivity of bromoaniline isomers in this reaction is influenced by the electronic density at the carbon bearing the bromine atom and the steric hindrance around the reaction site.

A comparative study on the micellar Suzuki-Miyaura cross-coupling of parent bromoaniline isomers with 2-thienylboronic acid provides valuable insights into the effect of the bromo position.

Bromoaniline IsomerProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586
3-Bromoaniline3-(Thiophen-2-yl)aniline1564
3-Bromoaniline3-(Thiophen-2-yl)aniline6096
4-Bromoaniline4-(Thiophen-2-yl)aniline1591

Table 1: Comparative yields of the micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid.

From this data, we can infer the following:

  • 4-Bromoaniline exhibits high reactivity, affording a high yield in a short reaction time. This suggests that the electronic activation from the para-amino group facilitates the oxidative addition of the palladium catalyst.

  • 2-Bromoaniline also shows good reactivity, though with a slightly lower yield compared to the para-isomer. The proximity of the amino group may lead to some steric hindrance or competing coordination to the palladium catalyst.

  • 3-Bromoaniline displays the lowest initial reactivity. The amino group is meta to the bromine, and its activating resonance effect does not extend to the reaction center, leading to a slower reaction rate. However, with increased reaction time, a high yield can be achieved.

When considering our target molecule, 2-Bromo-4-methoxyaniline , the methoxy group at the 4-position, being a strong electron-donating group, is expected to further activate the ring towards oxidative addition, potentially enhancing the reactivity compared to 2-bromoaniline. Conversely, for an isomer like 4-Bromo-2-methoxyaniline , the methoxy group at the 2-position could introduce steric hindrance, potentially slowing down the reaction. For 3-Bromo-4-methoxyaniline , the methoxy group is para to the amino group and meta to the bromine. This arrangement would strongly activate the ring, but the direct electronic effect on the C-Br bond is less pronounced than in the other isomers.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[3] The principles governing reactivity are similar to those in Suzuki coupling, with electronic effects and steric hindrance playing key roles.

While direct comparative kinetic data for the bromo-methoxyaniline isomers is scarce in the literature, we can predict their relative reactivity based on established principles. The electron-donating amino and methoxy groups increase the electron density on the aromatic ring, which can facilitate the oxidative addition step of the catalytic cycle.

  • 2-Bromo-4-methoxyaniline : The ortho-amino group and para-methoxy group both contribute to high electron density on the ring, making it a reactive substrate. Steric hindrance from the ortho-amino group is a potential factor to consider.

  • 4-Bromo-2-methoxyaniline : The para-amino group and ortho-methoxy group also provide strong electronic activation. However, the ortho-methoxy group may present greater steric hindrance compared to the ortho-amino group in the 2-bromo isomer, potentially impacting the approach of the bulky catalyst-ligand complex.

  • 3-Bromo-4-methoxyaniline : The meta-position of the bromine relative to the strongly activating para-amino-methoxy system would likely render this isomer the least reactive of the three in this transformation.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These are generalized procedures that can be adapted for specific bromoaniline isomers.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromoaniline isomer with an arylboronic acid.

Suzuki_Workflow reagents Combine Bromoaniline Isomer (1.0 eq), Arylboronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and Base (e.g., K2CO3, 2.0 eq) in a reaction vessel. solvent Add degassed solvent (e.g., Toluene/Ethanol/H2O mixture). reagents->solvent 1. Add Reagents reaction Heat the mixture under inert atmosphere (e.g., 80-100 °C) and monitor by TLC or LC-MS. solvent->reaction 2. Reaction workup Cool, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup 3. Workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification 4. Purification Buchwald_Hartwig_Workflow reagents To a dry Schlenk flask under inert gas, add Pd catalyst (e.g., Pd2(dba)3, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.5 eq). addition Add the Bromoaniline Isomer (1.0 eq), the Amine (1.2 eq), and anhydrous, degassed solvent (e.g., Toluene). reagents->addition 1. Prepare Catalyst reaction Heat the mixture (e.g., 80-110 °C) and monitor the reaction by TLC or LC-MS. addition->reaction 2. Add Substrates workup Cool the reaction, quench with saturated aq. NH4Cl, and extract with an organic solvent. reaction->workup 3. Workup purification Combine organic layers, wash with brine, dry, concentrate, and purify by column chromatography. workup->purification 4. Purification

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Conclusion

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate.
  • ECHEMI. (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
  • ChemicalBook. (2023, December 18). 4-Bromoaniline: synthesis and applications in organic synthesis.
  • ChemicalBook. (2023, November 13). 4-Bromoaniline: properties, applications and safety.
  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....

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Validation

A comparative study of different catalysts for the Suzuki coupling of 2-Bromo-4-methoxyaniline

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthetic c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthetic chemist's toolkit for the formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] This guide provides an in-depth comparative analysis of different catalyst systems for the Suzuki coupling of 2-Bromo-4-methoxyaniline, a key building block in medicinal chemistry. We will delve into the nuances of catalyst selection, supported by experimental data and protocols, to empower you to make informed decisions for your synthetic endeavors.

The Challenge of Coupling Electron-Rich Anilines

The Suzuki coupling of 2-Bromo-4-methoxyaniline presents a unique set of challenges. The presence of the electron-donating methoxy and amino groups on the aromatic ring can influence the reactivity of the aryl bromide. Furthermore, the free amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. Therefore, the choice of an appropriate catalyst system, including the palladium precursor and the ancillary ligand, is critical to achieving high yields and reaction efficiency.

Catalytic Systems Under Review

This guide will compare the performance of three distinct palladium-based catalyst systems for the Suzuki coupling of 2-Bromo-4-methoxyaniline:

  • CataCXium® A Pd G3: A highly efficient, preformed palladacycle catalyst known for its effectiveness with challenging substrates.

  • Pd(OAc)₂ with SPhos: A versatile system employing a common palladium salt and a bulky, electron-rich Buchwald phosphine ligand.

  • Pd(PPh₃)₄: A classical, widely used palladium(0) catalyst.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4-methoxyaniline to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium center couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][4]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Br 2-Bromo-4-methoxyaniline Ar'-B(OR)2 Arylboronic Acid Ar-Ar' Coupled Product Base Base

Caption: A generalized schematic of the Suzuki-Miyaura catalytic cycle.

Comparative Performance Analysis

The following table summarizes the performance of the selected catalyst systems for the Suzuki coupling of 2-Bromo-4-methoxyaniline with various arylboronic acids. It is important to note that direct side-by-side comparative data for this specific substrate is limited in the literature. The data for CataCXium® A Pd G3 is based on a closely related unprotected ortho-bromoaniline, which is expected to have very similar reactivity. The data for the other two systems are representative of general protocols for similar bromoanilines.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)
CataCXium® A Pd G3 CataCXium® ACs₂CO₃2-MeTHF801-3Phenylboronic acid91[1]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O10012-24Phenylboronic acidGood to Excellent (expected)
Pd(PPh₃)₄ PPh₃K₂CO₃Dioxane/H₂O10024Phenylboronic acidModerate to Good (expected)

In-Depth Catalyst System Evaluation

CataCXium® A Pd G3: The High-Performer for Unprotected Anilines

Recent studies have highlighted the exceptional efficacy of the preformed palladacycle, CataCXium® A Pd G3, for the Suzuki coupling of unprotected ortho-bromoanilines.[1] This catalyst system has demonstrated the ability to overcome the challenges associated with these substrates, consistently providing high yields in short reaction times.

Causality Behind Performance: The high performance of CataCXium® A Pd G3 can be attributed to the bulky and electron-rich nature of the di(1-adamantyl)-n-butylphosphine (CataCXium® A) ligand. This ligand promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step. The steric bulk of the ligand also helps to prevent catalyst deactivation and promotes the reductive elimination step.

Experimental Protocol:

Protocol_CataCXium_A_Pd_G3 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Dry Schlenk flask Reagents 2-Bromo-4-methoxyaniline (1.0 equiv) Arylboronic acid (1.5 equiv) Cs₂CO₃ (2.0 equiv) CataCXium® A Pd G3 (10 mol%) Flask->Reagents Inert Evacuate and backfill with N₂ (3x) Reagents->Inert Solvent Add degassed 2-MeTHF Inert->Solvent Heat Heat to 80 °C with stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Dilute Dilute with ethyl acetate Cool->Dilute Wash Wash with water and brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for Suzuki coupling using CataCXium® A Pd G3.

Pd(OAc)₂ with SPhos: A Versatile Buchwald-Hartwig System

Catalyst systems based on palladium acetate (Pd(OAc)₂) and bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are widely used for a variety of cross-coupling reactions. These systems are known for their high activity and broad substrate scope.

Causality Behind Performance: Similar to CataCXium® A, the SPhos ligand is designed to promote the formation of a highly active, monoligated Pd(0) species. Its steric bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. While highly effective for many substrates, the in-situ formation of the active catalyst from a palladium salt and a separate ligand can sometimes be less efficient than using a preformed catalyst, especially for challenging substrates.

Experimental Protocol:

Protocol_PdOAc2_SPhos cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Dry Schlenk flask Reagents 2-Bromo-4-methoxyaniline (1.0 equiv) Arylboronic acid (1.2 equiv) K₃PO₄ (2.0 equiv) Pd(OAc)₂ (2 mol%) SPhos (4 mol%) Flask->Reagents Inert Evacuate and backfill with Ar (3x) Reagents->Inert Solvent Add degassed Toluene/H₂O (4:1) Inert->Solvent Heat Heat to 100 °C with stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Dilute Dilute with ethyl acetate Cool->Dilute Wash Wash with water and brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for Suzuki coupling using Pd(OAc)₂ and SPhos.

Pd(PPh₃)₄: The Classical Approach

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is one of the earliest and most widely used catalysts for the Suzuki-Miyaura reaction. It is commercially available, relatively inexpensive, and effective for a broad range of substrates.

Causality Behind Performance: Triphenylphosphine (PPh₃) is a less sterically bulky and less electron-donating ligand compared to CataCXium® A or SPhos. As a result, the catalytic activity of Pd(PPh₃)₄ is generally lower, often requiring higher catalyst loadings, higher temperatures, and longer reaction times. For challenging substrates like electron-rich bromoanilines, the efficiency of this catalyst can be significantly diminished due to slower rates of oxidative addition and potential catalyst deactivation.

Experimental Protocol:

Protocol_PdPPh34 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Dry Schlenk flask Reagents 2-Bromo-4-methoxyaniline (1.0 equiv) Arylboronic acid (1.2 equiv) K₂CO₃ (2.0 equiv) Pd(PPh₃)₄ (5 mol%) Flask->Reagents Inert Evacuate and backfill with Ar (3x) Reagents->Inert Solvent Add degassed Dioxane/H₂O (4:1) Inert->Solvent Heat Heat to 100 °C with stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Dilute Dilute with ethyl acetate Cool->Dilute Wash Wash with water and brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for Suzuki coupling using Pd(PPh₃)₄.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of 2-Bromo-4-methoxyaniline, the choice of catalyst system has a profound impact on the reaction outcome. Based on the available evidence for structurally similar unprotected ortho-bromoanilines, CataCXium® A Pd G3 stands out as the superior catalyst , offering high yields in significantly shorter reaction times.[1] This is attributed to its preformed nature and the optimal steric and electronic properties of its ligand for this class of challenging substrates.

While catalyst systems based on Pd(OAc)₂ with bulky phosphine ligands like SPhos are highly versatile and likely to provide good results, they may require more extensive optimization. The classical Pd(PPh₃)₄ catalyst , although widely accessible, is expected to be less efficient for this particular transformation, necessitating harsher conditions and potentially leading to lower yields.

For researchers and drug development professionals aiming for efficiency, reliability, and high yields in the synthesis of biaryls derived from 2-Bromo-4-methoxyaniline, investing in a modern, preformed catalyst like CataCXium® A Pd G3 is highly recommended.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • PMC. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • PMC. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Available at: [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available at: [Link]

  • The Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Available at: [Link]

  • ACS Publications. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Available at: [Link]

  • PMC. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with... Available at: [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... Available at: [Link]

  • ResearchGate. Scheme of Suzuki cross-coupling of 4-BrAn and PBA. Available at: [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available at: [Link]

  • ResearchGate. Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... Available at: [Link]

  • ResearchGate. ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Bromo-4-methoxyaniline Hydrochloride: A Modern Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates demands routes that are not only efficient and high-yiel...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates demands routes that are not only efficient and high-yielding but also safe, cost-effective, and environmentally benign. 2-Bromo-4-methoxyaniline, a versatile building block, is no exception.[1] This guide provides an in-depth validation of a new, optimized synthetic route for 2-Bromo-4-methoxyaniline hydrochloride, comparing it with traditional methods. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comprehensive analysis of performance based on key metrics.

Introduction: The Importance of Optimized Synthetic Routes

The synthesis of 2-Bromo-4-methoxyaniline typically involves the electrophilic bromination of 4-methoxyaniline.[2][3] Traditional methods have often relied on reagents and solvents that, while effective, pose significant safety and environmental challenges. The "new" route presented here is designed to address these shortcomings by incorporating principles of green chemistry, focusing on the use of safer reagents and solvent systems without compromising yield or purity.

This guide will compare two primary synthetic pathways:

  • Traditional Route: Direct bromination of 4-methoxyaniline using N-bromosuccinimide (NBS) in a chlorinated solvent.

  • New, Optimized Route: A greener approach utilizing a bromide/bromate salt mixture in an aqueous/ethanolic medium.

The subsequent conversion of the resulting free base to its hydrochloride salt, a common practice to enhance stability and handling, will also be detailed.[2][4]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifactorial decision. Here, we compare the traditional and new routes based on yield, purity, reaction conditions, cost-effectiveness, and environmental impact.

MetricTraditional Route (NBS in Dichloromethane)New, Optimized Route (NaBr/NaBrO₃ in EtOH/H₂O)
Typical Yield 85-95%90-98%
Purity (pre-purification) Good to ExcellentExcellent
Reaction Time 2-4 hours1-2 hours
Temperature 0-5 °CRoom Temperature
Key Reagents 4-methoxyaniline, NBS, Dichloromethane4-methoxyaniline, NaBr, NaBrO₃, Ethanol, Water
Cost-Effectiveness Moderate (NBS can be costly)High (reagents are inexpensive)
Safety Concerns Use of hazardous chlorinated solventUse of flammable but less toxic ethanol
Environmental Impact (E-Factor) Higher due to solvent and reagent wasteLower due to recyclable solvent and benign byproducts
Atom Economy ModerateHigh

In-Depth Look at the Synthetic Pathways

The Chemistry of Bromination

The synthesis of 2-Bromo-4-methoxyaniline hinges on the regioselective bromination of the starting material, 4-methoxyaniline. The methoxy and amino groups are both ortho-, para-directing and activating, making the aromatic ring highly susceptible to electrophilic substitution. The challenge lies in achieving mono-bromination at the desired ortho-position relative to the amino group, while avoiding di- or tri-bromination.[2]

Experimental Validation: Protocols and Characterization

To provide a robust comparison, detailed experimental protocols for both the traditional and the new, optimized routes are presented below.

Traditional Synthesis: N-Bromosuccinimide in Dichloromethane

This method is a widely practiced laboratory procedure for the bromination of activated aromatic compounds.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-methoxyaniline.

  • Purification: Purify the crude product by column chromatography on silica gel.

New, Optimized Synthesis: Bromide/Bromate in Aqueous Ethanol

This novel approach leverages the in-situ generation of bromine from a mixture of sodium bromide and sodium bromate in an acidic aqueous ethanol medium, offering a greener and more cost-effective alternative.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in a mixture of ethanol and water.

  • Addition of Bromide/Bromate: Add sodium bromide (0.85 eq) and sodium bromate (0.17 eq) to the solution.

  • Acidification: Slowly add a dilute solution of hydrochloric acid to catalyze the in-situ generation of bromine.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Recrystallization from ethanol/water can be performed for further purification.

Formation of the Hydrochloride Salt

For both routes, the purified 2-Bromo-4-methoxyaniline free base can be converted to its hydrochloride salt for improved stability.[2][4]

Experimental Protocol:

  • Dissolve the purified 2-Bromo-4-methoxyaniline in a minimal amount of a suitable solvent like isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol or bubble hydrogen chloride gas through the solution until precipitation is complete.

  • Collect the precipitate by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Characterization and Purity Assessment

The identity and purity of the synthesized 2-Bromo-4-methoxyaniline hydrochloride should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the compound. Spectroscopic data for the closely related 2-bromo-4-methoxyphenol shows characteristic shifts that can be used for comparison.[5]

  • HPLC Analysis: To determine the purity of the final product. A purity of ≥98% is typically required for pharmaceutical intermediates.[1]

  • Mass Spectrometry: To confirm the molecular weight of the compound.[6]

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the environmental performance of each route, we can use established green chemistry metrics.

MetricTraditional Route (NBS)New, Optimized Route (NaBr/NaBrO₃)
Atom Economy ~50-60%>80%
E-Factor High (>10)Low (<5)

The higher atom economy and lower E-factor of the new, optimized route clearly indicate its superior environmental profile.[7][8]

Visualizing the Synthetic Workflow

The following diagrams illustrate the overall workflow for the synthesis and purification of 2-Bromo-4-methoxyaniline hydrochloride.

G cluster_0 Traditional Route cluster_1 New, Optimized Route A 4-Methoxyaniline B Bromination with NBS in Dichloromethane A->B C Workup & Purification (Column Chromatography) B->C G 2-Bromo-4-methoxyaniline (Free Base) C->G D 4-Methoxyaniline E Bromination with NaBr/NaBrO₃ in EtOH/H₂O D->E F Workup & Purification (Recrystallization) E->F F->G H Hydrochloride Salt Formation G->H I 2-Bromo-4-methoxyaniline HCl (Final Product) H->I

Sources

Validation

A Comparative Guide to the Synthesis of 2-Bromo-4-methoxyaniline: Benchmarking Yield and Purity

For researchers, medicinal chemists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. 2-Bromo-4-methoxyaniline, a valuable building block in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. 2-Bromo-4-methoxyaniline, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, is no exception. This guide provides an in-depth comparison of the prevalent methods for its synthesis, focusing on experimental data to benchmark yield and purity. We will delve into the mechanistic rationale behind these approaches, offering practical insights to inform your synthetic strategy.

The Strategic Importance of 2-Bromo-4-methoxyaniline

2-Bromo-4-methoxyaniline serves as a crucial precursor in the construction of more complex molecular architectures. The strategic placement of the bromine atom and the methoxy and amino groups on the aniline scaffold provides a versatile platform for a variety of chemical transformations. The bromine atom, for instance, is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can be readily diazotized or acylated, opening avenues for further diversification. The methoxy group, an electron-donating substituent, influences the reactivity and regioselectivity of subsequent reactions on the aromatic ring.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 2-Bromo-4-methoxyaniline primarily revolves around the electrophilic bromination of the readily available starting material, 4-methoxyaniline (p-anisidine). The key challenge lies in controlling the high reactivity of the aniline ring, which is strongly activated by both the amino and methoxy groups, to achieve selective mono-bromination at the desired ortho-position and prevent the formation of di- or tri-brominated byproducts. Two principal strategies have emerged to address this challenge: Direct Bromination using a mild brominating agent and a Protection-Deprotection Strategy .

Method 1: Direct Bromination with N-Bromosuccinimide (NBS)

Direct bromination offers a more atom-economical and streamlined approach. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, steady concentration of electrophilic bromine, which helps to mitigate over-bromination. The choice of solvent plays a critical role in the success of this reaction.

Reaction Workflow: Direct Bromination

Caption: Workflow for the direct bromination of 4-methoxyaniline using NBS.

Experimental Insights:

The polarity of the solvent significantly influences the regioselectivity of the bromination of anilines. Nonpolar solvents like dichloromethane are often employed to favor ortho-bromination. The reaction is typically conducted at low temperatures (0-5 °C) to further control the reaction rate and minimize the formation of undesired isomers and polybrominated products.[1] Acetic acid can also be used as a solvent, though it may lead to different isomer ratios.

Data Summary: Direct Bromination

Brominating AgentSolventTemperature (°C)Reported Yield (%)Reported Purity (%)Reference
N-BromosuccinimideDichloromethane0-5Good (Specific data not available in searched literature)High (Specific data not available in searched literature)General knowledge
N-BromosuccinimideAcetic AcidRoom Temp.Moderate (Specific data not available in searched literature)Moderate (Specific data not available in searched literature)General knowledge
Method 2: Protection-Bromination-Deprotection Strategy

This multi-step approach involves temporarily masking the highly activating amino group as an acetamide. This serves two key purposes: it moderates the reactivity of the aromatic ring, thereby preventing polysubstitution, and the steric bulk of the acetyl group can enhance the regioselectivity of the subsequent bromination step, favoring the ortho position.

Reaction Workflow: Protection-Bromination-Deprotection

Caption: Multi-step synthesis of 2-Bromo-4-methoxyaniline via a protection-bromination-deprotection sequence.

Experimental Insights:

The acetylation of 4-methoxyaniline is typically a high-yielding reaction. The subsequent bromination of the resulting acetanilide is more controlled than the direct bromination of the free amine. The final deprotection step, usually carried out by acid or base hydrolysis, removes the acetyl group to yield the desired product. While this method involves more steps, it often provides a cleaner product with higher purity, potentially simplifying the final purification process.

Data Summary: Protection-Bromination-Deprotection

A multi-step synthesis for a related compound, 4-bromo-2-chloroaniline from aniline, provides some insight into the expected yields for each step of a protection-bromination-deprotection sequence. In this synthesis, the acetylation of aniline proceeded with a 28.44% yield, the subsequent bromination of acetanilide gave a 17.92% yield, and the final hydrolysis to the aniline derivative had an 81.62% yield. It is important to note that these yields are for a different substrate and may not be directly comparable.

For the synthesis of 3-bromo-4-methoxyaniline from p-nitrochlorobenzene, a three-step process involving bromination, etherification, and nitro-reduction, an overall yield of 62% with a purity of 99.9% was reported. The bromination of p-fluoronitrobenzene with NBS in acetic acid, a key step in a related synthesis, has been reported to yield the brominated intermediate in 90.5-90.7% yield. These examples highlight that multi-step syntheses can achieve high overall yields and purity.

Purification and Characterization

Regardless of the synthetic method employed, purification of the final product is crucial. Recrystallization is a common and effective technique for obtaining high-purity 2-Bromo-4-methoxyaniline, which is a brown-yellow powder.[1] The choice of solvent for recrystallization is critical and should be determined empirically, with common choices including ethanol, or mixed solvent systems like hexane/ethyl acetate or hexane/ether.

The purity of the synthesized 2-Bromo-4-methoxyaniline can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected molecular weight of 2-Bromo-4-methoxyaniline is 202.05 g/mol .

For enhanced stability and handling, 2-Bromo-4-methoxyaniline can be converted to its hydrochloride salt by reacting the free base with hydrochloric acid in a suitable solvent.[1] This salt form often exhibits improved solubility in aqueous media and better crystallization properties.[1]

Conclusion and Recommendations

The choice between direct bromination and a protection-deprotection strategy for the synthesis of 2-Bromo-4-methoxyaniline depends on the specific requirements of the researcher, including desired purity, scale, and available resources.

  • Direct Bromination with NBS is a more direct and atom-economical approach. It is likely to be the preferred method for larger-scale synthesis where minimizing the number of steps is a priority. However, careful control of reaction conditions, particularly temperature and solvent, is essential to achieve good regioselectivity and minimize byproducts.

  • The Protection-Bromination-Deprotection Strategy offers a more controlled synthesis, often resulting in a cleaner product with higher purity. This method may be more suitable for smaller-scale laboratory syntheses where purity is of utmost importance and the additional steps are manageable.

For both methods, optimization of reaction conditions and a robust purification protocol are critical to obtaining high-quality 2-Bromo-4-methoxyaniline. It is recommended that researchers perform small-scale trial reactions to determine the optimal conditions for their specific setup before proceeding to a larger scale.

Experimental Protocols

Method 1: Direct Bromination with N-Bromosuccinimide (General Procedure)

  • Dissolve 4-methoxyaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve N-bromosuccinimide (1.0-1.1 eq) in dichloromethane and add it dropwise to the stirred solution of 4-methoxyaniline over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Protection-Bromination-Deprotection (General Procedure)

Step A: Acetylation of 4-Methoxyaniline

  • To a solution of 4-methoxyaniline (1.0 eq) in acetic acid, add acetic anhydride (1.1 eq) at room temperature.

  • Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-(4-methoxyphenyl)acetamide.

Step B: Bromination of N-(4-methoxyphenyl)acetamide

  • Dissolve N-(4-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Stir the mixture until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture as described in the direct bromination procedure to isolate the crude N-(2-bromo-4-methoxyphenyl)acetamide.

Step C: Hydrolysis of N-(2-bromo-4-methoxyphenyl)acetamide

  • Suspend the crude N-(2-bromo-4-methoxyphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude 2-Bromo-4-methoxyaniline by recrystallization.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • Scribd. Multistep Synthesis of 2-Chloro-4-Bromoaniline. [Link]

  • Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • PubChem. 2-Bromo-4-methoxyaniline. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-Bromo-4-methoxyaniline: Cost-Effectiveness, Efficiency, and Green Chemistry Metrics

Introduction 2-Bromo-4-methoxyaniline is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its molecular architecture, featuring a bromine atom and a methoxy gr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-methoxyaniline is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its molecular architecture, featuring a bromine atom and a methoxy group on an aniline core, provides a versatile platform for constructing more complex molecules, particularly through reactions like palladium-catalyzed cross-couplings.[2] The economic viability and environmental impact of producing this intermediate are critically dependent on the chosen synthetic pathway.

This guide provides an in-depth, comparative analysis of the most common synthetic routes to 2-Bromo-4-methoxyaniline. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, cost drivers, and scalability of each pathway. The objective is to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the most appropriate synthesis strategy for their specific goals, whether for bench-scale research or industrial production.

Overview of Primary Synthetic Strategies

The synthesis of 2-Bromo-4-methoxyaniline primarily revolves around the electrophilic aromatic substitution of the readily available starting material, 4-methoxyaniline (p-anisidine). The key challenge lies in controlling the regioselectivity of the bromination reaction. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong ortho-, para-directing activators, making the aromatic ring highly susceptible to electrophilic attack. The primary synthetic pathways manage this reactivity in different ways:

  • Pathway 1: Direct Bromination of 4-Methoxyaniline. This is the most straightforward approach, involving the direct reaction of 4-methoxyaniline with a brominating agent.

  • Pathway 2: Multi-step Synthesis via Acetanilide Protection. This route involves protecting the highly activating amino group as an acetamide to moderate reactivity and improve regioselectivity before bromination.

  • Pathway 3: Synthesis from p-Fluoronitrobenzene. An alternative industrial method that builds the target molecule through a sequence of bromination, nucleophilic aromatic substitution (etherification), and reduction.[3][4]

Pathway 1: Direct Electrophilic Bromination of 4-Methoxyaniline

This pathway is attractive due to its atom economy and single-step nature. The core of this method is the electrophilic aromatic substitution on the electron-rich aniline ring.

Causality Behind Experimental Choices

The primary challenge is to achieve selective mono-bromination at the C2 position (ortho to the amine and meta to the methoxy group) while avoiding over-bromination (dibromination) and other side reactions.[1] The choice of brominating agent and reaction conditions is paramount.

  • Brominating Agent: While molecular bromine (Br₂) can be used, it is highly reactive, hazardous, and can lead to a mixture of products.[5] N-Bromosuccinimide (NBS) is often the preferred reagent.[6][7] NBS provides a low, steady concentration of electrophilic bromine, which helps to suppress side reactions.[5] It is also a crystalline solid, making it significantly safer and easier to handle than volatile, corrosive liquid bromine.[5][7]

  • Solvent and Temperature: The reaction is typically performed in solvents like dichloromethane or acetic acid at low temperatures (0-5°C).[1] The low temperature is crucial for controlling the reaction rate and enhancing regioselectivity by minimizing the formation of thermodynamically favored, but undesired, isomers.

Detailed Experimental Protocol (Using NBS)
  • Dissolution: Dissolve 4-methoxyaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in dichloromethane dropwise to the cooled aniline solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a brown-yellow powder, is then purified by column chromatography or recrystallization to achieve high purity (≥98.0%).[1][2]

Cost-Effectiveness and Performance Analysis
  • Advantages: This pathway is the most direct, involving a single step and fewer reagents, which can lead to lower processing costs and less solvent waste.

  • Disadvantages: Regiocontrol can be challenging, potentially leading to lower yields of the desired isomer and requiring extensive purification, which adds to the cost and time. The cost of NBS is generally higher than that of molecular bromine, but this is often offset by improved safety, selectivity, and easier handling.[8]

Pathway 2: Bromination via Acetanilide Protection

To overcome the regioselectivity issues of direct bromination, the highly activating amino group can be temporarily protected as a less activating acetamide group.

Causality Behind Experimental Choices

The acetyl group is moderately deactivating due to the electron-withdrawing nature of the carbonyl, which tempers the reactivity of the aromatic ring. This moderation allows for more controlled bromination, significantly favoring substitution at the position para to the acetamido group (which is ortho to the methoxy group). A subsequent hydrolysis step removes the protecting group to yield the final product.

Detailed Experimental Protocol

Step A: Acetylation of 4-Methoxyaniline

  • Dissolve 4-methoxyaniline (1.0 eq) in acetic anhydride and gently heat the mixture to 50°C for 30 minutes.

  • Cool the reaction mixture and pour it into ice water with stirring.

  • Collect the precipitated solid (4-methoxyacetanilide) by filtration, wash with water, and dry.

Step B: Bromination of 4-Methoxyacetanilide

  • Dissolve the dried 4-methoxyacetanilide (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid, maintaining the temperature below 20°C.

  • Stir for 1-2 hours, then pour the reaction mixture into water.

  • Collect the crude 2-bromo-4-methoxyacetanilide by filtration.

Step C: Hydrolysis

  • Reflux the crude product from Step B in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

  • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the free amine.

  • Filter, wash, and recrystallize the solid to obtain pure 2-Bromo-4-methoxyaniline.

Cost-Effectiveness and Performance Analysis
  • Advantages: This route offers excellent regiocontrol, leading to higher yields of the desired product and simpler purification. The starting materials are inexpensive.

  • Disadvantages: It is a three-step process, which increases labor, energy consumption, and solvent usage. The overall yield is reduced by losses at each step. The atom economy is lower compared to the direct approach.

Pathway 3: Industrial Synthesis from p-Fluoronitrobenzene

A patented industrial method provides an alternative route that avoids the direct bromination of the sensitive aniline ring.[3][4]

Causality Behind Experimental Choices

This pathway strategically builds the molecule by leveraging different reactivities. It starts with a less activated ring, performs the bromination, then introduces the methoxy group via a nucleophilic aromatic substitution (SNAᵣ), and finally reduces the nitro group to the target amine.

Detailed Experimental Protocol

Step A: Bromination of p-Fluoronitrobenzene

  • In a reactor, dissolve p-fluoronitrobenzene (1.0 eq) in acetic acid.

  • Control the temperature at 15-35°C and slowly add N-bromosuccinimide (1.05 eq).[3][4]

  • After a reaction time of 2-10 hours, pour the mixture into ice water to precipitate the product, 3-bromo-4-fluoronitrobenzene. Filter and dry. Yields are reported around 90%.[3]

Step B: Etherification (SNAᵣ)

  • Dissolve the product from Step A in methanol.

  • Control the temperature (e.g., 60°C) and slowly add sodium methoxide.[3][4] The highly electron-withdrawing nitro group activates the ring for nucleophilic attack, allowing the methoxide to displace the fluoride.

  • After a short reaction time (e.g., 0.2 hours), pour into ice water to precipitate 3-bromo-4-methoxynitrobenzene. Filter and dry. Yields are reported to be very high ( >96%).[3]

Step C: Nitro Group Reduction

  • Suspend the nitro compound from Step B in water and heat to ~95°C.

  • Add a reducing agent, such as sodium sulfide (Na₂S), in portions.[3][4]

  • After several hours, cool the mixture and filter the solid product. The crude 2-Bromo-4-methoxyaniline can be purified by recrystallization. Yields for this step are reported around 72-74%.[3][4]

Cost-Effectiveness and Performance Analysis
  • Advantages: This route offers high yields and excellent purity ( >99%).[4] It is well-suited for large-scale industrial production where consistency and purity are paramount.

  • Disadvantages: This is a multi-step synthesis with a high raw material cost for p-fluoronitrobenzene. It also involves the use of hazardous reagents like sodium sulfide. The overall process yield is around 62%.[4]

Comparative Analysis Summary

MetricPathway 1: Direct BrominationPathway 2: Acetanilide ProtectionPathway 3: From p-Fluoronitrobenzene
Number of Steps 133
Typical Overall Yield Moderate to Good (Variable)Good to High~62%[4]
Purity Before Recrystallization Lower (Isomeric mixture)HighHigh
Key Reagent Cost Moderate (NBS)Low (Br₂, Acetic Anhydride)High (p-Fluoronitrobenzene)
Process Complexity LowModerateHigh
Safety Hazards NBS (Irritant), DCM (Volatile)Br₂ (Corrosive, Toxic), HCl (Corrosive)Na₂S (Toxic, Flammable), NaOMe (Corrosive)
Green Chemistry High atom economyLower atom economy (protecting group)Generates significant inorganic waste
Scalability Good, but purification can be an issueExcellent for lab/pilot scaleProven for industrial scale

Visualization of Synthetic Workflows

G cluster_0 Pathway 1: Direct Bromination cluster_1 Pathway 2: Acetanilide Protection cluster_2 Pathway 3: Industrial Route A1 4-Methoxyaniline B1 2-Bromo-4-methoxyaniline A1->B1 NBS, DCM 0-5°C A2 4-Methoxyaniline B2 4-Methoxyacetanilide A2->B2 Ac₂O C2 2-Bromo-4-methoxyacetanilide B2->C2 Br₂, AcOH D2 2-Bromo-4-methoxyaniline C2->D2 HCl, EtOH Reflux A3 p-Fluoronitrobenzene B3 3-Bromo-4-fluoronitrobenzene A3->B3 NBS, AcOH C3 3-Bromo-4-methoxynitrobenzene B3->C3 NaOMe, MeOH D3 2-Bromo-4-methoxyaniline C3->D3 Na₂S, H₂O

Caption: Comparative workflows for the synthesis of 2-Bromo-4-methoxyaniline.

Conclusion and Recommendations

The optimal synthetic pathway to 2-Bromo-4-methoxyaniline is highly dependent on the specific requirements of the project, including scale, budget, and purity specifications.

  • For rapid, small-scale laboratory synthesis, where material cost is less critical than time, Pathway 1 (Direct Bromination with NBS) is often the most efficient choice. Its single-step nature is a significant advantage, provided that chromatographic purification is available to isolate the desired product.

  • For scenarios requiring high purity and yield without significant capital investment in specialized equipment, Pathway 2 (Acetanilide Protection) offers a reliable and cost-effective solution. The excellent regiocontrol simplifies purification and makes it a robust choice for producing high-quality material on a lab or pilot scale.

  • For large-scale, industrial production, where consistency, throughput, and final product purity are the primary drivers, Pathway 3 (from p-Fluoronitrobenzene) is the proven method. Despite its higher initial raw material cost and process complexity, its high yields and exceptional purity make it economically advantageous at scale.

Ultimately, the selection of a synthetic route requires a holistic evaluation of chemical costs, operational complexity, yield, purity requirements, and safety and environmental considerations. This guide provides the foundational data and rationale to make an informed decision tailored to your specific synthetic goals.

References

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  • Patel, S. H., et al. (2018). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. International Journal of Innovative Science and Research Technology, 3(7).
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  • Engineered Science Publisher. (2023). Modern Approaches to Green Bromination for a Sustainable Future. Available from: [Link]

  • BenchChem. (2025).
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  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available from: [Link]

  • TopSCHOLAR®, Western Kentucky University. (2017). An Expedited, Regiospecific para-Bromination of Activated Aryls. Available from: [Link]

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  • Google Patents. (2013). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
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  • TopSCHOLAR®, Western Kentucky University. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methoxyaniline. Available from: [Link]

  • Basavaiah, K., et al. (2012). Utility of N-Bromosuccinimide for the Titrimetric and Spectrophotometric Determination of Famotidine in Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • BenchChem. (2025). N-Bromosuccinimide (NBS) vs.
  • BenchChem. (2025). Improving the regioselectivity of reactions with 4-Chloro-2-fluoro-3-methoxyaniline.
  • Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
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  • Allied Market Research. (2023). N-Bromosuccinimide Market Growth | Industry Analysis 2032. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization and Comparison of 2-Bromo-4-methoxyaniline Hydrochloride and Its Analogs

This guide provides an in-depth technical comparison of 2-Bromo-4-methoxyaniline hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves bey...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Bromo-4-methoxyaniline hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product sheet to offer a comprehensive analysis grounded in experimental data and established scientific principles. We will explore the synthesis, characterization, and comparative physicochemical properties of these versatile chemical intermediates, explaining the causality behind experimental choices to empower your research and development.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The specific substitution pattern on the aniline ring dictates the molecule's electronic and steric properties, which in turn governs its reactivity and suitability as an intermediate for complex molecular synthesis.[2] 2-Bromo-4-methoxyaniline is a key building block, prized for the unique reactivity conferred by its bromine atom and methoxy group.[3] The bromine serves as an excellent leaving group and a handle for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group influences the aromatic ring's electronic properties.[2]

This guide focuses on 2-Bromo-4-methoxyaniline hydrochloride (CAS: 1774893-42-3) and its key positional isomers. The hydrochloride salt form is often preferred as it can offer enhanced stability, improved aqueous solubility, and better crystallization properties compared to the free base, which are significant advantages for handling and formulation.[4] Understanding the subtle yet critical differences between these analogs is paramount for optimizing synthesis pathways, predicting reactivity, and selecting the ideal building block for a specific target molecule.

Synthesis and Purification of Bromo-methoxyaniline Analogs

The synthesis of bromo-methoxyaniline analogs typically involves the regioselective bromination of a methoxyaniline precursor. The choice of brominating agent and reaction conditions is critical to control the position of bromination and minimize the formation of dibrominated and other side products.[4]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a bromo-methoxyaniline analog, starting from the parent methoxyaniline.

SynthesisWorkflow Start Start: Methoxyaniline Analog Protection Optional: Amine Protection (e.g., Acetylation) Start->Protection If amine is too activating Bromination Regioselective Bromination (e.g., NBS in CH2Cl2) Start->Bromination Direct Bromination Protection->Bromination Deprotection Optional: Deprotection Bromination->Deprotection If protected Workup Aqueous Workup & Extraction Bromination->Workup If unprotected Deprotection->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification HCl_Salt Hydrochloride Salt Formation (Reaction with HCl) Purification->HCl_Salt For enhanced stability/ solubility FinalProduct Final Product: Pure Bromo-methoxyaniline Analog (Free Base or HCl Salt) Purification->FinalProduct As Free Base HCl_Salt->FinalProduct

Caption: General workflow for the synthesis of bromo-methoxyaniline analogs.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxyaniline

This protocol details the synthesis of 4-Bromo-2-methoxyaniline from 2-methoxyaniline, a representative example for this class of compounds.[5]

  • Dissolution: Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 mL of methylene chloride in a reaction vessel.

  • Cooling: Chill the solution to -10°C using an appropriate cooling bath (e.g., ice-salt).

  • Bromination: Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) to the solution while stirring vigorously. Maintain the internal temperature below -5°C throughout the addition.

    • Causality Note: Using a sterically hindered brominating agent and low temperatures enhances regioselectivity for the para-position and minimizes over-bromination.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature.

  • Quenching & Washing: Wash the reaction mixture sequentially with 2N sodium hydroxide (2 x 75 mL) and water (2 x 25 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via silica gel column chromatography, eluting with methylene chloride, to yield the pure 4-Bromo-2-methoxyaniline.[5]

Comprehensive Characterization: A Multi-Technique Approach

Unambiguous characterization of synthesized aniline derivatives is critical to confirm their identity and purity.[1] A combination of spectroscopic and chromatographic techniques is essential.

Analytical Characterization Workflow

CharacterizationWorkflow Sample Synthesized Analog Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure Thermal Thermal Properties Sample->Thermal HPLC HPLC (High-Performance Liquid Chromatography) Purity->HPLC GCMS GC-MS (Gas Chromatography- Mass Spectrometry) Purity->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR FTIR Spectroscopy (Fourier-Transform Infrared) Structure->IR MS Mass Spectrometry (ESI-MS) Structure->MS DSC DSC (Differential Scanning Calorimetry) Thermal->DSC TGA TGA (Thermogravimetric Analysis) Thermal->TGA

Caption: A multi-technique workflow for the comprehensive characterization of aniline analogs.

Experimental Protocol: Purity Assessment by HPLC
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the bromo-methoxyaniline analog in the mobile phase or a compatible solvent (e.g., acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.[1]

  • Instrumentation & Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). For example, start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

  • Data Analysis: Integrate the peak area of the main component to determine its purity relative to any impurities. The retention time serves as a key identifier under consistent conditions.

Comparative Physicochemical and Spectroscopic Data

The position of the bromo and methoxy substituents significantly influences the physical and spectral properties of the aniline analogs. The following tables summarize key data for 2-Bromo-4-methoxyaniline and its selected positional isomers.

Table 1: Physicochemical Properties of Bromo-methoxyaniline Analogs (Free Base)
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromo-4-methoxyaniline 32338-02-6C₇H₈BrNO202.0564[6]265.1[2][6]
4-Bromo-2-methoxyaniline 59557-91-4C₇H₈BrNO202.0556.5 - 58[5]Not available
4-Bromo-3-methoxyaniline 19056-40-7C₇H₈BrNO202.0596 - 100[7]Not available
2-Bromo-5-methoxyaniline 10023-96-8C₇H₈BrNO202.05Not availableNot available

Insight: The melting point is highly sensitive to the substitution pattern. 4-Bromo-3-methoxyaniline exhibits a significantly higher melting point, which can be attributed to more efficient crystal packing allowed by its molecular symmetry compared to the other isomers.

Table 2: Comparative Spectroscopic Data Highlights
Compound¹H NMR (Key Signals)¹³C NMR (Key Signals)FTIR (Key Peaks, cm⁻¹)
2-Bromo-4-methoxyaniline Aromatic protons will show distinct splitting patterns based on ortho, meta coupling. -OCH₃ singlet ~3.7 ppm. -NH₂ broad singlet.C-Br carbon will be downfield. C-O and C-N carbons also characteristic.N-H stretch (~3300-3500), C-O stretch (~1250), C-N stretch (~1300), Aromatic C=C (~1500-1600)
4-Bromo-2-methoxyaniline Aromatic proton ortho to the methoxy group will be shifted upfield compared to the others.The chemical shifts of the aromatic carbons will differ significantly from the 2,4-isomer due to the changed electronic environment.Similar functional group peaks to the 2,4-isomer, but fingerprint region (below 1500 cm⁻¹) will be distinct.
2-Bromo-4-methylaniline Aromatic protons and -NH₂ signals will be present. A sharp singlet for the -CH₃ group will appear around 2.2-2.3 ppm.[8][9]The methyl carbon signal will appear upfield (~20 ppm).In addition to aniline peaks, C-H stretching for the methyl group will be present (~2850-2960).

Expertise Note: While FTIR confirms the presence of functional groups, NMR spectroscopy is the definitive technique for distinguishing between these positional isomers.[1] The unique chemical environment of each proton and carbon atom results in a distinct spectral fingerprint, allowing for unambiguous structural assignment. Mass spectrometry is crucial for confirming the molecular weight and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.[1][10]

Reactivity, Applications, and Safety

The electronic nature and steric hindrance imparted by the substituents govern the reactivity of these analogs.

  • Reactivity: The bromine atom is a versatile handle for C-C and C-N bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig couplings), which are cornerstones of modern pharmaceutical synthesis.[2] The position of the electron-donating methoxy and amino groups influences the electron density of the aromatic ring, affecting its susceptibility to further electrophilic substitution and the reactivity of the bromine atom in cross-coupling reactions.

  • Applications: These compounds are primarily used as intermediates in the synthesis of more complex molecules.[3] They are integral to the development of pharmaceuticals, agrochemicals, and specialty dyes, where precise molecular architecture is key to function.[2][11]

  • Safety: Bromo-aniline derivatives are classified as toxic and irritants. They are harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[12][13][14][15] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][15] Consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.[15][16]

Conclusion

While 2-Bromo-4-methoxyaniline and its analogs share the same molecular formula, their distinct substitution patterns lead to significant differences in their physicochemical properties, spectral characteristics, and reactivity. This guide highlights the necessity of a rigorous, multi-technique approach to characterization to ensure the correct isomer is being used for its intended application. For the synthetic chemist, understanding these differences is not merely academic; it is essential for controlling reaction outcomes, optimizing yields, and ultimately, for the successful synthesis of complex target molecules. The choice of analog should be a deliberate one, based on a thorough understanding of its unique properties and how they will influence subsequent chemical transformations.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Smolecule. (2023, August 16). 2-Bromo-4-methoxyaniline hydrochloride.
  • BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate.
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-4-methoxyaniline: Synthesis, Properties, and Applications as a Key Organic Intermediate.
  • BLD Pharm. (n.d.). 32338-02-6|2-Bromo-4-methoxyaniline.
  • Apollo Scientific. (n.d.). 32338-02-6 Cas No. | 2-Bromo-4-methoxyaniline.
  • BuyersGuideChem. (n.d.). 2-Bromo-4-methoxyaniline | 32338-02-6.
  • Global Synthesis. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Apollo Scientific. (2023, September 20). 2-Bromo-4-methoxyaniline Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Royal Society of Chemistry. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • PubChem. (n.d.). 2-Bromo-4-methoxyaniline.
  • Fisher Scientific. (2025, December 19). 2-Bromo-4-methylaniline Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • PubChem. (n.d.). 4-Bromo-3-methoxyaniline.
  • PubChem. (n.d.). 2-Bromo-4-methylaniline.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxyaniline.
  • ChemicalBook. (2025, July 24). 4-BROMO-3-METHOXYANILINE.
  • ChemicalBook. (n.d.). 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quality Control of 2-Bromo-4-methoxyaniline

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical intermediates is paramount. 2-Bromo-4-methoxyaniline, a key building block in the synthesis of various ac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical intermediates is paramount. 2-Bromo-4-methoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods for its quality control.[1][2] The choice of analytical methodology can significantly impact the reliability of quality assessment, influencing downstream processes and final product safety. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quality control of 2-Bromo-4-methoxyaniline. We will delve into the experimental protocols, cross-validation parameters, and the scientific rationale behind the methodological choices, adhering to the principles of scientific integrity and regulatory expectations.

The Critical Role of Method Validation in Quality Control

Before delving into the comparative analysis, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically Q2(R2), on the validation of analytical procedures.[3] Validation ensures that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Cross-validation becomes essential when two or more analytical methods are used to generate data for the same analyte, ensuring that the results are comparable and consistent.[4] This is particularly relevant when transferring methods between laboratories or when employing different techniques for release and stability testing.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like 2-Bromo-4-methoxyaniline.[5][6] Its high resolution and sensitivity make it ideal for separating the main component from potential impurities.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating aromatic amines.[7]

  • Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with varying polarities. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (based on the UV absorbance of substituted anilines)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the 2-Bromo-4-methoxyaniline sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Rationale for Methodological Choices

The selection of a C18 column is based on its proven efficacy in retaining and separating aromatic compounds through hydrophobic interactions. The use of a formic acid modifier in the aqueous mobile phase helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance. A gradient elution is necessary to resolve both polar and non-polar impurities that may be present in the sample. UV detection at 240 nm is chosen as it is a common wavelength for the detection of anilines, providing good sensitivity.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Workflow for the HPLC-UV analysis of 2-Bromo-4-methoxyaniline.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the identification of unknown impurities.[3][8]

Experimental Protocol: GC-MS

1. Instrumentation:

  • A validated GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector (MSD).

2. Chromatographic Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of aromatic amines.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 amu

3. Sample Preparation:

  • Accurately weigh and dissolve the 2-Bromo-4-methoxyaniline sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Rationale for Methodological Choices

A 5% phenyl-methylpolysiloxane column is chosen for its general-purpose utility in separating a wide range of semi-volatile organic compounds. The split injection mode is used to prevent column overloading with the main component. The temperature program is designed to ensure the elution of 2-Bromo-4-methoxyaniline and any potential impurities within a reasonable timeframe while maintaining good peak shape. Electron ionization at 70 eV is a standard technique that generates reproducible mass spectra, which can be compared to library spectra for impurity identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into GC filter->inject separate Separation on Capillary Column inject->separate detect MS Detection (EI, 40-400 amu) separate->detect integrate Integrate Chromatogram detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify quantify Quantify Purity & Impurities identify->quantify

Workflow for the GC-MS analysis of 2-Bromo-4-methoxyaniline.

Cross-Validation: A Head-to-Head Comparison

The cross-validation of the HPLC-UV and GC-MS methods would involve analyzing the same batch of 2-Bromo-4-methoxyaniline by both techniques and comparing the results for key validation parameters. The following table summarizes the expected performance of each method.

Validation ParameterHPLC-UVGC-MSRationale for Performance
Specificity HighVery HighHPLC-UV relies on chromatographic separation and UV spectra, which may have limitations with co-eluting isomers. GC-MS provides an additional dimension of identification through unique mass fragmentation patterns, offering higher confidence in peak identity.
Linearity (R²) > 0.999> 0.998Both techniques are expected to exhibit excellent linearity over a defined concentration range.
Limit of Quantitation (LOQ) ~0.05%~0.01%GC-MS, particularly with selected ion monitoring (SIM), can often achieve lower detection and quantitation limits for trace impurities compared to HPLC with UV detection.
Accuracy (% Recovery) 98-102%97-103%Both methods, when properly validated, should demonstrate high accuracy.
Precision (% RSD) < 2.0%< 5.0%HPLC generally offers slightly better precision for the quantification of the main component due to the lower variability of the injection and detection systems.
Robustness GoodGoodBoth methods should be robust to small, deliberate changes in parameters like mobile phase composition/oven temperature, flow rate, and column temperature.

The Cross-Validation Process

A successful cross-validation study ensures that both methods provide comparable results for the purity of 2-Bromo-4-methoxyaniline.

CrossValidation_Process cluster_methods Analytical Methods cluster_validation Validation & Comparison cluster_outcome Outcome hplc HPLC-UV Method analyze Analyze Same Sample Batch hplc->analyze gcms GC-MS Method gcms->analyze compare Compare Purity & Impurity Profiles analyze->compare assess Assess Statistical Equivalence compare->assess interchangeable Methods are Interchangeable assess->interchangeable Acceptable Agreement discrepancy Investigate Discrepancies assess->discrepancy Unacceptable Differences

Logical flow of the cross-validation process.

Conclusion: Selecting the Appropriate Method

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quality control of 2-Bromo-4-methoxyaniline. The choice between them depends on the specific requirements of the analysis.

  • HPLC-UV is often the method of choice for routine quality control and release testing due to its robustness, high precision, and ease of use. It is particularly well-suited for quantifying the main component and known impurities.

  • GC-MS excels in the identification of unknown impurities and can offer superior sensitivity for trace-level analysis. It is an invaluable tool for impurity profiling, stability studies, and in-depth investigations.

A comprehensive quality control strategy for 2-Bromo-4-methoxyaniline would ideally involve the validation of both methods. HPLC-UV can be used for routine analysis, while GC-MS can be employed for confirmatory testing and the characterization of any new or unexpected impurities. This dual-method approach, underpinned by a thorough cross-validation, provides a high degree of confidence in the quality and consistency of this critical pharmaceutical intermediate.

References

  • Centers for Disease Control and Prevention. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods. [Link]

  • Ebeling, S., et al. (2021). Quantification of aniline and N-methylaniline in indigo. SN Applied Sciences, 3(11), 939. [Link]

  • ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • Pérez-Cid, B., et al. (n.d.). Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Vogel, M., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(14), 2635-2646. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]

  • JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Agilent. (n.d.). Analysis of volatile halogen compounds in water. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 2-Bromo-4-methoxyaniline Hydrochloride

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Bromo-4-methoxyaniline hydrochloride. As a substituted aromatic amine hydrochloride, this compound presents a multi-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Bromo-4-methoxyaniline hydrochloride. As a substituted aromatic amine hydrochloride, this compound presents a multi-faceted hazard profile that demands a rigorous and informed approach to personal protection. This document is designed for the trained researcher, scientist, or drug development professional, offering not just procedural steps, but the scientific rationale behind them to ensure a self-validating system of laboratory safety.

Immediate Safety Briefing: Understanding the Core Risks

2-Bromo-4-methoxyaniline hydrochloride must be treated as a hazardous substance. The primary risks stem from its nature as an aromatic amine and a hydrochloride salt.

  • High Acute Toxicity: The compound is classified as toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] Exposure can cause systemic effects, including the formation of methemoglobin, which impairs the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin).[5]

  • Irritant Properties: It is a known skin and serious eye irritant and may cause respiratory irritation.[1][4][6]

  • Potential Long-Term Effects: Aromatic amines as a class are noted for potential carcinogenicity and may cause organ damage through prolonged or repeated exposure.[5][7][8] The hydrochloride component adds a corrosive aspect to its hazard profile.[7]

Given these hazards, all handling procedures must be conducted within a certified chemical fume hood, and direct contact must be meticulously avoided through the stringent use of appropriate Personal Protective Equipment (PPE).

Comprehensive PPE Protocol: A Multi-Layered Defense

The selection of PPE is the most critical barrier between the researcher and the chemical. The following protocol is designed to mitigate exposure through all potential routes: inhalation, dermal contact, and ocular exposure. The choice of specific materials is based on the known reactivity of aromatic amines and corrosive salts.

Table 1: Personal Protective Equipment (PPE) for 2-Bromo-4-methoxyaniline hydrochloride
PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles with a full seal around the eyes are mandatory.[9] A face shield must be worn over the goggles during any operation with a splash risk, such as transfers or making solutions.[9]Protects against splashes of the solid or solutions, which can cause serious eye irritation or damage.[1] The face shield provides a secondary barrier for the entire face.
Hand Protection Double-Gloving SystemInner Glove: Standard nitrile examination glove. Outer Glove: Chemical-resistant gloves such as thicker nitrile, neoprene, or butyl rubber.[9][10][11] Gloves must be selected based on manufacturer's chemical resistance data, with a breakthrough time of over 240 minutes for prolonged contact.[1] Inspect for degradation before and during use.[10][11]Aromatic amines can be absorbed through the skin.[12] The double-gloving system provides redundancy. If the outer glove is compromised, the inner glove offers temporary protection while the user retreats to a safe area to re-glove.
Body Protection Lab Coat & ApronA flame-retardant laboratory coat, fully buttoned, is required.[10] A chemical-resistant apron made of PVC or a similar material should be worn over the lab coat when handling larger quantities or during procedures with a significant splash potential.[10][11]Prevents contamination of personal clothing and skin from spills and splashes. The apron adds a layer of impermeable protection against the compound's corrosive and toxic properties.
Respiratory Protection Chemical Fume HoodAll handling of 2-Bromo-4-methoxyaniline hydrochloride, including weighing and transfers, must be performed inside a properly functioning chemical fume hood.[10][13][14]This is the primary engineering control to prevent inhalation of the toxic dust or potential vapors.[2][4] A respirator should not be necessary if a fume hood is used correctly.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for minimizing risk. The following procedure outlines the key stages from preparation to the completion of work.

Preparation
  • Risk Assessment: Before any new procedure, conduct a formal risk assessment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational, with the sash at the appropriate height. Confirm adequate airflow.[10][13]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[6][10]

  • Spill Kit: Confirm that a chemical spill kit appropriate for organic amines is readily accessible.[10]

  • Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.

Handling
  • Designated Area: Conduct all work in a designated area within the fume hood to contain any potential contamination.

  • Weighing and Transfers: When weighing the solid compound, use a draft shield or weigh it directly within the fume hood to prevent dust from becoming airborne. Use spatulas and other tools dedicated to this chemical to avoid cross-contamination.

  • Making Solutions: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Good Housekeeping: Keep containers tightly sealed when not in use.[1][15] Maintain an uncluttered workspace to minimize the risk of spills.[13]

Post-Handling
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[16]

  • Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid self-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][15] Do not eat, drink, or smoke in the laboratory area.[1][13]

Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Risk Assessment & Emergency Equipment Check Don_PPE 2. Don Full PPE (Table 1) Prep->Don_PPE Work 3. Conduct Experiment (Weighing, Transfers, Reactions) Don_PPE->Work Enter Fume Hood Decon 4. Decontaminate Workspace & Equipment Work->Decon Experiment Complete Waste 5. Segregate Hazardous Waste Decon->Waste Doff_PPE 6. Doff PPE Correctly Waste->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash

Sources

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